(4-Bromo-2-chlorophenyl)methanamine
Description
The exact mass of the compound (4-Bromo-2-chlorophenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Bromo-2-chlorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-chlorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCCALUDZWGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649507 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771574-32-4 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-chlorophenyl)methanamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Bromo-2-chlorophenyl)methanamine CAS number
An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)methanamine
Abstract: This technical guide provides a comprehensive overview of (4-Bromo-2-chlorophenyl)methanamine (CAS No: 771574-32-4), a key halogenated building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical and physical properties, provides detailed, field-proven protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its applications as a strategic intermediate in the synthesis of complex molecular architectures. Emphasis is placed on the causality behind experimental choices and adherence to stringent safety protocols to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
(4-Bromo-2-chlorophenyl)methanamine, also known as 4-Bromo-2-chlorobenzylamine, is a substituted benzylamine derivative that has garnered significant interest in the field of medicinal chemistry. Its structural framework, featuring a reactive primary amine and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, offers multiple points for synthetic diversification. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.
The presence of halogen atoms on phenyl rings is a common motif in pharmacologically active compounds, often enhancing metabolic stability, modulating lipophilicity, and facilitating specific interactions with biological targets.[1] For instance, compounds incorporating a 4-bromo-2-chlorophenyl moiety have been investigated for their potential as antimicrobial and antimalarial agents.[1] As such, (4-Bromo-2-chlorophenyl)methanamine represents a valuable starting material for generating libraries of novel compounds in early-stage drug discovery programs targeting a range of therapeutic areas, including oncology and infectious diseases.[2][3][4][5]
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and for ensuring proper handling and storage.
Structural Representation
The chemical structure of (4-Bromo-2-chlorophenyl)methanamine is foundational to its reactivity and function.
Caption: 2D Structure of (4-Bromo-2-chlorophenyl)methanamine.
Property Summary
The key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 771574-32-4 | |
| Molecular Formula | C₇H₇BrClN | [6] |
| Molecular Weight | 218.945 g/mol | [6] |
| Synonyms | 4-Bromo-2-chlorobenzylamine | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| InChI Key | IDCCCALUDZWGIS-UHFFFAOYSA-N | [6] |
| SMILES | C1=CC(=C(C=C1Br)Cl)CN | [6] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |
Synthesis and Purification
The synthesis of halogenated primary amines like (4-Bromo-2-chlorophenyl)methanamine can be approached through several routes. A common and effective strategy involves the reduction of a corresponding oxime, which itself is derived from the parent aldehyde. This method is advantageous as it often proceeds with high yield and selectivity.[7]
Proposed Synthetic Workflow
The following diagram illustrates a logical two-step workflow for the preparation of the target compound.
Caption: Synthetic and purification workflow for (4-Bromo-2-chlorophenyl)methanamine.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for preparing halogenated benzylamines.[7]
Step 1: Synthesis of 4-Bromo-2-chlorobenzaldehyde Oxime
-
Rationale: The conversion of the aldehyde to an oxime provides a stable intermediate that is readily reduced to the primary amine in the subsequent step. The reaction is typically straightforward and high-yielding.
-
Procedure:
-
In a 500 mL round-bottomed flask, suspend 4-Bromo-2-chlorobenzaldehyde (0.1 mol) in a mixture of ethanol (150 mL) and water (100 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (0.12 mol) in water (50 mL).
-
Add the hydroxylamine solution to the aldehyde suspension with stirring.
-
Slowly add a solution of sodium hydroxide (0.12 mol in 50 mL water) to the reaction mixture. The addition should be controlled to maintain the temperature below 40°C.
-
Stir the mixture at room temperature for 2-4 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).
-
Cool the mixture in an ice bath to precipitate the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Reduction of Oxime to (4-Bromo-2-chlorophenyl)methanamine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines. A non-palladium catalyst, such as platinum oxide (Adam's catalyst), is chosen to minimize the risk of dehalogenation (loss of Br or Cl), which can be a significant side reaction with palladium-based catalysts.[7] The use of anhydrous conditions is critical to prevent the formation of side products.[7]
-
Procedure:
-
Charge a hydrogenation vessel (Parr apparatus) with the 4-Bromo-2-chlorobenzaldehyde oxime (0.08 mol), platinum(IV) oxide (PtO₂, ~1-2 mol %), and anhydrous ethanol (200 mL).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous agitation.
-
The reaction is typically exothermic. Maintain the temperature around 25-35°C. Monitor the reaction by observing the uptake of hydrogen.
-
Once hydrogen uptake ceases (usually 4-8 hours), stop the reaction and carefully vent the vessel. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-Bromo-2-chlorophenyl)methanamine as a liquid.
-
Purification Protocol: Column Chromatography
-
Rationale: The crude product may contain unreacted starting material or minor side products. Silica gel column chromatography is the preferred method for purifying liquid amines, separating components based on their polarity.
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the initial mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 80:20). The choice of solvent gradient is critical for achieving good separation.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC. The product can be visualized using a UV lamp or by staining with a potassium permanganate solution.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified (4-Bromo-2-chlorophenyl)methanamine.
-
Analytical Characterization
Confirming the identity and purity of the final product is a non-negotiable step in synthesis. The following table summarizes the expected analytical data for (4-Bromo-2-chlorophenyl)methanamine.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.2 (m, 3H, Ar-H), ~3.9 (s, 2H, CH₂-N), ~1.6 (br s, 2H, NH₂). The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region (δ ~140-120 ppm), including carbons attached to Br and Cl, and an aliphatic signal for the CH₂ group (δ ~45 ppm). |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular formula. The spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
| FT-IR (neat, cm⁻¹) | ~3400-3300 (N-H stretch, two bands for primary amine), ~3100-3000 (Ar C-H stretch), ~1600, 1470 (Ar C=C stretch), ~1100 (C-N stretch), ~1050 (C-Cl stretch), ~600 (C-Br stretch). |
| Purity (HPLC) | Analysis using a suitable column (e.g., C18) and mobile phase should show a single major peak, with purity typically >98% after chromatography. |
Safety and Handling
(4-Bromo-2-chlorophenyl)methanamine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[8]
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields and a face shield.[8][9]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure full body coverage.[8][9]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.[8]
-
-
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
(4-Bromo-2-chlorophenyl)methanamine is a strategically valuable synthetic intermediate for drug discovery and development. Its synthesis, while requiring careful execution and adherence to safety protocols, is achievable through established chemical transformations. The detailed protocols and characterization data provided in this guide serve as a robust resource for scientists, enabling the reliable preparation and application of this versatile chemical building block in their research endeavors.
References
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Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]-. ChemBK. [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH). [Link]
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(4-bromo-2-chlorophenyl)methanamine (C7H7BrClN). PubChemLite. [Link]
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(4-Bromo-2-fluorophenyl)methanamine. PubChem. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. [Link]
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(4-Bromo-2-fluorophenyl)methanamine. SpectraBase. [Link]
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Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. National Institutes of Health (NIH). [Link]
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4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline. Automated Topology Builder (ATB). [Link]
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4-bromo-N-[(4-chlorophenyl)methyl]aniline. PubChem. [Link]
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4-Bromobenzylamine. PubChem. [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
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Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central. [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]
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Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]
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Introduction: The Significance of (4-Bromo-2-chlorophenyl)methanamine
An In-depth Technical Guide to the Physicochemical Characterization of (4-Bromo-2-chlorophenyl)methanamine
This guide provides a comprehensive overview of the physical properties of (4-bromo-2-chlorophenyl)methanamine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific protocols to offer a practical framework for the characterization of this and similar halogenated benzylamines.
(4-Bromo-2-chlorophenyl)methanamine, also known as 4-bromo-2-chlorobenzylamine, is a substituted aromatic amine of significant interest in synthetic chemistry. Its bifunctional nature, possessing both a reactive benzylamine moiety and a halogenated phenyl ring, makes it a versatile building block for the synthesis of complex molecular architectures. The bromine and chlorine substituents provide sites for further functionalization through cross-coupling reactions, while the primary amine is a key nucleophile in the formation of amides, imines, and other nitrogen-containing heterocycles. Understanding the physical properties of this compound is paramount for its effective handling, storage, and application in multi-step synthetic campaigns.
Physicochemical Properties: A Data-Driven Overview
Precise experimental data for (4-bromo-2-chlorophenyl)methanamine is not extensively reported in publicly available literature. However, based on supplier information and the known properties of structurally related compounds, we can compile a profile of its key physical characteristics.
| Property | Reported Value / Observation | Source / Rationale |
| Chemical Formula | C₇H₇BrClN | |
| CAS Number | 771574-32-4 | [1] |
| Molecular Weight | 220.50 g/mol | Calculated from atomic weights |
| Physical Form | Liquid | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | |
| Boiling Point | Not explicitly reported. Estimated to be >200°C. | Based on related compounds like 4-chlorobenzylamine (215°C) and 4-bromobenzylamine (250°C).[2][3] |
| Melting Point | Not applicable (liquid at room temperature). | |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). | Based on the organic structure and properties of similar benzylamines. |
Experimental Protocols for Physicochemical Characterization
For a compound with limited published data, a systematic experimental approach is crucial. The following protocols outline the standard methodologies for determining the key physical properties of (4-bromo-2-chlorophenyl)methanamine.
Determination of Boiling Point
The boiling point is a critical parameter for purification by distillation and for assessing thermal stability. Given the expected high boiling point, vacuum distillation is the preferred method to prevent decomposition.
Methodology: Simple Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of (4-bromo-2-chlorophenyl)methanamine and a magnetic stir bar or boiling chips into the distillation flask.
-
System Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the sample to ensure even heating.
-
Data Collection: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point under reduced pressure.
-
Correction to Atmospheric Pressure (Optional): Use a nomograph or the Clausius-Clapeyron equation to estimate the boiling point at atmospheric pressure.
Causality Behind Experimental Choices: Vacuum is applied to lower the boiling point, thereby reducing the thermal stress on the molecule. Aromatic amines, especially those with benzylic protons, can be susceptible to oxidation and decomposition at high temperatures. A short-path distillation head is used to minimize the distance the vapor travels, reducing sample loss on the glass surfaces.
Safety, Handling, and Storage
As with all halogenated aromatic compounds and amines, (4-bromo-2-chlorophenyl)methanamine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Conclusion
While comprehensive experimental data for (4-bromo-2-chlorophenyl)methanamine remains to be fully published, this guide provides a robust framework for its characterization. By combining available information with standard, validated laboratory protocols, researchers can confidently determine the physical properties necessary for the successful application of this versatile chemical intermediate in their synthetic endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel or sparsely documented chemical compounds.
References
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Cheméo. (n.d.). Physical Properties of 4-Bromobenzylamine. Retrieved from [Link]
-
Stenutz. (n.d.). 4-bromobenzylamine. Retrieved from [Link]
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A Comprehensive Technical Guide to (4-Bromo-2-chlorophenyl)methanamine for Researchers and Drug Development Professionals
Abstract
(4-Bromo-2-chlorophenyl)methanamine is a halogenated benzylamine derivative that serves as a crucial structural motif and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, imparts specific reactivity and conformational properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of this compound, beginning with its fundamental physicochemical properties, centered on its molecular weight of 220.5 g/mol . We will explore its synthesis, reactivity, and diverse applications, with a particular focus on its role as an intermediate in the development of novel therapeutics. Furthermore, this document details the analytical methodologies for its characterization and quality control, alongside essential safety and handling protocols. This guide is intended to be an authoritative resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, enabling them to leverage the full potential of this important chemical entity.
Introduction
Substituted benzylamines are a cornerstone of organic synthesis, providing a reliable scaffold for the construction of complex molecular architectures. Among these, (4-Bromo-2-chlorophenyl)methanamine, also known as 4-bromo-2-chlorobenzylamine, has emerged as a compound of significant interest. The presence of two distinct halogen atoms on the aromatic ring—a bromine at the 4-position and a chlorine at the 2-position—creates a unique electronic and steric environment. This disubstitution allows for selective functionalization through various cross-coupling reactions, making it an ideal precursor for generating diverse chemical libraries in drug discovery programs. Halogenated compounds are known to play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), including metabolic stability and binding affinity.[1] This guide aims to provide a comprehensive technical overview of (4-Bromo-2-chlorophenyl)methanamine, empowering scientists to make informed decisions in its application and handling.
Physicochemical Properties
The foundational characteristics of a chemical compound are dictated by its physicochemical properties. These parameters are essential for reaction planning, purification, formulation, and safety assessments. The molecular weight, a direct consequence of its atomic composition, is a key identifier.
Molecular Formula: C₇H₇BrClN
Molecular Weight: 220.5 g/mol
The key physicochemical properties of (4-Bromo-2-chlorophenyl)methanamine are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (4-bromo-2-chlorophenyl)methanamine | |
| Synonyms | 4-Bromo-2-chlorobenzylamine | [2] |
| CAS Number | 771574-32-4 | [2] |
| Molecular Formula | C₇H₇BrClN | |
| Molecular Weight | 220.5 g/mol | |
| Appearance | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |
Synthesis and Reactivity
Synthetic Routes
Halogenated benzylamines like (4-Bromo-2-chlorophenyl)methanamine are valuable intermediates, often used in the synthesis of fine organic chemicals for pharmaceuticals and agricultural products.[3] One common and effective method for their preparation involves the hydrogenation of a corresponding halogenated oxime. This method is favored for its simplicity, cost-effectiveness, and high yield.[3] A patented process describes the preparation of various halogenated amines by hydrogenating a halogenated oxime under anhydrous conditions in the presence of a non-palladium noble metal or a base metal catalyst.[3]
A general protocol for such a synthesis is outlined below:
Protocol: Synthesis via Oxime Reduction
-
Oxime Formation: The precursor, 4-bromo-2-chlorobenzaldehyde, is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and a base (e.g., pyridine) to form 4-bromo-2-chlorobenzaldoxime.
-
Catalytic Hydrogenation: The isolated oxime is dissolved in an anhydrous organic solvent (e.g., absolute ethanol) containing an acid (e.g., hydrogen chloride).[3]
-
A catalyst, such as platinum oxide or another suitable non-palladium metal catalyst, is added to the mixture.[3]
-
The reaction mixture is then subjected to hydrogenation, often at room temperature and atmospheric pressure, until the reaction is complete.[3]
-
Work-up and Isolation: The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting residue is treated with a base to neutralize the acid and liberate the free amine.
-
Purification: The crude product is purified using standard techniques such as distillation or column chromatography to yield pure (4-Bromo-2-chlorophenyl)methanamine.
Caption: A generalized workflow for the synthesis of (4-Bromo-2-chlorophenyl)methanamine.
Reactivity Profile
The reactivity of (4-Bromo-2-chlorophenyl)methanamine is dominated by two key features: the nucleophilic primary amine and the di-halogenated aromatic ring.
-
Amine Group: The primary amine (-CH₂NH₂) is a nucleophile and a base. It readily participates in reactions such as acylation, alkylation, and Schiff base formation.
-
Aromatic Ring: The bromine and chlorine substituents deactivate the ring towards electrophilic substitution but also serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The different reactivity of C-Br vs. C-Cl bonds can potentially allow for regioselective functionalization under carefully controlled conditions. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom.
Applications in Research and Development
The true value of (4-Bromo-2-chlorophenyl)methanamine lies in its application as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.
Intermediate in Pharmaceutical Synthesis
Halogenated organic compounds are of immense interest in medicinal chemistry.[1] The inclusion of halogen atoms can significantly influence a drug candidate's lipophilicity, metabolic stability, and binding interactions with its biological target. (4-Bromo-2-chlorophenyl)methanamine provides a scaffold that can be elaborated into a wide array of potential therapeutic agents. For instance, related bromo-chlorophenyl structures are found in compounds investigated for their activity against malaria parasites and for their antimicrobial properties.[1]
The general strategy involves using the amine group as an anchor point for building complexity, while the halogenated ring can be modified in later steps to fine-tune the molecule's properties.
Caption: Role as a building block in a hypothetical drug discovery pathway.
Analytical Characterization and Quality Control
Ensuring the identity and purity of (4-Bromo-2-chlorophenyl)methanamine is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods
A standard suite of spectroscopic methods is used to confirm the structure of the compound. While specific spectra are not publicly available in the search results, the expected characteristics can be inferred.
| Technique | Expected Data/Characteristics |
| ¹H NMR | Signals corresponding to the benzylic protons (-CH₂-), the primary amine protons (-NH₂), and the aromatic protons on the substituted ring. The aromatic region would show a complex splitting pattern due to the disubstitution. |
| ¹³C NMR | Resonances for the benzylic carbon and the six aromatic carbons. The carbons attached to the bromine and chlorine atoms would be significantly shifted. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like (4-Bromo-2-chlorophenyl)methanamine.
Protocol: General HPLC Purity Analysis
-
System Preparation: An HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18) is used.
-
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed for optimal separation.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically the mobile phase, at a known concentration.
-
Injection and Analysis: The sample is injected onto the column, and the chromatogram is recorded.
-
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength (e.g., 254 nm).
Caption: A typical quality control workflow using HPLC for purity assessment.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling (4-Bromo-2-chlorophenyl)methanamine.
-
Hazard Classification: The compound is classified as hazardous. It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).
-
Signal Word: Danger
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[4]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing vapors or mists. Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store under an inert atmosphere and protected from light to maintain stability.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek medical attention.[4]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
(4-Bromo-2-chlorophenyl)methanamine, with a molecular weight of 220.5 g/mol , is more than just a chemical compound; it is a key enabler for innovation in the pharmaceutical and chemical industries. Its unique di-halogenated structure provides a versatile platform for synthetic chemists to explore novel molecular space. By understanding its fundamental properties, synthetic routes, reactivity, and analytical characterization, researchers can effectively and safely utilize this building block to develop the next generation of advanced materials and life-saving therapeutics. This guide serves as a foundational resource to support those endeavors.
References
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ChemBK. Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]-. Available from: [Link]
-
PubChem. (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US6340773B1 - Preparation of halogenated primary amines.
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National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]
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A Senior Application Scientist’s Guide to Sourcing and Qualifying (4-Bromo-2-chlorophenyl)methanamine for Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic selection of foundational chemical scaffolds is a critical determinant of a program's success. (4-Bromo-2-chlorophenyl)methanamine (CAS No: 771574-32-4) has emerged as a particularly valuable building block for researchers in drug discovery. Its unique substitution pattern—a primary amine for nucleophilic reactions or salt formation, a bromine atom that serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a chlorine atom that modulates electronic properties and metabolic stability—provides a trifecta of synthetic versatility. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing this key intermediate, ensuring the integrity and reproducibility of their scientific endeavors. The presence of both bromo and chloro substituents allows for selective and sequential reactions, a feature highly prized in the construction of complex molecular architectures for potent and selective therapeutics.[1]
Part 1: Supplier Qualification—A Foundation of Experimental Trust
The axiom "garbage in, garbage out" is acutely relevant in chemical synthesis. The quality of your starting materials directly dictates the outcome of your reactions, the purity of your final compounds, and the reliability of your biological data. A rigorous supplier qualification process is not a bureaucratic hurdle; it is the first line of defense in ensuring experimental validity.
Identifying and Vetting Potential Suppliers
A multitude of chemical suppliers offer (4-Bromo-2-chlorophenyl)methanamine, ranging from large, well-established manufacturers to smaller, specialized labs. Initial identification can be performed through platforms like Sigma-Aldrich (Merck), which often lists products from various partners, or chemical marketplaces.
Key Suppliers and Platforms:
-
Sigma-Aldrich (often distributing for partners like Ambeed, Inc. and Synthonix Corporation)[2][3]
-
AK Scientific, Inc.[4]
-
BLDpharm (via distributors like Dana Bioscience)[5]
-
Dayang Chem (Hangzhou) Co., Ltd.[6]
-
CHIRALEN[7]
The Triumvirate of Documentation: CoA, SDS, and COO
Never procure a chemical building block without its essential documentation. This paperwork is the supplier's testament to the material's identity, purity, and safety.
-
Certificate of Analysis (CoA): This is the most critical quality document. A robust CoA for (4-Bromo-2-chlorophenyl)methanamine should include:
-
Identity Confirmation: Evidence of structural confirmation, typically via ¹H NMR and/or Mass Spectrometry.
-
Purity Assessment: A quantitative purity value (e.g., >95%) determined by a reliable method like HPLC or GC.[2]
-
Lot/Batch Number: Essential for traceability.
-
-
Safety Data Sheet (SDS): This document is paramount for ensuring laboratory safety. It provides comprehensive information on handling, storage, and emergency procedures.[4][8][9][10][11][12][13]
-
Certificate of Origin (COO): While often overlooked, the COO can be important for regulatory submissions and for understanding potential variations in manufacturing processes between different regions.[2]
Supplier Qualification Workflow
A systematic approach to qualifying a new supplier or a new batch from an existing supplier is crucial. This workflow ensures that the material meets the stringent requirements of drug discovery research.
Caption: A logical workflow for qualifying suppliers of critical chemical reagents.
Part 2: In-House Quality Control—Verifying What You've Bought
Trust, but verify. Independent verification of the supplier's CoA is a cornerstone of scientific integrity. It protects your experiments from the confounding variable of impure starting materials.
Analytical Methods for Verification
The following table summarizes the essential analytical techniques for the in-house quality control of (4-Bromo-2-chlorophenyl)methanamine.
| Technique | Purpose | Expected Result / Key Feature |
| ¹H NMR | Identity Confirmation & Structural Integrity | Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic CH₂ protons (singlet, ~3.8-4.0 ppm), amine NH₂ protons (broad singlet, variable ppm). Integration should match the expected 2:2:2 proton ratio. |
| Mass Spectrometry (MS) | Identity Confirmation | A complex isotopic cluster for the molecular ion [M+H]⁺ around m/z 220/222/224 due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes. This unique pattern is a powerful confirmation of identity. |
| HPLC/UPLC | Purity Assessment | A single major peak representing the main compound. Purity is calculated based on the area percentage of this peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm). |
Step-by-Step Protocol: HPLC Purity Assessment
This protocol provides a starting point for developing a method to verify the purity of (4-Bromo-2-chlorophenyl)methanamine.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary for optimal detector response.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to the product to determine its purity.
Part 3: Synthesis, Handling, and Application
Overview of Synthetic Routes
Understanding the synthesis of (4-Bromo-2-chlorophenyl)methanamine is valuable for anticipating potential impurities. A common laboratory-scale approach involves the reduction of a nitrile precursor.
Caption: Role of the core scaffold in synthesizing complex drug molecules.
Conclusion
(4-Bromo-2-chlorophenyl)methanamine is more than just a chemical on a shelf; it is a versatile tool that enables the synthesis of potentially life-changing therapeutics. For the medicinal chemist and drug development professional, treating this and every chemical building block with rigorous scientific scrutiny is paramount. By implementing a robust framework for supplier qualification, in-house quality control, and safe handling, researchers can build a foundation of trust and integrity that accelerates the path from discovery to clinical success.
References
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Safety data sheet according to 1907/2006/EC, Article 31. sds.chemtel.net. [Link]
- US6340773B1 - Preparation of halogenated primary amines - Google Patents.
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH). [Link]
-
Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% - Cole-Parmer. Cole-Parmer. [Link]
-
Safety Data Sheet - SynZeal. SynZeal. [Link]
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Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents.
-
(3-Bromo-2-chlorophenyl)methanamine 5g - Dana Bioscience. Dana Bioscience. [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
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Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central. [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]
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Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]
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A Researcher's Comprehensive Safety Guide to (4-Bromo-2-chlorophenyl)methanamine
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of (4-Bromo-2-chlorophenyl)methanamine (CAS No. 771574-32-4). As a reactive building block in complex organic synthesis, its utility is matched by its significant hazardous properties. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks and the scientifically-grounded protocols required to mitigate them.
Core Chemical Identity and Physicochemical Properties
(4-Bromo-2-chlorophenyl)methanamine, also known as 4-Bromo-2-chlorobenzylamine, is a substituted benzylamine derivative. Its bifunctional nature—possessing a reactive amine group and a halogenated aromatic ring—makes it a valuable intermediate. However, these same features contribute to its hazardous profile. Understanding its basic properties is the foundational step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 771574-32-4 | |
| Synonyms | 4-Bromo-2-chlorobenzylamine | |
| Molecular Formula | C₇H₇BrClN | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% |
Hazard Analysis: From GHS Classification to Practical Risk
The Globally Harmonized System (GHS) provides a clear, legally mandated starting point for hazard identification. For this compound, the classification is severe and demands respect.
| GHS Classification | |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. |
Expert Interpretation:
The "Danger" signal word and, critically, the H314 hazard statement, define our entire approach to handling this chemical.[1] H314 signifies that the substance is corrosive . This is not mere irritation; accidental contact can cause irreversible damage to skin and eyes. The mechanism involves rapid tissue destruction, similar to a strong acid or base. The H302 classification indicates acute toxicity upon ingestion, meaning even small quantities can cause significant harm if swallowed.
This understanding allows us to move from hazard (an intrinsic property) to risk (the probability of harm during a specific task). The following workflow illustrates this crucial relationship.
Caption: Logical flow from inherent hazard to task-specific risk.
Proactive Exposure Control: A Multi-Layered Defense
Effective safety relies on the "Hierarchy of Controls," which prioritizes systemic solutions over individual actions.
Engineering Controls: Your First and Best Defense
Engineering controls are designed to isolate you from the hazard. For a corrosive liquid like (4-Bromo-2-chlorophenyl)methanamine, their use is mandatory.
-
Chemical Fume Hood: All handling, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to contain corrosive aerosols or vapors and prevent inhalation.
-
Safety Infrastructure: The laboratory must be equipped with an easily accessible and fully functional safety shower and eyewash station.[2][3] The causality is simple: in the event of a significant splash, immediate and prolonged flushing with water is the only effective first aid measure to mitigate severe tissue damage.[3]
Personal Protective Equipment (PPE): The Final Barrier
PPE does not eliminate the hazard, but it protects you from exposure when engineering controls cannot. The selection of PPE must be deliberate and based on the specific corrosive risk.
| Protection Type | Specification & Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield.[1] Goggles protect against splashes, while the face shield provides a second layer of protection for the entire face. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant gloves (e.g., Butyl, Viton, Neoprene) .[4] Always inspect gloves for tears or pinholes before use.[1] Employ the proper removal technique to avoid contaminating your skin. After handling, dispose of gloves and wash hands thoroughly.[1] |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or tasks with a higher splash risk, a chemically resistant apron is required over the lab coat. |
Key Experimental Workflow: Weighing and Transfer Protocol
This step-by-step protocol is a self-validating system designed to minimize risk during a common laboratory task.
-
Preparation:
-
Confirm the fume hood is operational (check airflow monitor).
-
Ensure the eyewash station and safety shower are unobstructed.
-
Don all required PPE as specified in Section 3.2.
-
Place an absorbent, chemical-resistant liner on the fume hood work surface.
-
Prepare a designated, sealed waste container for contaminated materials.
-
-
Execution:
-
Place a calibrated balance inside the fume hood.
-
Carefully open the reagent bottle, pointing the cap away from you.
-
Use a clean pipette or syringe to slowly transfer the required amount of the liquid into a tared, appropriate container (e.g., a round-bottom flask).
-
Causality: A slow transfer minimizes the generation of aerosols and the risk of splashing.
-
Securely close the primary reagent bottle immediately after extraction.
-
Wipe any drips on the exterior of the new container with a disposable towel, placing the towel directly into the designated waste container.
-
-
Cleanup:
-
Wipe down the balance and any potentially contaminated surfaces within the fume hood.
-
Properly remove and dispose of gloves as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Emergency Response: A Time-Critical Workflow
In the event of an exposure, a rapid and correct response is critical to minimizing injury. All personnel must be trained on this workflow.
First-Aid Measures
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [1][2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][4][5] |
| Ingestion | Do NOT induce vomiting. [1][2][4] Rinse the mouth thoroughly with water. If the person is conscious and alert, give two glasses of water to drink.[4] Seek immediate medical attention and call a poison control center. [1][2] |
Emergency Response Workflow Diagram
This diagram outlines the critical decision-making path following an accidental exposure.
Caption: Critical decision path for emergency response to exposure.
Accidental Release Protocol
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Do not re-enter without appropriate PPE, including respiratory protection if the spill is large.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][3][6]
-
Decontaminate: Clean the spill area with a suitable detergent and water solution.[4]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Storage and Disposal
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][6] For long-term stability and to prevent degradation, store under an inert atmosphere in a dark location at 2-8°C.
-
Disposal: This material and its container must be disposed of as hazardous waste.[1] Engage a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[1][4]
References
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Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]
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Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]-. ChemBK. [Link]
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Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]
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(4-Bromo-2-fluorophenyl)methanamine. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet. SynZeal. [Link]
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Safety Data Sheet Compliance Tool - Section 4. WHMIS.org. [Link]
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Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer. [Link]
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4-Bromo-2-fluorobenzylamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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4-Bromobenzylamine. PubChem, National Center for Biotechnology Information. [Link]
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4'-Bromo-2'-chloroacetanilide. PubChem, National Center for Biotechnology Information. [Link]
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4-Bromo-2-chlorophenol. PubChem, National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Reactivity Profile of (4-Bromo-2-chlorophenyl)methanamine
Introduction: A Versatile Scaffold in Modern Synthesis
(4-Bromo-2-chlorophenyl)methanamine is a richly functionalized primary benzylamine that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1] Its unique trifecta of reactive sites—a nucleophilic primary amine, and two distinct aryl halides (bromide and chloride)—offers a platform for intricate molecular engineering. The strategic positioning of these functionalities allows for a high degree of control over subsequent chemical transformations, enabling the synthesis of complex molecular architectures and diverse compound libraries.
This guide provides an in-depth exploration of the reactivity profile of (4-Bromo-2-chlorophenyl)methanamine. We will delve into the key transformations at each reactive center, with a focus on the underlying principles that govern selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.
The synthesis of (4-Bromo-2-chlorophenyl)methanamine can be achieved from its corresponding benzonitrile, 4-bromo-2-chlorobenzonitrile, through reduction.[1][2] This precursor itself is accessible through various synthetic routes, making the target methanamine readily available for research and development.[2][3]
I. Reactions at the Nucleophilic Center: The Aminomethyl Group
The primary aminomethyl group is often the initial site of reaction due to its high nucleophilicity. Standard transformations such as N-acylation and N-alkylation proceed readily, providing a straightforward means to introduce a wide variety of substituents.
A. N-Acylation: Formation of Amides
N-acylation is a fundamental reaction for the protection of the amine or for the introduction of an amide moiety, a common functional group in pharmaceuticals.[4] The reaction of (4-Bromo-2-chlorophenyl)methanamine with acylating agents like acyl chlorides or anhydrides proceeds efficiently in the presence of a non-nucleophilic base.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are suitable for a wide range of substrates. Anhydrides can be used for less reactive systems or when milder conditions are preferred.
-
Base: A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial.[5] It effectively scavenges the HCl byproduct without competing with the primary amine in attacking the electrophilic acylating agent. This prevents the formation of unwanted side products.
-
Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
-
Temperature: The reaction with acyl chlorides is typically initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: N-Acylation with an Acyl Chloride [5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (4-Bromo-2-chlorophenyl)methanamine (1.0 equiv.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) to the solution.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 equiv.) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
B. N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl substituents to the nitrogen atom. While direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation, reductive amination offers a highly selective and efficient alternative.[6]
Causality of Experimental Choices:
-
Methodology: Reductive amination is the preferred method for mono-alkylation.[6] It involves the in-situ formation of an imine or iminium ion from the reaction of the amine with an aldehyde or ketone, followed by immediate reduction.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reducing the iminium ion intermediate in the presence of the unreacted carbonyl compound.[6]
-
Solvent: Anhydrous 1,2-dichloroethane (DCE) is a suitable solvent for this transformation.
Experimental Protocol: N-Alkylation via Reductive Amination [6]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (4-Bromo-2-chlorophenyl)methanamine (1.0 equiv.). Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE). Add the desired aldehyde or ketone (1.1-1.5 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically a few hours to overnight).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Reactions at the Aryl Halide Centers: Palladium-Catalyzed Cross-Coupling
The presence of both bromo and chloro substituents on the aromatic ring opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. A key feature of this substrate is the potential for chemoselective or orthogonal reactivity, where one halide can be reacted preferentially over the other.
The Principle of Orthogonal Reactivity:
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. This difference in reactivity is primarily due to the bond dissociation energies of the carbon-halogen bonds. The weaker C-I and C-Br bonds undergo oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond. This allows for the selective functionalization of the bromo substituent while leaving the chloro group intact for subsequent transformations.[7]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent.[8][9][10] For (4-Bromo-2-chlorophenyl)methanamine, this reaction can be performed selectively at the C-Br bond.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is used. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing excellent results.[9]
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the organoboron species.[8]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly employed.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reaction Setup: To a Schlenk flask, add the N-protected (4-Bromo-2-chlorophenyl)methanamine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl halide with an amine.[11][12][13][14][15] Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive C-Br bond.
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is typically used.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is required.[13]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are commonly used.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected (4-Bromo-2-chlorophenyl)methanamine derivative (1.0 equiv.), the amine to be coupled (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the mixture (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
C. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17][18][19] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Again, selectivity for the C-Br bond is expected.
Causality of Experimental Choices:
-
Catalysts: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) are used in catalytic amounts.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used as both the base and often as the solvent.[19]
-
Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like THF or DMF.
Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position
-
Reaction Setup: To a Schlenk flask, add the N-protected (4-Bromo-2-chlorophenyl)methanamine derivative (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-3 mol%).
-
Reagent Addition: Add a degassed solvent such as triethylamine, followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
III. Summary of Reactivity and Strategic Considerations
The reactivity of (4-Bromo-2-chlorophenyl)methanamine can be strategically controlled to achieve a desired synthetic outcome. The primary amine is the most nucleophilic site and will readily undergo acylation and alkylation under appropriate conditions. The aryl bromide is significantly more reactive than the aryl chloride in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
| Reactive Site | Reaction Type | Key Reagents | Expected Outcome |
| Aminomethyl | N-Acylation | Acyl chloride/anhydride, DIPEA | N-acylated product |
| Aminomethyl | N-Alkylation (Reductive Amination) | Aldehyde/ketone, NaBH(OAc)₃ | N-alkylated product |
| Aryl Bromide | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl product (C-Cl intact) |
| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, strong base | Aryl amine product (C-Cl intact) |
| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I), amine base | Aryl alkyne product (C-Cl intact) |
| Aryl Chloride | Cross-Coupling | More forcing conditions required | Functionalization after C-Br reaction |
IV. Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Key reaction pathways for (4-Bromo-2-chlorophenyl)methanamine.
Conclusion
(4-Bromo-2-chlorophenyl)methanamine is a highly versatile and synthetically valuable building block. A thorough understanding of its reactivity profile, particularly the chemoselectivity of its different functional groups, allows for the rational design of complex synthetic routes. The ability to sequentially functionalize the amine, the aryl bromide, and potentially the aryl chloride provides a powerful tool for the creation of novel molecules with applications in drug discovery and materials science. This guide serves as a foundational resource for scientists and researchers looking to harness the full potential of this remarkable compound.
References
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Palladium-Catalyzed Alkenylation and Alkynylation of ortho-C(sp2)–H Bonds of Benzylamine Picolinamides. Organic Letters, 14(13), 3454–3457.
- Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. Journal of the American Chemical Society, 132(48), 17246-17249.
- Nack, W. A., Daugulis, O., & Chen, G. (2012). Palladium-catalyzed alkenylation and alkynylation of ortho-C(sp 2)-H bonds of benzylamine picolinamides.
- Lu, C., Zhang, S. Y., He, G., Nack, W. A., & Chen, G. (2014). Palladium-catalyzed picolinamide-directed halogenation of ortho CH bonds of benzylamine substrates.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Molander, G. A., & Wisniewski, S. R. (2017). Aminomethylation of Aryl Halides Using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. Organic Letters, 19(17), 4536–4539.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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The Organic Chemist. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Aslam, M., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(7), 1664.
- Khan, I., et al. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(15), 2795.
- Molander, G. A., & Wisniewski, S. R. (2017). Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis.
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
- Sharghi, H., & Hosseini, M. (2002). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Journal of Sciences, Islamic Republic of Iran, 13(2), 145-148.
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Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]
- Reddy, R. S., et al. (2015). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry, 80(17), 8820-8827.
-
Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]
- Al-Masum, M., & Kumar, D. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(10), 8347-8367.
- Tye, H., & Sun, W. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 1-10.
-
Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]
- van der Veen, S., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8863-8873.
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PubChem. (n.d.). 4-Chlorobenzylamine. Retrieved from [Link]
- Thadkapally, S., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(4), M1171.
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Spectroscopic data of (4-Bromo-2-chlorophenyl)methanamine
An In-depth Technical Guide to the Spectroscopic Data of (4-Bromo-2-chlorophenyl)methanamine
This guide provides a comprehensive technical overview of the key spectroscopic signatures of (4-Bromo-2-chlorophenyl)methanamine (CAS No: 771574-32-4).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation. It delves into the causal reasoning behind spectral patterns and outlines robust protocols for data acquisition, ensuring a self-validating approach to compound identification and characterization.
(4-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine derivative. Its structural complexity, featuring a trisubstituted aromatic ring with two distinct halogens, makes a multi-faceted spectroscopic approach essential for unambiguous structural confirmation. Compounds based on the 4-bromo-2-chlorophenyl scaffold have shown relevance in various research areas, including the development of agents with potential antimicrobial or antiparasitic properties, highlighting the importance of its role as a synthetic building block.[2] While direct, peer-reviewed spectral publications for this specific molecule are not abundant[3], this guide synthesizes data from foundational principles and analogous structures to provide a predictive and practical framework for its analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the carbon-hydrogen framework. For (4-Bromo-2-chlorophenyl)methanamine, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the methanamine moiety.
Proton (¹H) NMR Spectroscopy: Decoding the Hydrogen Environment
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The aromatic region is expected to show three distinct signals corresponding to the protons on the trisubstituted benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and bromine atoms and the electron-donating nature of the aminomethyl group. The benzylic (-CH₂) and amine (-NH₂) protons will appear in the aliphatic region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Commentary |
| H-6 | ~7.5 - 7.6 | Doublet (d) | 1H | This proton is ortho to the bromine atom and will show a small coupling to H-5. Its downfield shift is due to the deshielding effect of the adjacent bromine. |
| H-5 | ~7.3 - 7.4 | Doublet of Doublets (dd) | 1H | Positioned between H-3 and H-6, this proton will be split by both neighbors, resulting in a doublet of doublets. |
| H-3 | ~7.2 - 7.3 | Doublet (d) | 1H | This proton is ortho to the chlorine atom and meta to the bromine, experiencing significant deshielding. It will show coupling to H-5. |
| -CH₂- | ~3.9 - 4.1 | Singlet (s) | 2H | The benzylic protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield. No adjacent protons result in a singlet. This is consistent with similar benzylamine structures.[4] |
| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | Amine protons have a variable chemical shift and often appear as a broad signal due to quadrupole broadening and chemical exchange. Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear. |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is critical for reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of (4-Bromo-2-chlorophenyl)methanamine in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase the resulting spectrum and perform baseline correction. Integrate all signals to determine the relative proton ratios.
Workflow for ¹H NMR Analysis
Caption: IR spectroscopy workflow for functional group identification.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
The most telling feature in the mass spectrum of (4-Bromo-2-chlorophenyl)methanamine will be the unique isotopic pattern of the molecular ion peak, caused by the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. [5] This combination results in a characteristic cluster of three main peaks for the molecular ion:
-
M+ peak: Contains ⁷⁹Br and ³⁵Cl.
-
M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.
-
M+4 peak: Contains ⁸¹Br and ³⁷Cl.
The relative intensities of these peaks are predictable and serve as a definitive confirmation of the presence of one bromine and one chlorine atom.
| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Abundance |
| [M]⁺ | C₇H₇⁷⁹Br³⁵ClN | 218.95 | 100% |
| [M+2]⁺ | C₇H₇⁸¹Br³⁵ClN / C₇H₇⁷⁹Br³⁷ClN | 220.95 | ~128% |
| [M+4]⁺ | C₇H₇⁸¹Br³⁷ClN | 222.95 | ~31% |
Note: Predicted m/z values are for the monoisotopic masses. PubChem predicts an [M+H]⁺ adduct at m/z 219.95232.[3]
Fragmentation Pattern: The primary fragmentation pathway is expected to be the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage), leading to the formation of a stable halobenzylic cation.
-
Key Fragment: Loss of ·CH₂NH₂ to form the [C₆H₃BrCl]⁺ ion.
-
Benzylic Cleavage: Loss of the amino group to form the [C₇H₅BrCl]⁺ cation at m/z ~202.9.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster. Compare the observed isotopic pattern with the theoretical pattern for a C₇H₇BrClN species.
Isotopic Pattern Analysis Logic
Caption: Logic for predicting the MS isotopic pattern.
Conclusion
The structural confirmation of (4-Bromo-2-chlorophenyl)methanamine is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the primary amine. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight through its highly characteristic M/M+2/M+4 isotopic signature. This guide provides the predictive data and robust methodologies necessary for the confident identification and quality assessment of this valuable chemical intermediate.
References
- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.
- PubChem. (n.d.). (4-bromo-2-chlorophenyl)methanamine. National Center for Biotechnology Information.
- Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- The Royal Society of Chemistry. (2016).
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. Retrieved January 11, 2026, from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
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An In-depth Technical Guide to the Solubility of (4-Bromo-2-chlorophenyl)methanamine in Organic Solvents
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility characteristics of (4-Bromo-2-chlorophenyl)methanamine. In the absence of extensive, publicly available experimental solubility data for this specific compound, this document provides a robust framework for predicting its solubility based on fundamental physicochemical principles. Furthermore, it outlines a comprehensive, self-validating experimental protocol for the empirical determination of its solubility in various organic solvents, ensuring scientific rigor and practical applicability.
Introduction: The Critical Role of Solubility in a Multifunctional Building Block
(4-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a halogenated phenyl ring and a primary amine, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, including:
-
Reaction Media Selection: Ensuring that (4-Bromo-2-chlorophenyl)methanamine and other reactants are in the same phase is paramount for optimal reaction kinetics and yield.
-
Purification Processes: The choice of solvents for crystallization, chromatography, and extraction is directly dependent on the differential solubility of the target compound and any impurities.
-
Formulation and Drug Delivery: In the context of drug development, understanding and optimizing solubility is a cornerstone of achieving desired bioavailability and therapeutic efficacy.
This guide provides a detailed analysis of the factors expected to govern the solubility of (4-Bromo-2-chlorophenyl)methanamine and a practical approach to its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. A comprehensive understanding of the structural features of (4-Bromo-2-chlorophenyl)methanamine allows for a reasoned prediction of its solubility profile.
Structural Analysis of (4-Bromo-2-chlorophenyl)methanamine
The key structural features of (4-Bromo-2-chlorophenyl)methanamine that influence its solubility are:
-
Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and contributes to the compound's lipophilicity.
-
Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative, introducing polarity to the phenyl ring. However, their overall contribution to polarity is moderate.
-
Primary Amine Group (-CH2NH2): This is the most significant polar functional group in the molecule. The nitrogen atom possesses a lone pair of electrons, and the N-H bonds are polarized, making the amine group a hydrogen bond donor and acceptor. The presence of this group is expected to enhance solubility in polar, protic solvents.
Qualitative Solubility Prediction
Based on the structural analysis, a qualitative prediction of the solubility of (4-Bromo-2-chlorophenyl)methanamine in various classes of organic solvents can be made:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like short-chain alcohols (e.g., methanol, ethanol). These solvents can effectively solvate the polar amine group.
-
Moderate Solubility: Likely in solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Predicted in nonpolar solvents like hexane, cyclohexane, and toluene, which cannot effectively interact with the polar amine functionality.
Semi-Quantitative Predicted Solubility Data
| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Predicted Solubility |
| Hexane | 0.1 | 1.88 | Non-polar | Very Low |
| Toluene | 2.4 | 2.38 | Non-polar | Low |
| Diethyl Ether | 2.8 | 4.34 | H-bond acceptor | Moderate |
| Dichloromethane | 3.1 | 9.08 | Weak H-bond acceptor | Moderate to High |
| Acetone | 5.1 | 20.7 | H-bond acceptor | High |
| Ethyl Acetate | 4.4 | 6.02 | H-bond acceptor | Moderate to High |
| Isopropanol | 3.9 | 18.3 | H-bond donor/acceptor | High |
| Ethanol | 4.3 | 24.5 | H-bond donor/acceptor | High |
| Methanol | 5.1 | 32.7 | H-bond donor/acceptor | Very High |
| Dimethylformamide (DMF) | 6.4 | 36.7 | H-bond acceptor | Very High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | H-bond acceptor | Very High |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The gravimetric method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2]
Principle of the Gravimetric Method
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this data, the solubility can be calculated.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Step-by-Step Methodology
Materials:
-
(4-Bromo-2-chlorophenyl)methanamine
-
Organic solvents of interest (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled incubator/shaker
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of (4-Bromo-2-chlorophenyl)methanamine to a glass vial. An excess is ensured if undissolved solid remains at the end of the equilibration period.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled incubator or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes with time.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.
-
Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed container. This step is crucial to remove any fine, suspended particles that could lead to an overestimation of solubility.
-
-
Gravimetric Analysis:
-
Accurately transfer a precise volume of the clear, saturated filtrate to a pre-weighed container (e.g., a glass vial or evaporating dish).
-
Place the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or use a vacuum desiccator to evaporate the solvent completely.
-
Once the solvent is fully evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved (4-Bromo-2-chlorophenyl)methanamine by subtracting the initial mass of the empty container from the final mass.
-
The solubility is then calculated by dividing the mass of the dissolved solute by the volume of the filtrate that was evaporated. The results are typically expressed in mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of (4-Bromo-2-chlorophenyl)methanamine, and understanding these can aid in solvent selection and process optimization.
Solvent Polarity and Hydrogen Bonding
As previously discussed, the polarity of the solvent is a primary determinant of solubility. A logical relationship exists between the physicochemical properties of the solvent and the predicted solubility of our compound.
Caption: Relationship between solute/solvent properties and predicted solubility.
Temperature
The solubility of most solids in organic solvents increases with temperature.[4] Therefore, for applications requiring higher concentrations of (4-Bromo-2-chlorophenyl)methanamine, performing the dissolution at an elevated temperature may be beneficial. However, it is crucial to ensure that the compound is thermally stable at the chosen temperature.
Presence of Other Solutes
The presence of other solutes, such as salts or additives, can influence the solubility of the target compound through various mechanisms, including changes in the solvent's polarity and specific intermolecular interactions.
Conclusion
This technical guide has provided a comprehensive overview of the predicted solubility of (4-Bromo-2-chlorophenyl)methanamine in a range of organic solvents, based on an analysis of its physicochemical properties. While these predictions offer valuable guidance for initial solvent screening, they must be substantiated by empirical data. The detailed, self-validating experimental protocol provided herein offers a robust methodology for the accurate determination of this critical parameter. A thorough understanding and experimental validation of the solubility of (4-Bromo-2-chlorophenyl)methanamine are essential for its effective utilization in research, development, and manufacturing processes.
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
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The Strategic Utility of (4-Bromo-2-chlorophenyl)methanamine: A Technical Primer for Advanced Synthesis
Introduction: Unveiling a Versatile Chemical Scaffolding
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient development of novel molecules with tailored functionalities. (4-Bromo-2-chlorophenyl)methanamine, a halogenated benzylamine, presents itself as a chemical intermediate of significant potential. Its structural rigidity, conferred by the phenyl ring, is complemented by the nuanced reactivity of its three key functional components: the primary amine, the bromo substituent, and the chloro substituent. This unique combination of features opens avenues for its application across diverse fields, from the intricate world of pharmaceutical design to the robust requirements of agrochemical and material science. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical exploration of the potential applications of this versatile molecule, grounded in established chemical principles and forward-looking scientific insights.
The strategic placement of the halogen atoms on the phenyl ring is not merely incidental. Halogens are known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules through effects on lipophilicity, metabolic stability, and binding interactions.[1] The presence of both bromine and chlorine offers differential reactivity and potential for selective functionalization, a valuable asset in multi-step synthetic campaigns. The primary amine group serves as a key nucleophilic handle, readily participating in a wide array of chemical transformations to build molecular complexity.
Core Physicochemical Properties of (4-Bromo-2-chlorophenyl)methanamine
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. The following table summarizes the key physicochemical data for (4-Bromo-2-chlorophenyl)methanamine.
| Property | Value |
| CAS Number | 771574-32-4 |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in a dark place |
Note: Physical properties such as boiling point and density may vary slightly between suppliers.
Application I: A Cornerstone for Novel Pharmaceutical Analogs
The β-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[2] The structural features of (4-Bromo-2-chlorophenyl)methanamine make it an exemplary starting material for the synthesis of novel pharmaceutical agents, particularly in the realm of central nervous system (CNS) disorders and oncology.
Rationale: The Benzazepine Framework and Beyond
The anti-obesity drug Lorcaserin, a selective serotonin 5-HT2C receptor agonist, is a prominent example of a benzazepine derivative.[3][4] The synthesis of such structures often involves the cyclization of appropriately substituted N-acylated phenethylamines or benzylamines.[5][6] (4-Bromo-2-chlorophenyl)methanamine provides a strategic entry point for the creation of novel Lorcaserin analogs or other benzazepine-based therapeutics. The bromo and chloro substituents can be used to modulate receptor binding affinity, selectivity, and pharmacokinetic profiles.
Furthermore, the halogenated phenyl ring is a common motif in kinase inhibitors and other targeted cancer therapies. The bromine atom, in particular, can serve as a handle for late-stage diversification through cross-coupling reactions, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Hypothetical Pathway: Synthesis of a Novel Benzazepine Analog
The following diagram illustrates a potential synthetic route to a novel benzazepine derivative starting from (4-Bromo-2-chlorophenyl)methanamine. This pathway leverages the nucleophilicity of the primary amine for acylation, followed by an intramolecular Friedel-Crafts reaction to construct the core benzazepine ring system.
Caption: Hypothetical synthesis of a benzazepine analog.
Experimental Protocol: Acylation of (4-Bromo-2-chlorophenyl)methanamine
This protocol details the first step in the hypothetical synthesis outlined above.
-
Reaction Setup: To a solution of (4-Bromo-2-chlorophenyl)methanamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (Et₃N, 1.2 eq).
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-(4-bromo-2-chlorobenzyl)-2-chloroacetamide.
Application II: A Versatile Precursor in Agrochemical Synthesis
Benzylamines are established intermediates in the production of a wide range of agrochemicals, including pesticides, herbicides, and fungicides.[7][8][9][10] The halogenated nature of (4-Bromo-2-chlorophenyl)methanamine makes it a particularly interesting candidate for the development of next-generation crop protection agents.
Rationale: Enhancing Potency and Specificity
The presence of halogens on an aromatic ring can significantly influence the biological activity of a pesticide by altering its binding affinity to the target protein and its metabolic stability in the target organism and the environment. The amine functionality of (4-Bromo-2-chlorophenyl)methanamine can be readily derivatized to introduce various toxophoric groups or to construct more complex heterocyclic systems known for their pesticidal properties. For instance, the amine can be converted into an isocyanate, a urea, or a sulfonamide, all of which are common functional groups in commercial agrochemicals.
Hypothetical Pathway: Synthesis of a Phenylurea Herbicide Precursor
The following workflow illustrates the conversion of (4-Bromo-2-chlorophenyl)methanamine into a phenylurea derivative, a class of compounds known for their herbicidal activity.
Caption: Workflow for the synthesis of a phenylurea herbicide.
Application III: A Functional Monomer for Advanced Polymers
The field of material science is in constant pursuit of novel monomers that can impart specific functionalities to polymers.[11] (4-Bromo-2-chlorophenyl)methanamine, with its reactive amine and halogenated aromatic ring, is a promising candidate for the synthesis of functional polymers with applications in areas such as flame retardants, high-performance coatings, and electronic materials.
Rationale: Imparting Desired Properties
The bromine and chlorine atoms can contribute to the flame retardant properties of a polymer. The rigid phenyl ring can enhance the thermal stability and mechanical strength of the polymer backbone. The primary amine group can be used as a reactive site for polymerization, for example, in the synthesis of polyamides or polyimides. Alternatively, it can be used to graft the molecule onto an existing polymer backbone to modify its surface properties.[11] The Kabachnik–Fields reaction, a multicomponent reaction, could also be employed to synthesize polymers with α-aminophosphonate structures, which are known for their metal-chelating and flame-retardant properties.[12]
Hypothetical Application: Synthesis of a Polymeric Flame Retardant
A potential application is the use of (4-Bromo-2-chlorophenyl)methanamine as a co-monomer in the synthesis of a polyamide. The resulting polymer would incorporate the halogenated phenyl groups, potentially enhancing its flame retardancy.
Caption: Conceptual diagram of polyamide synthesis.
Conclusion: A Molecule of Latent Potential
(4-Bromo-2-chlorophenyl)methanamine is a chemical intermediate poised for significant contributions across multiple scientific disciplines. While its direct applications are still emerging, its structural attributes and the well-established reactivity of its functional groups provide a strong foundation for its use in the synthesis of novel pharmaceuticals, advanced agrochemicals, and high-performance polymers. The insights and hypothetical applications presented in this guide are intended to serve as a catalyst for further research and development, unlocking the full potential of this versatile building block.
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Pandey, A. K., Han, S. H., Mishra, N. K., Kang, D., Lee, S. H., Chun, R., Hong, S., Park, J. S., & Kim, I. S. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ResearchGate. [Link]
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Pandey, A. K., Han, S. H., Mishra, N. K., Kang, D., Lee, S. H., Chun, R., Hong, S., Park, J. S., & Kim, I. S. (n.d.). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts under Rhodium(III) Catalysis via C(sp2)-H Functionalization. KAIST Fingerprint. [Link]
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Ghotekar, G. S., More, D. A., Nalla, V., & Muthukrishnan, M. (2019). A new enantioselective synthesis of antiobesity drug lorcaserin. New Journal of Chemistry, 43(43), 16876–16880. [Link]
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Zhu, Q., Wang, J., Bian, X., Zhang, L., Wei, P., & Xu, Y. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. ResearchGate. [Link]
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So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017–4028. [Link]
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Ganesh, S. G., Devidas, A. M., Viswanadh, N., & Muthukrishnan, M. (2019). Synthesis of enantiopure antiobesity drug lorcaserin. Tetrahedron Letters, 60(43), 151125. [Link]
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Smith, B. M., Smith, J. M., Tsai, J. H., Schultz, J. A., Gilson, C. A., Estrada, S. A., Chen, C., Du, X., Kobilka, B. K., & Webb, C. K. (2005). Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 48(18), 5854–5861. [Link]
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(4-Bromo-2-chlorophenyl)methanamine: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Halogenated Scaffolds
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Among the vast arsenal of molecular scaffolds, halogenated aromatic compounds have garnered significant attention due to their unique ability to modulate the physicochemical and pharmacological properties of bioactive molecules. The introduction of halogen atoms, particularly chlorine and bromine, can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide focuses on (4-Bromo-2-chlorophenyl)methanamine, a versatile and strategically substituted building block, and its emerging role in the synthesis of novel therapeutic agents.
The specific substitution pattern of a bromine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring, combined with a reactive primary aminomethyl group, endows this molecule with a unique set of chemical handles. This allows for its facile incorporation into a diverse range of molecular architectures, making it a valuable tool for researchers and scientists in the development of new drugs targeting a spectrum of diseases, including cancer and infectious diseases.[1] This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and medicinal chemistry applications of (4-Bromo-2-chlorophenyl)methanamine, supported by detailed experimental insights and structure-activity relationship (SAR) analyses.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
Table 1: Physicochemical Properties of (4-Bromo-2-chlorophenyl)methanamine
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClN | PubChem |
| Molecular Weight | 220.49 g/mol | PubChem |
| CAS Number | 874482-96-9 | Smolecule[1] |
| Predicted XlogP | 2.4 | PubChemLite[2] |
| Predicted pKa | 8.9 (amine) | ChemAxon |
Spectroscopic Signature:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the ring. The benzylic protons (Ar-CH₂ -NH₂) would appear as a singlet, typically in the range of 3.8-4.2 ppm. The amine protons (-NH₂ ) would present as a broad singlet with a variable chemical shift depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The benzylic carbon (Ar-C H₂-NH₂) is expected to resonate in the range of 45-50 ppm.
Mass Spectrometry (MS):
The mass spectrum of (4-Bromo-2-chlorophenyl)methanamine would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of the amino group and cleavage of the benzylic C-C bond, which are common fragmentation pathways for benzylamines.
Synthesis of (4-Bromo-2-chlorophenyl)methanamine: Key Methodologies
The synthesis of (4-Bromo-2-chlorophenyl)methanamine can be approached through several reliable synthetic routes, primarily starting from either 4-bromo-2-chlorobenzonitrile or 4-bromo-2-chlorobenzaldehyde.
Method 1: Reduction of 4-Bromo-2-chlorobenzonitrile
A common and efficient method for the preparation of benzylamines is the reduction of the corresponding benzonitrile. This transformation can be achieved using various reducing agents.
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 4-bromo-2-chlorobenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile group directly to a primary amine. The anhydrous conditions are crucial as LiAlH₄ reacts violently with water. The specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable.
Method 2: Reductive Amination of 4-Bromo-2-chlorobenzaldehyde
An alternative and versatile approach is the reductive amination of 4-bromo-2-chlorobenzaldehyde. This one-pot procedure involves the in-situ formation of an imine with an ammonia source, followed by its reduction.
Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride
-
Imine Formation: In a round-bottom flask, dissolve 4-bromo-2-chlorobenzaldehyde (1.0 eq.) and a source of ammonia such as ammonium acetate (5-10 eq.) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the reaction mixture, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. The pH of the reaction should be maintained between 6 and 7 by the addition of glacial acetic acid if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure. Basify the aqueous residue with aqueous sodium hydroxide to a pH > 10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.
Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in preference to the aldehyde, which is crucial for the success of this one-pot reaction. Maintaining a slightly acidic pH is essential for both imine formation and the activity of the reducing agent.
Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The (4-Bromo-2-chlorophenyl)methanamine scaffold is a valuable starting point for the synthesis of a wide array of bioactive molecules. The presence of the primary amine allows for the facile introduction of various substituents and heterocyclic systems through amide bond formation, reductive amination, or nucleophilic substitution reactions. The halogenated phenyl ring plays a crucial role in modulating the pharmacological properties of the final compounds.
Anticancer Applications
The 4-bromophenyl moiety has been identified as a key pharmacophore in several classes of anticancer agents. Its presence can enhance binding to target proteins and improve the overall anticancer activity.[3] Derivatives of (4-Bromo-2-chlorophenyl)methanamine can be designed to target various cancer-related pathways.
Case Study: Kinase Inhibitors
Many kinase inhibitors incorporate halogenated phenyl rings to occupy the ATP-binding pocket of the enzyme. The 4-bromo and 2-chloro substituents can form favorable halogen bonds and hydrophobic interactions with the amino acid residues in the kinase domain, leading to enhanced potency and selectivity. By coupling (4-Bromo-2-chlorophenyl)methanamine with appropriate heterocyclic cores known to bind to the hinge region of kinases, novel and potent inhibitors can be synthesized.
Antimicrobial Applications
Halogenated compounds have a long history of use as antimicrobial agents. The incorporation of the (4-Bromo-2-chlorophenyl)methanamine scaffold into various molecular frameworks can lead to the development of new antibacterial and antifungal compounds. The lipophilicity imparted by the halogen atoms can facilitate the penetration of the bacterial cell wall.
Structure-Activity Relationship (SAR) Insights:
The biological activity of derivatives of (4-Bromo-2-chlorophenyl)methanamine is significantly influenced by the nature of the substituent attached to the aminomethyl group.
-
Impact of the 4-Bromo Group: The bromine atom at the 4-position is a strong contributor to the lipophilicity of the molecule. It can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. In many cases, the presence of a 4-bromophenyl group is essential for potent biological activity.[3]
-
Role of the 2-Chloro Group: The chlorine atom at the 2-position introduces steric bulk and alters the electronic properties of the phenyl ring. This can influence the conformation of the molecule and its binding mode to a target protein. The ortho-chloro substituent can also block metabolic pathways, thereby increasing the in vivo half-life of the drug candidate.
-
The Aminomethyl Linker: The primary amine serves as a versatile handle for derivatization. The length and flexibility of the linker between the phenyl ring and other pharmacophoric elements are critical for optimal interaction with the biological target.
Conclusion and Future Perspectives
(4-Bromo-2-chlorophenyl)methanamine is a strategically designed building block with significant potential in medicinal chemistry. Its unique substitution pattern provides a valuable platform for the synthesis of novel bioactive molecules with potential applications in oncology and infectious diseases. The synthetic accessibility of this scaffold, coupled with the predictable modulatory effects of the halogen atoms on pharmacological properties, makes it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the synthesis of diverse libraries of compounds derived from this building block and their systematic evaluation against a wide range of biological targets. The insights gained from such studies will further solidify the role of (4-Bromo-2-chlorophenyl)methanamine as a cornerstone in the construction of next-generation therapeutics.
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A Technical Guide to the Synthesis of Novel Derivatives from (4-Bromo-2-chlorophenyl)methanamine: A Versatile Scaffold for Chemical Innovation
Abstract
(4-Bromo-2-chlorophenyl)methanamine stands as a pivotal starting material for synthetic chemists, offering a unique constellation of reactive sites for molecular elaboration. Its structure, featuring a nucleophilic primary aminomethyl group and an aromatic ring selectively halogenated with both bromine and chlorine, presents a versatile platform for the strategic construction of complex molecules. This guide provides an in-depth exploration of the core chemical principles and practical methodologies for deriving novel compounds from this scaffold. We will dissect the reactivity of its functional groups and detail field-proven protocols for key transformations, including N-functionalization via amide coupling and selective C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. The emphasis is placed on the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Foundational Chemistry: Understanding the Reactive Landscape
The synthetic utility of (4-Bromo-2-chlorophenyl)methanamine is rooted in the distinct reactivity of its three primary functional domains: the primary amine, the aryl bromide, and the aryl chloride. The significant difference in reactivity between the C-Br and C-Cl bonds, particularly in palladium-catalyzed reactions, is the cornerstone of selective functionalization.
-
Primary Aminomethyl Group (-CH₂NH₂): This group is a potent nucleophile and a convenient handle for introducing a wide array of functionalities. It readily participates in acylation, alkylation, and reductive amination reactions.
-
Aryl Bromide (C4-Br): The carbon-bromine bond is the most labile site for palladium-catalyzed cross-coupling reactions. Its lower bond dissociation energy compared to the C-Cl bond allows for highly selective oxidative addition of Pd(0), making it the preferred site for initial derivatization.[1]
-
Aryl Chloride (C2-Cl): The carbon-chlorine bond is substantially more robust and less reactive under typical cross-coupling conditions that target the C-Br bond.[2] This inertia allows it to be reserved for a subsequent, more forcing reaction step or to remain as a stable substituent influencing the electronic and steric properties of the final molecule.
Caption: Key reactive centers on the (4-Bromo-2-chlorophenyl)methanamine scaffold.
Core Synthetic Methodologies and Protocols
Harnessing the differential reactivity of the core scaffold allows for a structured approach to diversification. The following sections detail robust methodologies for functionalizing the amine and the aryl bromide positions.
N-Functionalization via Amide Coupling
The formation of an amide bond is one of the most reliable and frequently employed reactions in medicinal chemistry, allowing for the linkage of the benzylamine core to a vast library of carboxylic acids.[3] The direct reaction between an amine and a carboxylic acid is inefficient; therefore, the carboxylic acid must first be activated.
Causality of Experimental Design: The choice of coupling reagent is critical. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate can be susceptible to side reactions and racemization. The inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) intercepts the O-acylisourea to form a more stable active ester, leading to higher yields and cleaner reactions with minimized epimerization.[6]
Caption: General workflow for amide bond formation.
Experimental Protocol: Synthesis of N-((4-Bromo-2-chlorophenyl)methyl)acetamide
-
Preparation: To a solution of (4-Bromo-2-chlorophenyl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide.
| Reagent 1 (Amine) | Reagent 2 (Acid/Acyl Chloride) | Coupling System | Solvent | Typical Yield |
| (4-Bromo-2-chlorophenyl)methanamine | Pyrazine-2-carboxylic Acid | DCC/DMAP | DCM | 83%[6] |
| 4-Bromoaniline | Furan-2-carbonyl chloride | Et₃N | DCM | >80%[7] |
| 4-Bromo-3-methylaniline | Pyrazine-2-carboxylic Acid | DCC/DMAP | DCM | 83%[6] |
| Table 1: Representative Amide Coupling Reactions. While not all starting materials are identical, these examples demonstrate the general efficiency of the methodology. |
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[8][9] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. For the (4-Bromo-2-chlorophenyl)methanamine scaffold, this reaction is typically performed selectively at the more reactive C-Br bond.
Causality of Experimental Design: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Catalyst: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂). The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.[9][11] It activates the organoboron species, forming a more nucleophilic "ate" complex that transfers its organic group to the palladium center.[1]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic-soluble starting materials and the inorganic base.[6][10]
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Derivative
Note: The amine group is often protected (e.g., as a Boc-carbamate) prior to cross-coupling to prevent potential side reactions or catalyst inhibition, though some protocols may work without protection.
-
Preparation: To a Schlenk flask, add the N-protected (4-bromo-2-chlorophenyl)methanamine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[6]
-
Solvent and Catalyst: Add a 10:1 mixture of 1,4-dioxane and water (0.1 M). Bubble argon through the solution for 15-20 minutes to degas the mixture.
-
Reaction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[6] Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling aryl halides with amines.[12][13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[14] The choice of ligand is paramount to the success of this transformation, with bulky, electron-rich phosphine ligands often being required to promote the challenging reductive elimination step.[2][15]
Causality of Experimental Design: The reaction mechanism is similar to other cross-coupling reactions but has unique requirements.
-
Ligand: First and second-generation ligands like DPPF and BINAP were effective, but modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) have dramatically expanded the scope to include less reactive aryl chlorides and a wider range of amine coupling partners under milder conditions.[12][14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also used depending on the substrate's sensitivity.[2][14] The base facilitates the deprotonation of the amine bound to the palladium center, which is a prerequisite for reductive elimination.[2][15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the (4-bromo-2-chlorophenyl)methanamine derivative (1.0 eq), the desired amine coupling partner (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reaction: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the tube and heat the mixture to 80-110 °C for the required time (typically 8-24 hours), monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Strategic Synthesis: A Multi-Step Approach
The true power of the (4-Bromo-2-chlorophenyl)methanamine scaffold is realized in multi-step syntheses that leverage its orthogonal reactive sites. A common strategy involves first functionalizing the amine, followed by a selective cross-coupling reaction at the C-Br position, leaving the C-Cl bond untouched for potential later modification or as a permanent fixture.
Caption: A strategic pathway for creating diverse derivatives.
Applications and Future Outlook
The derivatives synthesized from (4-Bromo-2-chlorophenyl)methanamine are of significant interest to the pharmaceutical and materials science industries. Substituted biaryl methanamines and related amide structures are common motifs in pharmacologically active compounds. For instance, various bromo- and chloro-substituted phenyl derivatives have shown potential as antimicrobial, anticancer, and antioxidant agents.[16][17][18][19] The synthetic routes detailed herein provide a robust platform for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the halogen atoms can also induce desirable pharmacokinetic properties and engage in halogen bonding, a valuable interaction in drug-receptor binding.[16][17]
This guide has outlined the fundamental principles and practical applications for the synthesis of novel derivatives from (4-Bromo-2-chlorophenyl)methanamine. By understanding the intrinsic reactivity of the scaffold and applying robust, well-established synthetic methodologies, researchers can unlock its full potential to create a vast landscape of new chemical entities for scientific discovery and development.
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Biological activity of (4-Bromo-2-chlorophenyl)methanamine analogs
An In-depth Technical Guide to the Biological Activity of (4-Bromo-2-chlorophenyl)methanamine Analogs
Foreword
The benzylamine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its structural simplicity, coupled with the ability to readily introduce diverse functionalities, has led to its incorporation into a wide array of biologically active molecules. Within this broad class, halogenated benzylamines have garnered significant attention. The introduction of halogen atoms, such as bromine and chlorine, profoundly influences the physicochemical properties of the parent molecule—altering its lipophilicity, electronic distribution, and metabolic stability. These modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles.
This guide focuses specifically on the (4-Bromo-2-chlorophenyl)methanamine core and its analogs. The unique substitution pattern—a bromine atom at the para-position and a chlorine atom at the ortho-position—creates a distinct electronic and steric environment, making this scaffold a compelling starting point for drug discovery. We will explore the synthesis of these compounds, delve into their diverse biological activities, and elucidate the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive review of the existing knowledge but also detailed, field-proven experimental protocols to empower further investigation and innovation in this promising area of research.
Synthetic Strategies for (4-Bromo-2-chlorophenyl)methanamine Analogs
The generation of a library of analogs is fundamental to exploring the structure-activity relationship (SAR) of any chemical scaffold. The synthesis of (4-Bromo-2-chlorophenyl)methanamine and its derivatives can be achieved through several reliable and scalable routes. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.
Key Synthetic Pathways
Two primary and robust strategies for the synthesis of substituted benzylamines are the reduction of corresponding benzonitriles and the reductive amination of benzaldehydes.
-
Synthesis from Benzonitriles: This is a common and efficient method, particularly when the corresponding nitrile is commercially available or easily synthesized. The nitrile group can be reduced to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.
-
Synthesis from Benzaldehydes: Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of the primary amine core, ammonia or an ammonia equivalent is used. This method is highly versatile for creating N-substituted analogs by simply varying the amine component.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol describes the synthesis of the parent compound, (4-Bromo-2-chlorophenyl)methanamine, from 4-Bromo-3-chlorobenzonitrile.
Step 1: Synthesis of (4-bromo-3-chlorophenyl)methanamine from 4-BROMO-3-CHLOROBENZONITRILE [1]
-
Materials: 4-Bromo-3-chlorobenzonitrile, Lithium Aluminum Hydride (LiAlH₄), Diethyl ether (anhydrous), 2 M Sodium Hydroxide (NaOH) solution, Magnesium Sulfate (anhydrous).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-Bromo-3-chlorobenzonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 2 M aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the solid precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-Bromo-2-chlorophenyl)methanamine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Visualization of Synthetic Workflow
Caption: General synthetic workflows for (4-Bromo-2-chlorophenyl)methanamine analogs.
Biological Activities & Structure-Activity Relationships (SAR)
Analogs of (4-Bromo-2-chlorophenyl)methanamine have been investigated for a range of biological activities, primarily driven by the unique properties conferred by the halogenated phenyl ring. The following sections detail the key findings in antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Halogenated compounds are of particular interest, as the presence of halogens can enhance membrane permeability and interaction with microbial targets.
Structure-Activity Relationship Insights: Studies on various brominated and chlorinated benzylamine derivatives have revealed several key SAR trends. The antimicrobial potency is significantly influenced by the nature and position of substituents on the phenyl ring and the side chain.
-
Effect of Halogens: The presence of a bromine atom, particularly at the para-position, has been shown to be crucial for significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] Synthetic benzyl bromides have demonstrated strong antibacterial and antifungal properties.
-
Hydrophobicity: Antimicrobial activity in benzylamine derivatives often correlates with the hydrophobicity of the molecule, as measured by the partition coefficient (log P).[3] A balanced lipophilicity is required to facilitate passage through the bacterial cell wall and membrane without being sequestered in the lipid bilayer.
-
Overall Substitution Pattern: In related halogenated structures, the specific arrangement of substituents dictates the spectrum of activity. For example, certain N-benzyl-5-bromo isatin derivatives show activity only against Gram-negative strains, while others are broad-spectrum.[4]
Table 1: Representative Antimicrobial Activity of Benzylamine Analogs
| Compound/Analog | Test Organism | Activity (MIC, µg/mL) | Reference |
| Benzyl bromide derivative (1a) | Staphylococcus aureus | 1000 | |
| Benzyl bromide derivative (1a) | Candida albicans | 250 | |
| Benzyl bromide derivative (1c) | Streptococcus pyogenes | 500 | |
| Bromo-benzyl amine substituted chromene | Staphylococcus aureus | >1000 (qualitative) | [2] |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 6.25 | [5] |
Note: Data is compiled from studies on structurally related compounds to infer potential activity.
Anticancer Activity
The search for selective and potent anticancer agents is a major focus of modern drug discovery. Benzylamine derivatives have emerged as a promising class of compounds that can induce apoptosis, inhibit proliferation, and reduce metastasis in various cancer cell lines.[6]
Structure-Activity Relationship Insights: The cytotoxic activity of these analogs is highly dependent on the substitution pattern, which influences their interaction with specific molecular targets within cancer cells.
-
Role of Halogen Substitution: The inclusion of chloro and bromo substituents on the phenyl ring is a common strategy in designing potent anticancer agents. For instance, symmetrical chlorophenylamino-s-triazine derivatives have shown significant cytotoxic activity against breast and colon cancer cell lines.[7] The position of the chlorine atom, particularly para- or meta-, often optimizes this activity.[7]
-
N-Substitution: Modifications to the amine group can drastically alter potency and selectivity. The synthesis of N-substituted aryl benzylamines has led to the discovery of potent inhibitors of enzymes involved in cancer progression, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[8][9]
-
Targeted Moieties: Hybrid molecules incorporating the benzylamine scaffold with other pharmacophores, such as quinoline or indole, have demonstrated potent activity by targeting specific signaling pathways.[10][11]
Table 2: Representative Anticancer Activity of Benzylamine Analogs
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀/EC₅₀, µM) | Reference |
| N-aryl benzylamine (1) | 17β-HSD3 Inhibition | 0.9 | [8] |
| N-aryl benzylamine (30) | 17β-HSD3 Inhibition | 0.074 | [8] |
| Chlorophenylamino-s-triazine analog | Colon Carcinoma (C26) | 1.21 | [7] |
| Benzylamine derivative (F10503LO1) | Melanoma (B16F10) | Induces Apoptosis | [6] |
| Indole derivative (RS4690) | Colon Cancer (HCT116) | 7.1 | [11] |
Note: Data represents structurally related compounds to highlight the potential of the scaffold.
Potential Signaling Pathways in Cancer: Benzylamine analogs can exert their anticancer effects through various mechanisms. One prominent mechanism is the induction of apoptosis (programmed cell death) by modulating key signaling pathways. Treatment of melanoma cells with benzylamine derivatives has been shown to decrease the phosphorylation of AKT, a critical node in cell survival signaling, and promote the activation of caspases 3 and 9, which are executioner enzymes in the apoptotic cascade.[6] Another strategy involves the inhibition of specific enzymes like receptor tyrosine kinases or downstream pathways such as PI3K/AKT/mTOR, which are often dysregulated in cancer.[10]
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
This is a continuous, high-throughput assay that measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
[12]* Materials: Recombinant human MAO-A and MAO-B enzymes, assay buffer (e.g., potassium phosphate buffer), substrate (e.g., p-tyramine or a non-fluorescent substrate), fluorogenic probe (e.g., Amplex Red), HRP, test compounds, known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a black 96-well plate, prepare a reaction mixture containing the MAO enzyme (A or B), HRP, and the fluorogenic probe in assay buffer.
-
Add the test compound dilutions to the wells. Include controls for no enzyme, no inhibitor (vehicle), and a known inhibitor as a positive control.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.
-
Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.
Conclusion and Future Directions
The (4-Bromo-2-chlorophenyl)methanamine scaffold is a privileged structure with demonstrated potential across multiple therapeutic areas. The unique electronic and steric properties conferred by the ortho-chloro and para-bromo substitutions provide a robust starting point for the development of potent and selective modulators of biological targets.
Summary of Findings:
-
Synthesis: The analogs are readily accessible through standard synthetic methodologies like nitrile reduction and reductive amination, allowing for the facile generation of diverse chemical libraries.
-
Antimicrobial Activity: The presence of halogens, particularly bromine, is strongly associated with antimicrobial effects, suggesting these compounds could be developed as novel anti-infective agents.
-
Anticancer Potential: Analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis, likely through the modulation of critical cell survival pathways like the PI3K/AKT axis.
-
Enzyme Inhibition: The scaffold is highly effective for designing potent and selective inhibitors of MAO-B, indicating its potential for application in neurodegenerative disorders.
Future Perspectives: The research presented in this guide lays the groundwork for several exciting future directions. Lead compounds identified in antimicrobial, anticancer, and MAO-inhibition screens should be advanced into more complex biological models. This includes testing against clinical isolates of resistant microbes, evaluation in 3D cancer spheroids or organoids, and progression to in vivo animal models to assess efficacy, pharmacokinetics, and safety. Further optimization of the scaffold, exploring different substitution patterns and creating hybrid molecules, could lead to the discovery of next-generation therapeutics with enhanced potency and improved drug-like properties.
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. [Link]
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Protocol to identify small-molecule inhibitors against cancer drug resistance. NIH. [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC - NIH. [Link]
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Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. [Link]
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Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. PubMed. [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH. [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH. [Link]
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Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. ResearchGate. [Link]
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Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]
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Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH. [Link]
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Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]
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In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. PubMed. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]420-3049/29/19/4331)
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An In-Depth Technical Guide to the Preparation of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
This guide provides a comprehensive technical overview for the synthesis of (4-bromo-2-chlorophenyl)methanamine hydrochloride, a key building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the strategic considerations behind synthetic route selection, a detailed, field-proven experimental protocol, and the critical aspects of characterization and safety.
Introduction: The Significance of Substituted Benzylamines
Substituted benzylamines are a class of compounds that feature prominently in the landscape of pharmaceuticals and agrochemicals.[1][2] Their structural motif is a versatile scaffold for interacting with a wide array of biological targets. The specific substitution pattern of a halogenated benzylamine, such as in (4-bromo-2-chlorophenyl)methanamine, provides chemists with nuanced control over the molecule's steric and electronic properties. This allows for the fine-tuning of its pharmacological activity, metabolic stability, and pharmacokinetic profile.[3][4] Consequently, this compound and its analogues are valuable intermediates in the synthesis of novel therapeutic agents, including but not limited to antifungal agents and potential inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase.[3][4]
Synthetic Strategy: A Tale of Two Precursors
The preparation of (4-bromo-2-chlorophenyl)methanamine hydrochloride can be approached from two primary starting materials: 4-bromo-2-chlorobenzaldehyde or 4-bromo-2-chlorobenzonitrile. The choice between these precursors often depends on their commercial availability, cost, and the specific capabilities of the laboratory.
Route A: Reductive Amination of 4-bromo-2-chlorobenzaldehyde
This is a direct and widely employed method for the synthesis of primary amines.[5] The aldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The final step involves the formation of the hydrochloride salt.
Route B: Reduction of 4-bromo-2-chlorobenzonitrile
The nitrile group is a versatile functional group that can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane complexes.[1] This route is also highly effective and can be advantageous if the nitrile is more readily available than the aldehyde.
This guide will focus on the reductive amination of 4-bromo-2-chlorobenzaldehyde, a robust and scalable method that avoids the use of highly reactive and hazardous reagents like LiAlH₄.
Visualizing the Synthesis
Reaction Pathway
Caption: Synthetic pathway from 4-bromo-2-chlorobenzaldehyde to the hydrochloride salt.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks and clear endpoints for each critical step.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-chlorobenzaldehyde | 5551-82-6 | 219.46 | 5.0 g | 22.8 |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 | 15 mL | ~220 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.72 g | 45.6 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 100 mL | - |
| Hydrochloric Acid (2M in Et₂O) | 7647-01-0 | 36.46 | ~15 mL | ~30 |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - |
| Brine (Saturated NaCl solution) | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure
-
Imine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (22.8 mmol) of 4-bromo-2-chlorobenzaldehyde in 100 mL of methanol.[6]
-
To this solution, add 15 mL of concentrated ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction to the Amine:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 1.72 g (45.6 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours. Monitor the reaction by TLC until the imine spot has disappeared.
-
-
Work-up and Isolation of the Free Amine:
-
Carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-bromo-2-chlorophenyl)methanamine as an oil or a low-melting solid.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude amine in approximately 50 mL of diethyl ether.
-
While stirring, add a 2M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed. A white solid will form.
-
Stir the suspension for 30 minutes at room temperature to ensure complete salt formation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.
-
Dry the resulting (4-bromo-2-chlorophenyl)methanamine hydrochloride salt under vacuum to a constant weight.[7][8]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline salt.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Safety and Handling
-
4-Bromo-2-chlorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Ammonium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrochloric Acid: Corrosive. Handle with care.
-
Organic Solvents (Methanol, Ethyl Acetate, Diethyl Ether): Flammable. Use in a well-ventilated area and away from open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of (4-bromo-2-chlorophenyl)methanamine hydrochloride via the reductive amination of 4-bromo-2-chlorobenzaldehyde is a reliable and efficient method. This guide provides a robust framework for its preparation, emphasizing the rationale behind the procedural steps and ensuring a high degree of scientific integrity. By following this detailed protocol, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.
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Methodological & Application
Synthesis protocol for (4-Bromo-2-chlorophenyl)methanamine
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. [20][21]If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure. [18]
Alternative Synthetic Methods
While LAH is highly effective, its reactivity can be a drawback for substrates with other reducible functional groups (e.g., esters, amides). Alternative reagents can offer milder conditions or different selectivity.
-
Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or the more stable Borane-dimethylsulfide (BH₃·SMe₂) are excellent reagents for reducing nitriles to amines. [16]These reactions are typically performed by refluxing in THF and offer a safer alternative to LAH, although they may be slower. [17]Recent research has also explored catalyst-free reductions using ammonia borane or sodium amidoborane. [18][19]* Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). [8][16]It is an industrially scalable and "greener" alternative, but often requires specialized high-pressure equipment. The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts. [16]
Conclusion
This application note details a reliable and well-precedented protocol for the synthesis of (4-Bromo-2-chlorophenyl)methanamine from 4-Bromo-2-chlorobenzonitrile. The use of Lithium Aluminum Hydride provides an efficient reduction, and the described procedure, particularly the Fieser workup, ensures safe handling and straightforward isolation of the target compound. By understanding the underlying mechanism and adhering strictly to the safety protocols, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.
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Wikipedia. (2023, November 29). Nitrile reduction. Retrieved from [Link]
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ChemicalDesk.Com. (2011, November 23). Mechanism (LAH reduction nitrile to amine). Retrieved from [Link]
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Zhang, Z., et al. (2017). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 4(1), 89-93. Retrieved from [Link]
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Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. Retrieved from [Link]
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Chemcasts. (n.d.). 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9) – Thermophysical Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010420, 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
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JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
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Pradhan, S., et al. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Nature Communications, 13(1), 6032. Retrieved from [Link]
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Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
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European Patent Office. (2016, April 8). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF (EP 3280710 B1). Retrieved from [Link]
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Autechaux, A. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74–78. Retrieved from [Link]
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Angene Chemical. (2024, September 13). Safety Data Sheet: N-[(4-chlorophenyl)methylene]methanamine. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Analysis of (4-Bromo-2-chlorophenyl)methanamine
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Bromo-2-chlorophenyl)methanamine. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and accurate quantification critical for drug development and quality control. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step protocol, and guidelines for method validation in accordance with ICH standards.
Introduction
(4-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of bromine and chlorine atoms on the phenyl ring significantly influences the compound's reactivity and physicochemical properties. Ensuring the purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[1] Its versatility and high resolution make it the ideal choice for analyzing pharmaceutical intermediates like (4-Bromo-2-chlorophenyl)methanamine.[2] This application note details a selective and sensitive RP-HPLC method developed for this purpose.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[3]
Structure:
(Structure of (4-Bromo-2-chlorophenyl)methanamine, CAS Number: 771574-32-4)[4]
-
Molecular Formula: C₇H₇BrClN
-
Molecular Weight: 220.50 g/mol
Estimated Physicochemical Properties:
-
pKa: The basicity of the primary amine is the most critical factor for pH selection in the mobile phase. The pKa of benzylamine is approximately 9.3. The electron-withdrawing nature of the bromine and chlorine substituents on the aromatic ring is expected to lower the pKa of the amino group to a range of 8.5-9.0.[5][6] To ensure the analyte is in its protonated, more water-soluble form and to achieve good peak shape, a mobile phase pH of around 3-4 is recommended.
-
Solubility: As a substituted benzylamine, (4-Bromo-2-chlorophenyl)methanamine is expected to be soluble in organic solvents such as methanol and acetonitrile and sparingly soluble in water. Its hydrochloride salt form would exhibit higher aqueous solubility.
-
UV Absorbance: The presence of the substituted benzene ring suggests strong UV absorbance. Substituted benzenes typically exhibit a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 260-280 nm.[7][8][9] A detection wavelength of 220 nm is chosen to provide high sensitivity.
HPLC Method Development: A Rationale-Driven Approach
The selection of chromatographic conditions was based on the physicochemical properties of (4-Bromo-2-chlorophenyl)methanamine and established principles of reversed-phase chromatography.
3.1. Choice of Stationary Phase: The C18 Workhorse
A C18 (octadecylsilyl) column was selected as the stationary phase. This is the most common reversed-phase packing and is ideal for the separation of moderately polar to nonpolar compounds.[1] The hydrophobic C18 chains will interact with the nonpolar substituted phenyl ring of the analyte, providing good retention.
3.2. Mobile Phase Selection and Optimization
A binary mobile phase consisting of an aqueous buffer and an organic modifier is employed.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
Aqueous Buffer: A phosphate buffer at pH 3.5 is used. This acidic pH ensures that the primary amine group of the analyte is protonated, minimizing peak tailing that can occur due to interactions with residual silanol groups on the silica support.
3.3. Detection Wavelength
Based on the UV-Visible spectroscopic properties of substituted benzenes, a detection wavelength of 220 nm was selected.[9][10] This wavelength is expected to provide high sensitivity for the detection of (4-Bromo-2-chlorophenyl)methanamine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of (4-Bromo-2-chlorophenyl)methanamine.
4.1. Materials and Reagents
-
(4-Bromo-2-chlorophenyl)methanamine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
4.2. Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
4.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.5 (adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4.4. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh about 10 mg of (4-Bromo-2-chlorophenyl)methanamine reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution.
-
Sample Preparation: Prepare the sample solution in the same diluent as the standard solution to a final concentration within the linear range of the method.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[11][12] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: System Suitability Test (SST) - Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Hypothetical Method Validation Data
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
Workflow and Diagrams
The following diagram illustrates the overall workflow for the HPLC analysis of (4-Bromo-2-chlorophenyl)methanamine.
Caption: HPLC analysis workflow for (4-Bromo-2-chlorophenyl)methanamine.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of (4-Bromo-2-chlorophenyl)methanamine. The method is selective, sensitive, and suitable for routine quality control in pharmaceutical development and manufacturing. The detailed protocol and the rationale behind the method development will enable researchers and scientists to implement this method effectively in their laboratories. Adherence to the outlined validation procedures will ensure compliance with regulatory requirements.
References
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HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review. Accessed January 11, 2026. [Link]
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Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Accessed January 11, 2026. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Accessed January 11, 2026. [Link]
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LIGHT ABSORPTION STUDIES: PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. Canadian Journal of Chemistry. Accessed January 11, 2026. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Accessed January 11, 2026. [Link]
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Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Accessed January 11, 2026. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Accessed January 11, 2026. [Link]
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Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co. Accessed January 11, 2026. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Accessed January 11, 2026. [Link]
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Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]- ChemBK. Accessed January 11, 2026. [Link]
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(4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848. PubChem. Accessed January 11, 2026. [Link]
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Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. Accessed January 11, 2026. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Accessed January 11, 2026. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Accessed January 11, 2026. [Link]
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Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. ResearchGate. Accessed January 11, 2026. [Link]
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statistical-study-for-the-prediction-of-pka-values-of-substituted-benzaldoximes-based-on-quantum-chemical-methods.pdf. TSI Journals. Accessed January 11, 2026. [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Accessed January 11, 2026. [Link]
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Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Accessed January 11, 2026. [Link]
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4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197. PubChem. Accessed January 11, 2026. [Link]
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4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096. PubChem. Accessed January 11, 2026. [Link]
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(4-Bromo-2-ChloroPhenyl)Methanamine. Infochems. Accessed January 11, 2026. [Link]
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Benzene, bromo-. NIST WebBook. Accessed January 11, 2026. [Link]
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CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Accessed January 11, 2026. [Link]
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4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859. PubChem. Accessed January 11, 2026. [Link]
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Purification of (4-Bromo-2-chlorophenyl)methanamine by recrystallization
An In-Depth Guide to the Purification of (4-Bromo-2-chlorophenyl)methanamine by Recrystallization
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
(4-Bromo-2-chlorophenyl)methanamine (CAS No. 771574-32-4) is a substituted benzylamine that serves as a critical building block in the synthesis of complex pharmaceutical agents and novel chemical entities.[1][2] The presence of bromine and chlorine atoms on the phenyl ring, combined with the reactive primary amine of the benzylamine moiety, makes it a versatile intermediate for creating diverse molecular architectures. However, synthetic routes to such intermediates often yield crude products contaminated with starting materials, by-products, or residual reagents. For subsequent high-yield, clean reactions and for meeting the stringent purity requirements of the drug development industry, an effective purification strategy is paramount.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3][4] It is not merely a separation method but a process of molecular self-assembly into a highly ordered crystal lattice. This process is exceptionally effective at excluding impurities, which do not fit into the growing crystal structure and remain in the solvent, known as the mother liquor.[5][6] This application note provides a detailed, field-proven protocol for the purification of (4-Bromo-2-chlorophenyl)methanamine, moving beyond a simple list of steps to explain the underlying principles that govern a successful and reproducible recrystallization.
Compound Profile and Critical Safety Precautions
Before commencing any experimental work, it is essential to be thoroughly familiar with the properties and hazards of the materials involved.
| Property | Details |
| IUPAC Name | (4-Bromo-2-chlorophenyl)methanamine |
| Synonyms | 4-Bromo-2-chlorobenzylamine |
| CAS Number | 771574-32-4[2] |
| Molecular Formula | C₇H₇BrClN[7] |
| Molecular Weight | 220.50 g/mol |
| Appearance | Typically an off-white to light-yellow solid in its crude form |
Safety Imperatives: (4-Bromo-2-chlorophenyl)methanamine is an organic amine and a halogenated aromatic compound. While a specific, comprehensive toxicological profile is not widely published, structurally similar compounds are known to cause skin, eye, and respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[11]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Material Safety Data Sheet (MSDS): Obtain and thoroughly review the MSDS for (4-Bromo-2-chlorophenyl)methanamine and all solvents used before beginning the procedure.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local and institutional regulations.[12]
Part 1: The Science of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. The ideal solvent must exhibit specific solubility characteristics: the compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5][13] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Causality of Solvent Choice
The "like dissolves like" principle provides a foundational guide.[14] (4-Bromo-2-chlorophenyl)methanamine has a polar primary amine group (-CH₂NH₂) and a larger, moderately non-polar bromochlorophenyl ring. This bifunctional nature suggests that moderately polar solvents are likely to be effective.
-
Highly Polar Solvents (e.g., Water): Unlikely to dissolve the compound even when hot due to the large non-polar ring.
-
Highly Non-Polar Solvents (e.g., Hexane): May fail to dissolve the compound due to the polar amine group, or may dissolve it too well even at room temperature.
-
Moderately Polar Solvents (e.g., Isopropanol, Ethanol, Acetone): These are excellent starting points as they can interact favorably with both the polar and non-polar regions of the molecule.
Protocol for Solvent Screening
To empirically determine the best solvent, a small-scale screening is highly recommended.
-
Preparation: Place approximately 20-30 mg of the crude (4-Bromo-2-chlorophenyl)methanamine into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetone) dropwise, up to ~0.5 mL. Agitate the mixture. A solvent in which the compound is insoluble or sparingly soluble at room temperature is a potential candidate.
-
Heating: Gently heat the test tubes that passed the room temperature test in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Subsequently, place them in an ice-water bath for 10-15 minutes.
-
Observation: The ideal solvent is one that completely dissolves the compound when hot and yields a large quantity of crystalline precipitate upon cooling.
Part 2: A Validated Recrystallization Protocol
This protocol details a single-solvent recrystallization using isopropanol, a commonly effective solvent for compounds with moderate polarity.
Quantitative Experimental Parameters
| Parameter | Value/Range | Rationale |
| Crude Material | 10.0 g | Standard lab scale for purification. |
| Solvent | Isopropanol (IPA) | Chosen for its moderate polarity and suitable boiling point (82.6 °C). |
| Initial Solvent Volume | ~40-50 mL | A starting point; the final volume is determined empirically. |
| Dissolution Temperature | ~80-85 °C (Near Boiling) | Ensures maximum solubility of the desired compound.[15] |
| Cooling Protocol | Slow cooling to RT, then 0-5 °C | Slow cooling is critical for forming pure, well-defined crystals and preventing impurity trapping.[4][16] |
| Expected Yield | 75-90% | Dependent on initial purity and strict adherence to the protocol. |
| Expected Purity | >99% (by HPLC) | Recrystallization is highly effective at removing minor impurities. |
Step-by-Step Methodology
-
Dissolution: Place 10.0 g of crude (4-Bromo-2-chlorophenyl)methanamine and a magnetic stir bar into a 250 mL Erlenmeyer flask. Add approximately 40 mL of isopropanol. Place the flask on a hotplate stirrer and heat to near boiling (~80 °C) with gentle stirring.
-
Achieving Saturation: Continue adding isopropanol in small portions (1-2 mL at a time) to the hot, stirring mixture until all the solid has just dissolved. Causality: It is critical to use the minimum amount of hot solvent necessary to create a saturated solution; excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[15][17]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Pre-heat a funnel and a new receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would result in yield loss.[17]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop to room temperature. Causality: Slow cooling allows for the methodical growth of the crystal lattice, which is selective for the desired compound. Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities.[4]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion (5-10 mL) of ice-cold isopropanol. Causality: The cold solvent wash removes any residual mother liquor (containing the dissolved impurities) adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Leave the crystals under vacuum on the funnel for 15-20 minutes to pull air through and partially dry them. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Recrystallization Workflow Diagram
Caption: Workflow for the single-solvent recrystallization process.
Part 3: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point. | - Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent identified during screening.[17] |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Reduce the solvent volume by gently boiling some off, then allow to cool again.- Induce crystallization by scratching the inner surface of the flask at the meniscus with a glass rod or by adding a "seed crystal" of the pure compound.[4][16][17] |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in the wash solvent. | - Use the absolute minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the wash solvent is ice-cold and use only a minimal amount. |
| Poor Purity | - Crystallization occurred too rapidly, trapping impurities.- Inadequate washing of the filter cake. | - Ensure the cooling process is slow and undisturbed.- Repeat the recrystallization procedure.- Ensure the entire filter cake is washed with cold solvent. |
Part 4: Post-Purification Quality Control
The success of the recrystallization must be validated.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impure compounds display a depressed and broad melting point range.[16]
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment, HPLC is the method of choice in a drug development setting. It can provide a precise purity value (e.g., area percent) for the final product.
Conclusion
Recrystallization is a foundational and indispensable technique for ensuring the purity of solid pharmaceutical intermediates like (4-Bromo-2-chlorophenyl)methanamine. By understanding and controlling the key parameters of solvent selection, temperature, and cooling rate, researchers can reliably upgrade crude synthetic material to the high standard required for advanced research and development. This protocol, grounded in the principles of physical organic chemistry, provides a robust and reproducible method for achieving this critical purification.
References
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SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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ChemTalk. Lab Procedure: Recrystallization | Chemistry. Available from: [Link]
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Reddit. How to purify Benzylamine? : r/OrganicChemistry. Available from: [Link]
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Pharmaffiliates. What are the key steps in the purification of pharmaceutical intermediates? Available from: [Link]
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University of California, Los Angeles. Recrystallization and Crystallization. Available from: [Link]
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National Center for Biotechnology Information. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available from: [Link]
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Application Note: High-Resolution NMR Characterization of (4-Bromo-2-chlorophenyl)methanamine
Abstract
(4-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine derivative of significant interest in synthetic chemistry and drug discovery. Its utility as a building block necessitates unambiguous structural confirmation and purity assessment. This application note provides a comprehensive guide to the characterization of (4-Bromo-2-chlorophenyl)methanamine using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, and the acquisition and interpretation of ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the chemical integrity of this important synthetic intermediate.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule such as (4-Bromo-2-chlorophenyl)methanamine, with its distinct aromatic and aliphatic regions, NMR serves as a definitive tool for structural verification.
The substitution pattern on the benzene ring, featuring a bromine atom, a chlorine atom, and a methanamine group, results in a unique set of chemical shifts and spin-spin coupling patterns.[2][3] The electron-withdrawing nature of the halogen substituents and the influence of the aminomethyl group create a predictable yet complex spectral fingerprint.[4] This note will dissect these spectral features, offering a logical framework for their assignment.
Molecular Structure and Predicted NMR Features
The chemical structure of (4-Bromo-2-chlorophenyl)methanamine is presented below. The numbering of the aromatic carbons is provided for clarity in spectral assignments.
Caption: General workflow for NMR analysis.
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse and an appropriate relaxation delay.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm). [4] * Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Interpretation and Spectral Assignment
The following tables summarize the expected ¹H and ¹³C NMR spectral data for (4-Bromo-2-chlorophenyl)methanamine. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ 7.5 | d | ~ 2.0 | H-3 |
| 2 | ~ 7.2 | dd | ~ 8.0, 2.0 | H-5 |
| 3 | ~ 7.0 | d | ~ 8.0 | H-6 |
| 4 | ~ 3.8 | s | - | -CH₂- |
| 5 | ~ 1.5 | br s | - | -NH₂ |
-
Rationale for Assignments:
-
The aromatic protons are in the typical downfield region. [4][5] * H-3 is expected to be a doublet due to meta-coupling with H-5 (⁴J ≈ 2-3 Hz). [3][6] * H-5 is expected to be a doublet of doublets due to ortho-coupling with H-6 (³J ≈ 7-9 Hz) and meta-coupling with H-3 (⁴J ≈ 2-3 Hz). [2][3] * H-6 is expected to be a doublet due to ortho-coupling with H-5 (³J ≈ 7-9 Hz). [3][6] * The -CH₂- protons are benzylic and appear as a singlet. [7] * The -NH₂ protons are often broad and may exchange with trace water in the solvent, leading to a broad singlet. [1]
-
¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 140 | C-1 |
| 2 | ~ 135 | C-2 |
| 3 | ~ 132 | C-3 |
| 4 | ~ 125 | C-4 |
| 5 | ~ 130 | C-5 |
| 6 | ~ 128 | C-6 |
| 7 | ~ 45 | -CH₂- |
-
Rationale for Assignments:
-
The aromatic carbons appear in the δ 120-140 ppm region. [4] * C-1, C-2, and C-4 are quaternary carbons attached to substituents, and their chemical shifts are significantly influenced by these groups.
-
The benzylic carbon (-CH₂-) appears in the aliphatic region.
-
Conclusion
This application note provides a robust framework for the NMR characterization of (4-Bromo-2-chlorophenyl)methanamine. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral interpretations, researchers can confidently verify the structure and purity of this key synthetic intermediate. The predictable splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra serve as a reliable fingerprint for the molecule, ensuring its integrity for downstream applications in research and development.
References
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
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Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
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Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
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Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. Retrieved from [Link]
-
Chu, G., & Li, C. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]
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JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]
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Thompson, A. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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chemrevise. (n.d.). 3.15 NMR spectroscopy. Retrieved from [Link]
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Application Note: Structural Elucidation of (4-Bromo-2-chlorophenyl)methanamine using Electron Ionization Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the analysis of (4-Bromo-2-chlorophenyl)methanamine using mass spectrometry. We detail a robust protocol for acquiring high-quality mass spectra via direct infusion electron ionization (EI) and offer an in-depth analysis of the compound's characteristic fragmentation pattern. The methodology presented is designed for researchers, analytical chemists, and drug development professionals requiring unambiguous structural confirmation of this and related halogenated benzylamine compounds. Key diagnostic ions are identified, and a logical fragmentation pathway is proposed, supported by established principles of mass spectrometry. This guide serves as a practical tool for method development and routine analysis in forensic, pharmaceutical, and chemical synthesis laboratories.
Introduction
(4-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine that serves as a key building block in the synthesis of various chemical entities, including pharmaceutical intermediates and agrochemicals. Its precise structural characterization is critical for ensuring the identity, purity, and quality of downstream products. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing detailed information on molecular weight and structure with high sensitivity and specificity.
Electron Ionization (EI) is a classic and highly effective technique for the analysis of relatively small, volatile organic molecules.[1] As a "hard" ionization method, EI imparts significant energy into the analyte molecule, inducing reproducible and information-rich fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint, allowing for confident structural elucidation. This note outlines the expected EI-MS behavior of (4-Bromo-2-chlorophenyl)methanamine and provides a validated protocol for its analysis.
Analyte Profile
-
Compound Name: (4-Bromo-2-chlorophenyl)methanamine
-
Synonyms: 4-Bromo-2-chlorobenzylamine
-
Chemical Structure:

-
Molecular Formula: C₇H₇BrClN
-
Monoisotopic Mass: 218.9477 Da
-
Average Mass: 220.49 g/mol
Experimental Design & Rationale
Instrumentation and Consumables
-
Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD (or equivalent GC-MS system). A direct injection port or a short, deactivated capillary column can be used for infusion.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV. This is the standard energy used for EI-MS, as it provides consistent and extensive fragmentation, allowing for comparison with established spectral libraries like the NIST Chemistry WebBook.[2][3][4]
-
Solvent: HPLC-grade Methanol or Acetonitrile. Chosen for their volatility and ability to readily dissolve the analyte without interfering with the analysis.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps to prevent analyte degradation and contamination.
Sample Preparation Protocol
The goal of sample preparation is to introduce a dilute, clean solution of the analyte into the MS instrument to avoid source contamination and signal suppression.
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of (4-Bromo-2-chlorophenyl)methanamine standard and dissolve it in 1 mL of methanol in a clean glass vial.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution by transferring 10 µL of the stock solution into 990 µL of methanol in a new vial.
-
Vortexing: Vortex the working solution for 30 seconds to ensure homogeneity.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter. This is a critical self-validating step to prevent clogging of the injection port or column.
-
Transfer: Transfer the final working solution to an autosampler vial for analysis.
Mass Spectrometry Method Parameters
The following parameters are recommended for acquiring a high-quality mass spectrum. The rationale behind key choices is provided to facilitate method adaptation.
| Parameter | Setting | Rationale |
| Ionization Source | Electron Ionization (EI) | Induces characteristic and reproducible fragmentation essential for structural confirmation of small organic molecules.[1] |
| Electron Energy | 70 eV | Standard industry practice; maximizes ionization efficiency and generates extensive, library-comparable fragmentation patterns. |
| Ion Source Temperature | 230 °C | Ensures complete vaporization of the analyte while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency and prevents condensation of less volatile fragments. |
| Mass Scan Range | m/z 35 - 300 | Covers the expected mass of the molecular ion and all significant fragments. |
| Injection Volume | 1 µL | A standard volume that provides sufficient signal without overloading the system. |
| Injection Mode | Splitless (for GC inlet) | Maximizes the amount of analyte transferred to the source for high sensitivity, suitable for dilute samples. |
Results and Discussion: Predicted Fragmentation Pathway
Upon ionization, (4-Bromo-2-chlorophenyl)methanamine will form a molecular ion (M⁺˙) which then undergoes a series of fragmentation events. The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for any fragment containing these atoms.[5]
Isotopic Signature
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region will exhibit a distinctive cluster of peaks.[5]
-
M⁺˙ (m/z 219): Containing ⁷⁹Br and ³⁵Cl
-
M+2 (m/z 221): Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
M+4 (m/z 223): Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks will be approximately 100:130:30, providing immediate evidence for the presence of one bromine and one chlorine atom in the molecule.
Primary Fragmentation: Alpha-Cleavage
For benzylamines, the most favorable fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage).[6][7] This is due to the formation of a resonance-stabilized iminium cation.
-
Pathway: The molecular ion loses the substituted phenyl radical to form the [CH₂NH₂]⁺ ion.
-
Resulting Ion: A prominent peak is expected at m/z 30 . This is often the base peak in the spectra of primary benzylamines and serves as a strong diagnostic marker.[7]
Secondary Fragmentation: Benzylic Cleavage
Another characteristic fragmentation is the cleavage of the C-N bond, leading to the formation of a stable benzylic carbocation.
-
Pathway: The molecular ion loses an aminomethyl radical (•CH₂NH₂) to form the [C₇H₅BrCl]⁺ ion.
-
Resulting Ion: A significant isotopic cluster is expected around m/z 188 (for ⁷⁹Br³⁵Cl), m/z 190 , and m/z 192 . This fragment confirms the structure of the substituted aromatic ring. Aromatic ions are notably stable, often resulting in strong molecular ion peaks.[6]
Proposed Fragmentation Diagram
The logical relationship between the parent molecule and its primary fragments is illustrated below.
Caption: Proposed EI fragmentation pathway for (4-Bromo-2-chlorophenyl)methanamine.
Summary of Expected Key Ions
| m/z (Monoisotopic) | Proposed Structure | Fragmentation Pathway | Significance |
| 219, 221, 223 | [C₇H₇BrClN]⁺˙ (Molecular Ion) | Electron Ionization | Confirms molecular weight and elemental composition (Br, Cl) |
| 188, 190, 192 | [C₇H₅BrCl]⁺ (4-Bromo-2-chlorobenzyl cation) | Loss of •CH₂NH₂ radical from the molecular ion | Confirms the structure of the substituted aromatic ring |
| 30 | [CH₂NH₂]⁺ (Iminium ion) | Loss of •C₇H₅BrCl radical from the molecular ion (α-cleavage) | Diagnostic for a primary benzylamine structure; often the base peak[7] |
Conclusion
The protocol and analysis detailed in this application note provide a robust framework for the identification and structural confirmation of (4-Bromo-2-chlorophenyl)methanamine by Electron Ionization Mass Spectrometry. The predicted fragmentation pattern, characterized by a distinct molecular ion cluster and key fragments at m/z 188 (and isotopes) and m/z 30, offers a reliable fingerprint for the compound. This methodology is readily adaptable for quality control in chemical synthesis, purity assessment, and reference standard verification in regulated environments.
References
-
Title: Mass spectral fragmentation pattern of the underivatized halogenated... Source: ResearchGate URL: [Link]
-
Title: The NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link][2]
-
Title: NIST Chemistry WebBook - PubChem Data Source Source: PubChem URL: [Link][3]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link][6]
-
Title: NIST Chemistry WebBook - SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link][4]
-
Title: GCMS Section 6.15 - Fragmentation of Amines Source: Whitman College URL: [Link][7]
-
Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link][5]
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. The NIST Chemistry Webbook | NIST [nist.gov]
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- 4. PDR: NIST Chemistry WebBook - SRD 69 [data.nist.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.15 [people.whitman.edu]
Application Note: Structural Elucidation of (4-Bromo-2-chlorophenyl)methanamine using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract and Introduction
(4-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine derivative, a class of compounds frequently encountered as key intermediates in the synthesis of pharmacologically active molecules. The precise arrangement of its functional groups—a primary amine, a methylene bridge, and a trisubstituted aromatic ring bearing both chloro and bromo substituents—defines its reactivity and potential biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and quality control pipeline.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideally suited for this purpose. By probing the vibrational modes of a molecule's covalent bonds, FT-IR provides a unique spectral "fingerprint," allowing for the identification of key functional groups and offering insights into the overall molecular architecture.
This application note provides a comprehensive guide for researchers and drug development professionals on the acquisition and interpretation of the FT-IR spectrum of (4-Bromo-2-chlorophenyl)methanamine. It details a robust experimental protocol, explains the causal links between molecular structure and spectral features, and establishes a framework for using FT-IR as a reliable tool for identity confirmation.
Molecular Structure and Vibrational Mode Analysis
The foundational principle of IR spectroscopy is that different bond types (e.g., N-H, C-H, C=C, C-Br) vibrate at specific, characteristic frequencies when they absorb infrared radiation. The structure of (4-Bromo-2-chlorophenyl)methanamine contains several distinct functional groups, each with predictable vibrational behaviors.
Figure 1: Chemical Structure of (4-Bromo-2-chlorophenyl)methanamine
(Note: A placeholder image is used. In a real application, this would be the actual chemical structure.)
The primary task is to correlate the features of the FT-IR spectrum with the vibrations of the following structural components:
-
Primary Amine (-NH₂): This group is expected to show characteristic stretching and bending vibrations.
-
Aromatic Ring (C₆H₃): The substituted benzene ring will exhibit C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending vibrations that are diagnostic of its substitution pattern.
-
Aliphatic Methylene (-CH₂-): The carbon-hydrogen bonds in the methylene bridge will have distinct stretching and bending frequencies.
-
Carbon-Halogen Bonds (C-Cl, C-Br): These bonds have stretching vibrations that typically appear in the lower frequency "fingerprint" region of the spectrum.
The following diagram illustrates the logical flow from molecular functional groups to their expected regions of absorption in an IR spectrum.
Diagram 1: Relationship between functional groups and IR absorption regions.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its speed, ease of use, and minimal sample preparation requirements. This protocol ensures high-quality, reproducible data.
Instrumentation and Parameters
-
Spectrometer: A benchtop FT-IR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: Single-reflection diamond ATR accessory.
-
Software: Standard instrument control and data processing software.
Table 1: Recommended Data Acquisition Parameters
| Parameter | Setting | Rationale |
| Wavenumber Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all key functional group vibrations. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without excessive noise. |
| Number of Scans | 32 | Co-addition of 32 scans provides an excellent signal-to-noise ratio for a clear spectrum. |
| Apodization | Happ-Genzel | A standard function that provides good peak shape and photometric accuracy. |
Step-by-Step Methodology
The following workflow diagram outlines the protocol from initial setup to final data interpretation.
Diagram 2: Experimental workflow for FT-IR data acquisition and analysis.
-
Crystal Cleaning: The ATR crystal surface must be impeccably clean. Wipe the crystal with a soft, lint-free tissue dampened with a volatile solvent like isopropanol.
-
Drying: Ensure the solvent has completely evaporated from the crystal surface before proceeding.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum using the parameters in Table 1. This step is crucial as it measures the instrument and environmental baseline (e.g., atmospheric H₂O and CO₂), which is then subtracted from the sample spectrum.
-
Sample Application: Place a small amount of (4-Bromo-2-chlorophenyl)methanamine directly onto the center of the ATR crystal. If the sample is a solid, lower the pressure clamp to ensure firm, even contact between the sample and the crystal surface.
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan.
-
Cleaning: After measurement, clean the sample from the crystal surface thoroughly.
Spectral Analysis and Interpretation
The resulting FT-IR spectrum should be processed (baseline corrected) and analyzed. The key is to systematically assign the observed absorption bands to the specific vibrational modes of the molecule.
Table 2: Assignment of Key FT-IR Absorption Bands for (4-Bromo-2-chlorophenyl)methanamine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3380 and ~3290 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3070 | Weak to Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~2925 and ~2850 | Medium | Asymmetric & Symmetric C-H Stretch | Aliphatic (-CH₂) |
| ~1620 | Medium, Sharp | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1590, ~1470 | Medium to Strong | C=C Ring Stretching | Aromatic Ring |
| ~1420 | Medium | CH₂ Bend (Scissoring) | Aliphatic (-CH₂) |
| ~1270 | Medium to Strong | C-N Stretch | Aromatic Amine |
| ~870, ~810 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |
| ~1030 | Strong | C-Cl Stretch | Aryl Chloride |
| ~680 | Strong | C-Br Stretch | Aryl Bromide |
Detailed Discussion of Spectral Regions
-
N-H and C-H Stretching Region (4000 - 2800 cm⁻¹):
-
The presence of a primary amine (R-NH₂) is unequivocally confirmed by two distinct, sharp bands around 3380 and 3290 cm⁻¹.[1][2][3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds, respectively. Their sharpness helps distinguish them from the typically broad O-H stretch of alcohols.[1]
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (~3070 cm⁻¹), a characteristic feature of hydrogen atoms attached to sp²-hybridized carbon atoms.[4][5][6]
-
Conversely, the C-H stretches of the aliphatic methylene (-CH₂-) bridge appear just below 3000 cm⁻¹ (~2925 and 2850 cm⁻¹).[7] This clear separation of aromatic and aliphatic C-H stretches is a powerful diagnostic tool.
-
-
Double Bond and Bending Region (1700 - 1400 cm⁻¹):
-
A sharp band of medium intensity around 1620 cm⁻¹ is assigned to the N-H scissoring (bending) vibration of the primary amine group.[1][3]
-
Multiple bands in the 1600-1400 cm⁻¹ range are characteristic of C=C stretching vibrations within the aromatic ring.[4][8] For this molecule, prominent peaks are expected near 1590 and 1470 cm⁻¹.
-
-
Fingerprint Region (< 1400 cm⁻¹):
-
This region contains a wealth of structural information. The C-N stretching of the amine group attached to the aromatic system is typically strong and appears in the 1335-1250 cm⁻¹ range.[1][3][9]
-
Substitution Pattern: The out-of-plane (oop) C-H bending vibrations are highly sensitive to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-800 cm⁻¹ region.[4][10] The presence of bands around 870 and 810 cm⁻¹ would strongly support this substitution pattern.
-
Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are found at lower frequencies. The C-Cl stretch for an aryl chloride typically appears in the 1100-1000 cm⁻¹ range, while the C-Br stretch is found at an even lower wavenumber, generally between 700-500 cm⁻¹.[11][12] These bands, while sometimes overlapping with other vibrations, are the final pieces of evidence confirming the complete structure.
-
Conclusion
FT-IR spectroscopy provides a definitive and efficient method for the structural verification of (4-Bromo-2-chlorophenyl)methanamine. By following the detailed ATR protocol, a high-quality spectrum can be readily obtained. The key diagnostic bands—including the characteristic N-H doublet of the primary amine, the distinct aromatic and aliphatic C-H stretches, the aromatic C=C ring vibrations, the C-H out-of-plane bands confirming the 1,2,4-substitution pattern, and the C-halogen stretches in the fingerprint region—collectively provide a self-validating system for confirming the molecular identity. This application note serves as a robust guide for integrating FT-IR spectroscopy into the analytical workflow for this compound and structurally related analogs in research and industrial settings.
References
- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.
- IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). University of Colorado Boulder.
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- Stewart, J. E. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Journal of Chemical Physics.
- Smith, B. C. (2016, May 1). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online.
- INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
- Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts.
- Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development.
- Aromatic C-H stretching: Significance and symbolism. (2025, July 31).
- The features of IR spectrum. (n.d.).
- IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd.
- IR stretching frequencies for various functional groups. (2024, February 29). YouTube.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. allreviewjournal.com [allreviewjournal.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
Application Note: Chemoselective Suzuki-Miyaura Coupling of (4-Bromo-2-chlorophenyl)methanamine for the Synthesis of Novel Biaryl Scaffolds
Abstract
This guide provides a detailed technical overview and a robust protocol for the use of (4-Bromo-2-chlorophenyl)methanamine as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic principles governing the chemoselective functionalization of the carbon-bromine bond over the more inert carbon-chlorine bond. A step-by-step experimental protocol is presented, featuring catalyst and ligand selection, reaction setup, and product purification. This application note is intended for researchers in synthetic organic chemistry and drug development, offering a reliable method for constructing complex biaryl methanamine structures, which are prevalent motifs in modern pharmaceuticals.[1][2]
Introduction and Scientific Principles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in the synthesis of high-value fine chemicals and pharmaceuticals, particularly biaryl compounds.[5][6]
(4-Bromo-2-chlorophenyl)methanamine is a valuable starting material as it possesses two distinct halogen leaving groups. This di-halogenation presents an opportunity for sequential, site-selective functionalization. The key to controlling the reaction outcome lies in the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The carbon-halogen bond dissociation energy is a primary determinant of reactivity, which generally follows the trend: C–I > C–Br > C–OTf > C–Cl.[7][8] Consequently, a palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond, allowing for the selective synthesis of a mono-arylated product while leaving the C-Cl bond intact for subsequent chemical transformations.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[3][4][9] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an activated boronic acid and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="Ar¹-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Biaryl Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Ar¹-X"]; OxAdd -> PdII_ArylHalide; PdII_ArylHalide -> Transmetalation [label=" Ar²-B(OR)₃⁻"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Regeneration"];
// Invisible nodes for layout subgraph { rank = same; OxAdd; Transmetalation; } subgraph { rank = same; PdII_ArylHalide; PdII_Diaryl; } } endsubdot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the electrophile to form a Pd(II) complex.[3][10]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12][13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[3][12]
Experimental Protocol: Selective Mono-arylation
This protocol details the selective coupling of (4-Bromo-2-chlorophenyl)methanamine with a representative boronic acid.
Reagents and Materials
| Reagent/Material | Formula | Supplier | Purity/Grade | Notes |
| (4-Bromo-2-chlorophenyl)methanamine | C₇H₇BrClN | Commercial Source | >98% | Starting electrophile. |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | Commercial Source | >98% | Nucleophilic coupling partner. |
| Palladium(II) Acetate | Pd(OAc)₂ | Commercial Source | Catalyst Grade | Pre-catalyst, forms active Pd(0) in situ. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Commercial Source | >98% | Bulky, electron-rich phosphine ligand.[14] |
| Potassium Phosphate, tribasic | K₃PO₄ | Commercial Source | Anhydrous | Base for activating the boronic acid. |
| 1,4-Dioxane | C₄H₈O₂ | Commercial Source | Anhydrous | Reaction solvent. |
| Deionized Water | H₂O | In-house | N/A | Co-solvent, degassed prior to use. |
| Diethyl Ether | (C₂H₅)₂O | Commercial Source | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | In-house | N/A | For washing during workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | Commercial Source | ACS Grade | Drying agent. |
| Silica Gel | SiO₂ | Commercial Source | 60 Å, 230-400 mesh | For column chromatography. |
Experimental Workflow
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask, add (4-Bromo-2-chlorophenyl)methanamine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), SPhos (0.04 mmol, 4 mol%), and Palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the aqueous phase with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired product, (2-chloro-4'methoxy-[1,1'-biphenyl]-4-yl)methanamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to several factors. The following table outlines potential issues and corresponding solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base or reagents. | Use a fresh catalyst/ligand. Ensure rigorous degassing of solvents. Use anhydrous base. |
| Debromination of SM | Presence of water/protons; Reaction temperature too high. | Use thoroughly dried solvents and reagents. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure a strictly inert atmosphere. Screen different bases (e.g., Cs₂CO₃) to facilitate transmetalation.[15] |
| Reaction at C-Cl bond | High temperature; Highly active catalyst system. | Reduce reaction temperature. Use a less active catalyst system if selectivity is poor.[16][17] |
| Amine Poisoning of Catalyst | The substrate's amine may coordinate to the Pd center.[15] | This is less common with strong inorganic bases, but if suspected, consider N-protection (e.g., Boc group) of the amine. |
Applications in Drug Discovery
The product of this reaction, a (2-chloro-4'-substituted-[1,1'-biphenyl]-4-yl)methanamine, is a highly valuable scaffold. The biaryl motif is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases.[1][18][19] The primary amine provides a handle for further derivatization, such as amide or sulfonamide formation, to modulate physicochemical properties and biological activity. Furthermore, the unreacted aryl chloride position serves as a latent reactive site for subsequent cross-coupling reactions (e.g., a second Suzuki, Buchwald-Hartwig amination), enabling the rapid synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies.
Conclusion
The chemoselective Suzuki-Miyaura coupling of (4-Bromo-2-chlorophenyl)methanamine offers a reliable and efficient route to functionalized biaryl methanamines. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds, this protocol enables controlled, site-selective arylation. The resulting products are versatile intermediates for the synthesis of complex molecules, particularly for applications in drug discovery and development. Careful selection of catalyst, ligand, and reaction conditions is paramount to achieving high yield and selectivity.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Sperger, T., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
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Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Xu, L., Liu, F. Y., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]
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ResearchGate. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. [Link]
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Chen, W., et al. (2002). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
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Yi, C., et al. (2009). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Powers, K. M., & Sherwood, T. C. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
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ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]
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Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Niemeyer, Z. L., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
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Palani, V., Perea, M. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
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Sharma, P., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. [Link]
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Application Note: Derivatization of (4-Bromo-2-chlorophenyl)methanamine for Enhanced Bioactivity Screening
Abstract
In drug discovery, the strategic modification of lead compounds is a cornerstone for developing novel therapeutic agents. (4-Bromo-2-chlorophenyl)methanamine serves as a versatile scaffold, rich in potential for chemical diversification due to its primary amine functionality and halogenated aromatic ring. This guide provides a comprehensive framework for the derivatization of this starting material into three distinct chemical classes: amides, sulfonamides, and Schiff bases. We present detailed, field-tested protocols for synthesis and characterization, followed by robust, step-by-step methodologies for screening these new chemical entities (NCEs) for anticancer and antimicrobial activities using established bioassays. The causality behind experimental choices is elucidated to empower researchers in adapting these protocols for their specific discovery pipelines.
Introduction: The Rationale for Derivatization
The primary amine group of (4-bromo-2-chlorophenyl)methanamine is a prime target for chemical modification. Derivatization serves multiple purposes in a drug discovery context:
-
Exploration of Structure-Activity Relationships (SAR): By systematically altering the structure, researchers can identify key chemical features responsible for biological activity. Halogenated benzylamines, for instance, are known precursors for compounds with a range of bioactivities.[1][2]
-
Modulation of Physicochemical Properties: Modifications can improve crucial drug-like properties such as solubility, stability, and membrane permeability.
-
Introduction of New Pharmacophores: Adding new functional groups can enable novel interactions with biological targets, potentially leading to increased potency or a different mechanism of action.
This application note details three high-yield, reliable derivatization strategies—acylation, sulfonylation, and Schiff base formation—chosen for their straightforward execution and the diverse chemical space they unlock. Subsequently, we provide protocols for two fundamental bioassays, the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial screening, to create a seamless workflow from synthesis to initial biological evaluation.
Overall Experimental Workflow
The process begins with the synthesis of derivatives from the primary amine starting material. Each new compound must be rigorously purified and its structure confirmed before proceeding to biological screening. This self-validating system ensures that any observed biological activity is attributable to the intended molecule.
Figure 1. High-level workflow from synthesis to bioassay.
Part 1: Synthesis and Characterization of Derivatives
Core Principle: The nucleophilic primary amine attacks an electrophilic carbonyl (or sulfonyl) carbon, leading to the formation of a new covalent bond. Reaction conditions are chosen to maximize yield and minimize side products.
Protocol 1: Acylation for Amide Synthesis
Amide bond formation is one of the most common reactions in medicinal chemistry.[3][4] This protocol uses an acyl chloride, a highly reactive carboxylic acid derivative, ensuring efficient conversion.[5]
Methodology:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve (4-bromo-2-chlorophenyl)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0°C (ice bath).
-
Base Addition: Add triethylamine (TEA) or pyridine (1.2 eq.) to the solution. This base acts as a scavenger for the HCl byproduct generated during the reaction.[6]
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.
-
Characterization: Confirm the structure of the synthesized amide using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Sulfonylation for Sulfonamide Synthesis
Sulfonamides are crucial pharmacophores found in numerous approved drugs and are considered important bioisosteres of amides.[7][8] The synthesis is analogous to acylation but uses a sulfonyl chloride.[9]
Methodology:
-
Dissolution: Dissolve (4-bromo-2-chlorophenyl)methanamine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF at 0°C. Pyridine serves as both the base and a suitable solvent.[6]
-
Sulfonylation: Add the desired aryl or alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq.) portion-wise to the solution.
-
Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours). Monitor by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS.
Protocol 3: Condensation for Schiff Base (Imine) Synthesis
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[10] The resulting imine or azomethine group is critical to the biological activities of many compounds.[11]
Methodology:
-
Mixing Reagents: In a flask, dissolve (4-bromo-2-chlorophenyl)methanamine (1.0 eq.) and a selected aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde) (1.0 eq.) in ethanol or methanol.[12]
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[11]
-
Reaction: Reflux the mixture for 3-5 hours.[13] The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and dry under vacuum. Recrystallization can be performed if further purification is needed.[12]
-
Characterization: Verify the formation of the imine bond (–CH=N–) using FT-IR (observing the characteristic imine stretch) and NMR spectroscopy.[12]
Part 2: Bioassay Protocols for Screening Derivatives
Core Principle: Standardized, reproducible assays are essential for comparing the biological activity of newly synthesized compounds. Each assay must include appropriate controls to ensure the validity of the results.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells, achieving final concentrations ranging from, for example, 0.1 to 100 µM. Include "vehicle control" (DMSO only) and "untreated control" wells.[15]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[14][16]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a specified incubation period.[17]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Controls: Include essential controls on each plate:
-
Growth Control: Wells with broth and inoculum, but no compound.
-
Sterility Control: Wells with broth only.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.
Data Presentation and Interpretation
Quantitative results from the bioassays should be organized into clear, comparative tables. This format facilitates the analysis of structure-activity relationships (SAR).
Table 1: Example Data for Anticancer Screening (MTT Assay)
| Compound ID | R-Group (from Acylation) | IC₅₀ (µM) on HeLa Cells |
| Parent | -H | > 100 |
| Deriv-A1 | -C₆H₅ (Benzoyl) | 45.2 |
| Deriv-A2 | -CH₃ (Acetyl) | 89.5 |
| Deriv-A3 | -C₆H₄-NO₂ (4-Nitrobenzoyl) | 15.8 |
| Doxorubicin | (Positive Control) | 0.8 |
Table 2: Example Data for Antimicrobial Screening (Broth Microdilution)
| Compound ID | Derivative Type | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Parent | Amine | > 256 | > 256 |
| Deriv-S1 | Sulfonamide (p-Toluenesulfonyl) | 64 | 128 |
| Deriv-SB1 | Schiff Base (Salicylaldehyde) | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Figure 2. Logic flow for SAR analysis.
Conclusion
This application note provides a validated, end-to-end workflow for the derivatization of (4-bromo-2-chlorophenyl)methanamine and the subsequent evaluation of its derivatives for anticancer and antimicrobial properties. The protocols are designed to be robust and reproducible, forming a solid foundation for medicinal chemistry and drug discovery programs. By explaining the rationale behind the chosen methods and providing clear, step-by-step instructions, this guide equips researchers with the tools to efficiently synthesize and screen novel compounds, accelerating the identification of promising new bioactive agents.
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Macdonald, S. J. F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
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Szymański, J., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research.
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Wróblewska, J., & Struga, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
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Macdonald, S. J. F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central.
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Enthaler, S., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications.
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Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Angewandte Chemie.
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
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International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
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Singh, U. P., & Singh, A. (2017). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
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Bio-protocol. (n.d.). Broth microdilution susceptibility testing.
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BenchChem. (n.d.). Structure-Activity Relationship (SAR) Studies of N-Benzylamine Analogs as Monoamine Oxidase Inhibitors and Anticonvulsants: A Comparative Guide.
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Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.
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El Aouad, N., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry.
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Drug Design Org. (n.d.). Structure Activity Relationships.
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Ulgen, M., Gorrod, J. W., & Barlow, D. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica.
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Application Notes and Protocols for the N-Alkylation of (4-Bromo-2-chlorophenyl)methanamine
Introduction: Strategic N-Alkylation in Medicinal Chemistry
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. This process introduces alkyl substituents to a nitrogen atom, enabling the systematic modification of a molecule's physicochemical and pharmacological properties. The strategic introduction of various alkyl groups can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.
(4-Bromo-2-chlorophenyl)methanamine is a valuable starting material, featuring a synthetically versatile handle (the bromo group) for further functionalization via cross-coupling reactions, and a primary amine for the introduction of diverse side chains. This guide provides a detailed experimental protocol for the N-alkylation of (4-Bromo-2-chlorophenyl)methanamine, with a focus on reductive amination as a robust and selective method to mitigate common side reactions like over-alkylation.[1]
Causality in Method Selection: Reductive Amination vs. Direct Alkylation
While direct N-alkylation with alkyl halides is a classical approach, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.[2] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[1]
Reductive amination circumvents this issue by offering a more controlled, two-step, one-pot process.[3] The reaction proceeds via the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then selectively reduced in situ to the desired secondary amine.[4] This method is highly versatile, generally provides clean products with good yields, and avoids the use of often harsh alkylating agents.[3]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N-alkylation of (4-Bromo-2-chlorophenyl)methanamine via reductive amination.
Caption: General workflow for reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the N-alkylation of (4-Bromo-2-chlorophenyl)methanamine using an aldehyde or ketone and sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| (4-Bromo-2-chlorophenyl)methanamine hydrochloride | 874482-96-9 | e.g., BLD Pharm[5] | The free base can be generated by neutralization with a suitable base (e.g., NaOH). |
| Aldehyde or Ketone | Varies | Various | The choice of carbonyl compound determines the alkyl group to be introduced. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | Various | A mild and selective reducing agent.[3] |
| Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 75-09-2/107-06-2 | Various | Ensure the solvent is dry to prevent hydrolysis of the imine intermediate. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Various | Used for quenching the reaction. |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | 7757-82-6/7487-88-9 | Various | For drying the organic phase. |
| Silica Gel (for column chromatography) | 7631-86-9 | Various | 230-400 mesh is typically suitable. |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Varies | Various | HPLC grade. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Bromo-2-chlorophenyl)methanamine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.
-
Add the desired aldehyde or ketone (1.0-1.2 eq) to the stirred solution.
-
-
Imine Formation:
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[6]
-
Characterization of the N-Alkylated Product
The structure and purity of the synthesized N-alkylated (4-Bromo-2-chlorophenyl)methanamine should be confirmed by modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the newly introduced alkyl group. The benzylic protons (CH₂-N) will typically appear as a singlet or a multiplet, depending on the adjacent groups. The aromatic protons will exhibit a specific splitting pattern corresponding to the substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show new signals corresponding to the carbons of the alkyl group. The benzylic carbon will be deshielded due to the adjacent nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the product. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated mass of the N-alkylated product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.
Safety and Handling
-
(4-Bromo-2-chlorophenyl)methanamine and its derivatives should be handled with care. Assume they are harmful if swallowed, in contact with skin, or if inhaled.[5]
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.
-
Alkylating agents, especially alkyl halides, can be toxic and should be handled with appropriate precautions.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled in a dry environment.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature; low reactivity of the carbonyl compound. | Increase the reaction time and continue to monitor by TLC/LC-MS. Gentle heating (e.g., to 40 °C) may be beneficial. For less reactive ketones, the addition of a catalytic amount of acetic acid can be helpful.[7] |
| Formation of by-products | Over-alkylation (less common with reductive amination); side reactions of the carbonyl compound. | Ensure the stoichiometry of the reactants is correct. Confirm the purity of the starting materials. |
| Difficult purification | Co-elution of the product with starting material or by-products. | Optimize the solvent system for column chromatography. If the product is basic, an acidic wash during the work-up may help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities. |
Conclusion
Reductive amination is a highly effective and selective method for the N-alkylation of (4-Bromo-2-chlorophenyl)methanamine, providing a reliable route to a diverse range of secondary amines. This protocol offers a robust starting point for the synthesis of novel compounds for applications in medicinal chemistry and materials science. Careful control of reaction conditions and appropriate analytical characterization are essential for ensuring the successful synthesis and purity of the desired products.
References
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Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Leitch, J. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]
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Chem-Station. (2014, May 3). Borch Reductive Amination. Available at: [Link]
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Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. Available at: [Link]
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Kubiak, C. P., et al. (2023, November 21). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Advanced Synthesis & Catalysis. Available at: [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
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EPub Bayreuth. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Available at: [Link]
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ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]
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Reagentia. (4-BroMo-2-chlorophenyl)MethanaMine hydrochloride. Available at: [Link]
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ResearchGate. N‐Alkylation of hexylamine with different benzyl alcohols. Available at: [Link]
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ResearchGate. (2025, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
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ResearchGate. (2025, August 10). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Available at: [Link]
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MD Topology. 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline. Available at: [Link]
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RSC Publishing. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
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NIH. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
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In Vitro Assay Protocols for (4-Bromo-2-chlorophenyl)methanamine Derivatives: A Guide for Preclinical Screening
Abstract: This comprehensive guide provides a detailed framework for the in vitro evaluation of (4-Bromo-2-chlorophenyl)methanamine derivatives, a class of compounds with potential therapeutic applications. Given that the specific biological targets for this scaffold are not yet fully elucidated, this document outlines a strategic, tiered approach to screening. We begin with essential preliminary characterization of physicochemical properties, followed by primary cytotoxicity screening to establish effective concentration ranges. Subsequently, we detail protocols for secondary, mechanism-of-action assays, including enzyme inhibition, receptor binding, and reporter gene assays, to probe potential biological targets. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each protocol to ensure robust and reproducible results.
Section 1: Essential Pre-Assay Characterization
Rationale: The integrity of any in vitro assay is fundamentally dependent on the behavior of the test compound in the aqueous assay medium. Properties such as solubility and stability are not mere technicalities; they are critical determinants of data quality.[1][2] Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and false negatives.[3] Similarly, compound instability in the assay buffer can lead to a loss of active material over the incubation period, underestimating potency.[4] Therefore, a thorough characterization of these properties is the mandatory first step before commencing biological screening.
Protocol 1.1: Kinetic Solubility Assessment
This protocol provides a rapid assessment of solubility, suitable for early-stage screening. It measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then introduced to an aqueous buffer.[3]
Materials:
-
(4-Bromo-2-chlorophenyl)methanamine derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with pathlength correction
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 98 µL of PBS). The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility and biological systems.
-
Incubation: Shake the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the absorbance of each well at a wavelength where the compound absorbs, scanning across a range to identify the optimal wavelength. The concentration at which light scattering (a sharp increase in absorbance) is observed indicates the limit of kinetic solubility.
Protocol 1.2: Compound Stability Assessment
This protocol determines the stability of the derivative in the specific buffer and conditions of a planned biological assay.
Materials:
-
Test compound
-
Assay buffer (e.g., cell culture medium, enzyme reaction buffer)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare a solution of the test compound in the intended assay buffer at a relevant concentration (e.g., 10 µM).
-
Incubation: Incubate the solution under the exact conditions of the planned assay (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution. Immediately quench any potential degradation by mixing with a suitable solvent (e.g., acetonitrile) and store at -20°C.
-
HPLC Analysis: Analyze the samples by HPLC, monitoring the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to time zero. A compound is generally considered stable if >90% remains after the longest incubation period of the planned assay.
Data Summary: Physicochemical Properties
| Compound ID | Kinetic Solubility in PBS, pH 7.4 (µM) | Stability in DMEM at 37°C (% Remaining at 24h) | Notes |
| Derivative-01 | |||
| Derivative-02 | |||
| Derivative-03 |
Section 2: Primary Screening - General Cellular Effects
Rationale: The initial step in biological characterization is to assess the general cytotoxicity or anti-proliferative effects of the compounds. This primary screen serves two main purposes: it identifies compounds with cellular activity and establishes the concentration range for subsequent, more complex mechanistic assays, ensuring that observed effects are not simply due to widespread cell death. Assays like the MTT and XTT are robust, high-throughput methods that measure the metabolic activity of living cells.[5][6]
Protocol 2.1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7]
Materials:
-
Selected cancer or normal cell line(s)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shake on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
Caption: Step-by-step workflow of the MTT cell viability assay.
Data Analysis: Calculating IC50
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.
-
Calculate Percent Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Section 3: Secondary Screening - Mechanistic Assays
Rationale: Compounds that demonstrate activity in primary screens warrant further investigation to determine their mechanism of action (MOA).[8] The choice of secondary assays should be guided by structural similarities between the (4-Bromo-2-chlorophenyl)methanamine scaffold and known inhibitors of specific target classes. For instance, similar structures have shown activity as enzyme inhibitors or bromodomain modulators.[9][10] This section provides templates for key mechanistic assays.
Subsection 3.1: Enzyme Inhibition Assays
Principle: Enzyme assays are fundamental to drug discovery, measuring how a compound affects the rate at which an enzyme converts a substrate to a product.[11] By determining the IC50 value against a specific enzyme, researchers can quantify the compound's potency as an inhibitor.[12]
Protocol 3.1.1: General Enzyme Inhibition Assay (Template)
This protocol is a template and must be adapted for the specific enzyme of interest (e.g., a kinase, phosphatase, or DNA gyrase).
Materials:
-
Purified target enzyme
-
Specific enzyme substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
Detection reagent (e.g., colorimetric, fluorescent, or luminescent substrate/product detector)
-
Test compound and positive control inhibitor
-
384-well low-volume microplate
Procedure:
-
Reagent Preparation: Prepare all reagents in the optimized assay buffer.
-
Compound Dispensing: Dispense a small volume of serially diluted test compound into the wells of the microplate. Include wells for a positive control inhibitor and a vehicle (DMSO) control for 100% enzyme activity.
-
Enzyme Addition: Add the enzyme to all wells except for a "no enzyme" blank. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration where the reaction progress is linear.
-
Reaction Termination & Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a microplate reader using the appropriate settings (absorbance, fluorescence, or luminescence).
Subsection 3.2: Receptor Binding Assays
Principle: Competitive binding assays are used to determine if a test compound can displace a known ligand (typically radiolabeled or fluorescently labeled) from its receptor.[13] This provides evidence of direct interaction with the target protein and allows for the determination of the compound's binding affinity (Ki).[14]
Caption: Principle of a competitive receptor binding assay.
Protocol 3.2.1: Competitive Radioligand Binding Assay (Outline)
-
Preparation: Prepare cell membranes or purified receptors known to express the target.
-
Reaction Mixture: In assay tubes, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.[13]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Subsection 3.3: Reporter Gene Assays
Principle: Reporter gene assays are powerful tools to measure the effect of a compound on a specific signaling pathway.[15] A regulatory DNA element (promoter) from a gene of interest is linked to a gene encoding an easily measurable "reporter" protein, such as luciferase.[16] An increase or decrease in the reporter signal indicates that the test compound has modulated the activity of that specific promoter.[17]
Protocol 3.3.1: Dual-Luciferase® Reporter Assay
This protocol uses two different luciferases: one (Firefly) is driven by the experimental promoter of interest, and the other (Renilla) is driven by a constitutive promoter to act as an internal control for transfection efficiency and cell number.[16]
Materials:
-
Host cell line
-
Experimental reporter vector (e.g., pGL4 with Promoter-of-Interest driving Firefly luciferase)
-
Control reporter vector (e.g., pGL4 with CMV promoter driving Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (reagents for lysing cells and detecting both luciferases sequentially)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Co-transfection: Seed cells in a 96-well plate. Co-transfect the cells with both the experimental and control reporter vectors using a suitable transfection reagent. Incubate for 24-48 hours to allow for reporter gene expression.
-
Compound Treatment: Treat the transfected cells with serial dilutions of the test compounds for a desired period (e.g., 6-24 hours).
-
Cell Lysis: Remove the medium and add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature to ensure complete lysis.
-
Firefly Luciferase Assay: Transfer the cell lysate to a white, opaque plate. Add the Luciferase Assay Reagent II (LAR II) and measure the luminescence (this is the Firefly signal).
-
Renilla Luciferase Assay: Immediately after the first reading, add the Stop & Glo® Reagent to the same well. This quenches the Fire-fly reaction and initiates the Renilla reaction. Measure the luminescence again (this is the Renilla signal).
-
Data Analysis: Normalize the data by dividing the Firefly luminescence reading by the Renilla luminescence reading for each well. This ratio reflects the specific activity of the promoter of interest.
Section 4: Integrated Data Analysis & Interpretation
The ultimate goal of this tiered screening approach is to build a comprehensive profile for each (4-Bromo-2-chlorophenyl)methanamine derivative. Data from each stage informs the next, creating a logical path from a large library of compounds to a few well-characterized hits.
Caption: Integrated screening cascade for novel chemical entities.
By correlating the results—for example, a compound with a low IC50 in a cancer cell line and a potent IC50 against a specific kinase—a strong hypothesis for the mechanism of action can be formed. This integrated analysis is crucial for building a structure-activity relationship (SAR) and selecting the most promising candidates for lead optimization and subsequent in vivo testing.
References
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Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
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BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Sadeghian, S., & Wheeler, D. S. (2023, August 6). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
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Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. B. Sittampalam, G. S. et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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BMG LABTECH. (2023, October 22). Gene reporter assays. Retrieved from [Link]
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ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1199. Retrieved from [Link]
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Berthold Technologies. (n.d.). Reporter gene assays. Retrieved from [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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FDA. (2024, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
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Yasgar, A., Shinn, P., Jadhav, A., et al. (2012). Mechanism of Action Assays for Enzymes. In H. B. Sittampalam, G. S. et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Pharmaceutical Technology. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing. Retrieved from [Link]
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Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. Retrieved from [Link]
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IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]
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Perumal, V., Pérez-Gutiérrez, E., Cerón, M., et al. (2024). Physicochemical properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) acrylonitriles: A comprehensive experimental and theoretical study. Journal of Molecular Structure, 1301, 137353. Retrieved from [Link]
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Rauf, A., Khan, M. U., Khan, S. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4345. Retrieved from [Link]
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Zhang, Z., Li, Y., Zhao, W., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 65(10), 7246-7264. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Screening of Compounds Derived from (4-Bromo-2-chlorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Screening Halogenated Benzylamine Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Halogenated organic compounds, particularly those incorporating bromine and chlorine, have demonstrated a broad spectrum of biological activities, including antimicrobial efficacy. The presence of halogens can significantly influence a molecule's lipophilicity, electronic properties, and ability to interact with biological targets, often enhancing its therapeutic potential.
(4-Bromo-2-chlorophenyl)methanamine serves as a versatile scaffold for the synthesis of a diverse library of derivatives. The bromine and chlorine substituents on the phenyl ring create a unique electronic environment that can be exploited for antimicrobial activity.[1] Furthermore, the primary amine group provides a reactive handle for the introduction of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for the systematic antimicrobial screening of novel compounds derived from this promising chemical starting point.
These protocols are designed to be self-validating, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[2]
Synthesis and Characterization of Derivatives
The initial step involves the chemical modification of (4-Bromo-2-chlorophenyl)methanamine to generate a library of test compounds. Synthetic strategies may include, but are not limited to:
-
Amide formation: Reaction of the primary amine with a variety of carboxylic acids or their derivatives.
-
Schiff base formation: Condensation with a range of aldehydes and ketones.
-
N-alkylation or N-arylation: Introduction of different alkyl or aryl groups.
-
Urea and thiourea derivatives: Reaction with isocyanates or isothiocyanates.
Each synthesized derivative must be purified to a high degree (>95%) and its structure confirmed using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis. Accurate characterization is crucial for establishing definitive SAR.
Primary Antimicrobial Screening: Determining Inhibitory Activity
The initial screening phase aims to identify derivatives with any level of antimicrobial activity against a panel of clinically relevant microorganisms. This panel should include Gram-positive and Gram-negative bacteria, and potentially fungal pathogens.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative assay provides a rapid and cost-effective preliminary assessment of antimicrobial activity.[3][4][5]
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.[3][4][5]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[6]
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton agar (MHA) plate to obtain a confluent lawn of growth.[3][7]
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) to the inoculated agar surface.[3] Pipette a standardized volume (e.g., 10 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in a suitable solvent) onto each disk.
-
Controls:
-
Positive Control: A disk with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: A disk with the solvent used to dissolve the test compounds.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours (or as appropriate for the test organism).[6]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9][10] It is considered the gold standard for susceptibility testing.[11]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[9][10]
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.[8][9][12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Positive Control: A standard antibiotic with a known MIC for the test organism.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[12]
-
Interpretation: The MIC is determined as the lowest concentration of the compound where no turbidity (visible growth) is observed.[9]
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | 16 |
| Derivative 1 | Escherichia coli | >128 |
| Derivative 2 | Staphylococcus aureus | 8 |
| Derivative 2 | Escherichia coli | 64 |
| ... | ... | ... |
Experimental Workflow for Primary Screening
Caption: Workflow for primary antimicrobial screening of derivative compounds.
Secondary and Mechanistic Assays
Compounds that demonstrate promising activity in primary screening (i.e., "hits") should be subjected to further characterization to understand their mode of action and potential for therapeutic development.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[13][14]
Principle: A standardized bacterial suspension is exposed to different concentrations of the test compound (typically multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[15][16]
Protocol:
-
Inoculum Preparation: Prepare a logarithmic phase culture of the test organism.
-
Exposure: Inoculate flasks containing CAMHB with the test organism at a starting density of ~10⁶ CFU/mL. Add the test compound at concentrations of 1x, 2x, and 4x the MIC. Include a no-drug growth control.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[15]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Interpretation: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[13][17]
Time-Kill Assay Workflow
Caption: Step-by-step workflow for the time-kill kinetics assay.
Biofilm Disruption Assay
Many chronic infections are associated with biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.
Principle: This assay quantifies the ability of a compound to either prevent the formation of a biofilm or eradicate a pre-formed biofilm. Biofilm mass is typically stained with crystal violet and quantified by measuring absorbance.[18][19][20]
Protocol (for eradication of pre-formed biofilms):
-
Biofilm Formation: Grow the test organism in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth) for 24-48 hours to allow for biofilm formation.[18]
-
Planktonic Cell Removal: Gently remove the medium containing non-adherent (planktonic) cells. Wash the wells with phosphate-buffered saline (PBS).[21][22]
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the wells with the pre-formed biofilms. Incubate for a further 24 hours.
-
Staining: Remove the medium and wash the wells with PBS. Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.[18][22]
-
Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid.[18][20]
-
Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of ~595 nm.[18][20]
Data Presentation:
| Compound ID | Concentration (µg/mL) | % Biofilm Reduction |
| Derivative 2 | 32 | 25% |
| Derivative 2 | 64 | 58% |
| Derivative 2 | 128 | 85% |
| ... | ... | ... |
Cytotoxicity Assessment: Evaluating Safety
A critical aspect of drug development is ensuring that a compound is selectively toxic to microorganisms and not to host cells.[23]
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of mammalian cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[23][24]
Protocol:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[23]
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.[23][24]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]
-
Quantification: Measure the absorbance at a wavelength of ~570 nm.
-
Interpretation: Calculate the concentration of the compound that reduces cell viability by 50% (IC₅₀).
Data Presentation:
| Compound ID | MIC (S. aureus) (µg/mL) | IC₅₀ (HEK293) (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Derivative 2 | 8 | >256 | >32 |
| Derivative 5 | 16 | 64 | 4 |
| ... | ... | ... | ... |
A higher selectivity index indicates a greater therapeutic window, with the compound being more toxic to the bacteria than to mammalian cells.
Cytotoxicity Evaluation Workflow
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Conclusion
This document provides a structured and robust framework for the antimicrobial screening of novel compounds derived from (4-Bromo-2-chlorophenyl)methanamine. By following these detailed protocols, researchers can effectively identify and characterize promising new antimicrobial agents, contributing to the critical pipeline of next-generation therapeutics. The emphasis on standardized methodologies ensures the generation of high-quality, reproducible data essential for advancing drug development programs.
References
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Acharya, T. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
-
Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]
- Osei, K., et al. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2023, November 6). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Retrieved from [Link]
-
Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Retrieved from [Link]
-
CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
Bio-protocol. (2018, May 3). Biofilm Assay. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
- Al-Henhena, N., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Molecular Sciences, 19(12), 3767.
-
FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
CLSI. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
National Institutes of Health. (2023, November 5). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Retrieved from [Link]
-
ResearchGate. (2022, October 13). How to perform biofilm assay for antibiofilm activity?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing (4-Bromo-2-chlorophenyl)methanamine
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic construction of complex heterocyclic frameworks is paramount. The starting material, (4-Bromo-2-chlorophenyl)methanamine, represents a highly valuable and versatile building block for this purpose. Its utility is anchored in its unique trifecta of reactive sites: a nucleophilic primary amine essential for initial condensations and ring formation, and two distinct halogen atoms—bromide and chloride—on the phenyl ring. The differential reactivity of the C-Br and C-Cl bonds, particularly in transition metal-catalyzed cross-coupling reactions, offers a sophisticated handle for sequential and site-selective functionalization. This guide provides detailed protocols and expert insights into the synthesis of two pharmaceutically relevant classes of heterocycles—quinazolines and benzodiazepines—leveraging the unique chemical architecture of this precursor.
Part 1: Synthesis of 6-Bromo-8-chloroquinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents.[1][2] The following protocol details a robust, copper-catalyzed cascade reaction for the synthesis of 2-substituted 6-bromo-8-chloroquinazolines, a method noted for its efficiency and use of readily available starting materials.[3]
Synthetic Strategy & Mechanistic Rationale
The core transformation involves a copper-catalyzed cascade reaction between (4-Bromo-2-chlorophenyl)methanamine and an amidine hydrochloride. The reaction proceeds through a sequence of an intermolecular N-arylation (Ullmann-type coupling), followed by an intramolecular nucleophilic substitution, and finally an aerobic oxidation to furnish the aromatic quinazoline ring. Copper catalysts, such as copper(I) bromide, are particularly effective for facilitating C-N bond formation under relatively mild conditions.[3] The use of air as the terminal oxidant makes this a practical and economical approach.[3]
Experimental Protocol: Synthesis of 6-Bromo-8-chloro-2-phenylquinazoline
This protocol outlines the synthesis of a representative 2-phenyl-substituted quinazoline derivative.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M/Conc. | Quantity | Role |
| (4-Bromo-2-chlorophenyl)methanamine | C₇H₇BrClN | 220.50 | - | 1.0 mmol, 220.5 mg | Starting Material |
| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.62 | - | 1.2 mmol, 187.9 mg | Cyclization Partner |
| Copper(I) Bromide | CuBr | 143.45 | - | 0.1 mmol, 14.3 mg | Catalyst |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | 2.5 mmol, 345.5 mg | Base |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 5.0 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromo-2-chlorophenyl)methanamine (220.5 mg, 1.0 mmol), benzamidine hydrochloride (187.9 mg, 1.2 mmol), copper(I) bromide (14.3 mg, 0.1 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).
-
Solvent Addition: Evacuate and backfill the flask with dry nitrogen three times. Add 5.0 mL of anhydrous DMSO via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 120 °C. It is not necessary to maintain a strict inert atmosphere; a balloon filled with air or simply leaving the flask open to the air (with a condenser) is sufficient for the aerobic oxidation step.
-
Monitoring: Stir the reaction mixture vigorously at 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of water and stir for 15 minutes. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a gradient elution of 5-15% ethyl acetate in hexanes to afford the pure product.
Senior Scientist Insight: The use of DMSO as a solvent is advantageous due to its high boiling point and its ability to dissolve the inorganic base and catalyst. The aerobic oxidation at the final stage is often the rate-limiting step; ensuring adequate air exposure without excessive solvent evaporation is key to achieving high yields.
Expected Results
| Metric | Expected Value |
| Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5 (s, 1H), 8.6-8.7 (m, 2H), 8.2 (d, 1H), 8.0 (d, 1H), 7.5-7.6 (m, 3H) |
| MS (ESI) | m/z 320.9 [M+H]⁺, 322.9 [M+2+H]⁺ |
Workflow for Quinazoline Synthesis
Caption: Two-step, one-pot synthesis of a 1,4-benzodiazepine-2-one.
Part 3: Advanced Application: Site-Selective Diversification
The synthetic utility of the bromo-chloro-substituted heterocyclic cores lies in the potential for late-stage functionalization via palladium-catalyzed cross-coupling reactions. [4][5]The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a Pd(0) center. This reactivity difference allows for highly selective Suzuki, Buchwald-Hartwig, or Sonogashira couplings at the bromine-substituted position, leaving the chlorine atom intact for potential subsequent transformations. [6]
Logical Framework for Selective Functionalization
This strategy allows for the creation of diverse chemical libraries from a common intermediate. A primary synthesis yields the core scaffold, which is then subjected to a selective cross-coupling reaction to install a new moiety at the former bromine position.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
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- 5. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Deployment of (4-Bromo-2-chlorophenyl)methanamine in Parallel Synthesis for Accelerated Drug Discovery
Introduction: A Building Block Engineered for Diversity
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis stands as a cornerstone of this endeavor, enabling the rapid generation of compound libraries for high-throughput screening.[1][2] The selection of building blocks for these libraries is a critical determinant of their quality and relevance. (4-Bromo-2-chlorophenyl)methanamine is a trifunctional building block of significant strategic value. Its utility is rooted in the orthogonal reactivity of its three key features: a primary amine for amide bond formation or reductive amination, a bromo substituent ideal for cross-coupling reactions, and a chloro substituent that can also participate in nucleophilic aromatic substitution or serve as a stable modulator of physicochemical properties.[3][4][5] This inherent trifunctionality allows for the generation of diverse molecular architectures from a single, readily accessible starting material, making it an invaluable asset in lead generation and optimization campaigns.[6]
This technical guide provides an in-depth exploration of the application of (4-Bromo-2-chlorophenyl)methanamine in parallel synthesis workflows. We will delve into detailed, field-proven protocols for the construction of libraries based on medicinally relevant scaffolds, such as substituted quinazolinones and N-benzylsulfonamides, which are known to be rich in biologically active compounds, including kinase inhibitors.[7][8][9][10]
Core Applications in Library Synthesis
The strategic placement of the bromo and chloro substituents on the phenyl ring of (4-Bromo-2-chlorophenyl)methanamine allows for selective and sequential functionalization. This section outlines two exemplary parallel synthesis campaigns that leverage this unique reactivity profile.
Parallel Synthesis of a 2,4-Disubstituted Quinazolinone Library
Quinazolinones are a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[11][12] The following protocol describes a solution-phase parallel synthesis approach to a library of 2,4-disubstituted quinazolinones starting from (4-Bromo-2-chlorophenyl)methanamine.
Workflow Overview:
Caption: Workflow for the solid-phase parallel synthesis of an N-benzylsulfonamide library.
Experimental Protocol:
Materials:
-
Rink Amide resin
-
A diverse library of sulfonyl chlorides (R1-SO2Cl)
-
(4-Bromo-2-chlorophenyl)methanamine
-
A diverse library of boronic acids (R2-B(OH)2)
-
Bases (e.g., DIPEA, Pyridine, K2CO3)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Solvents (e.g., DMF, DCM, Dioxane, Water)
-
Solid-phase synthesis vessels
-
Cleavage cocktail (e.g., 95:2.5:2.5 TFA:TIS:H2O)
Procedure:
Step 1: Loading of Sulfonyl Chlorides
-
Swell Rink Amide resin in DMF in separate solid-phase synthesis vessels.
-
To each vessel, add a solution of a unique sulfonyl chloride (R1-SO2Cl, 3.0 eq) and pyridine (3.0 eq) in DCM.
-
Shake the vessels at room temperature for 4-6 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH, and dry under vacuum.
Step 2: Attachment of the Benzylamine Core
-
To each vessel containing the resin-bound sulfonyl chloride, add a solution of (4-Bromo-2-chlorophenyl)methanamine (5.0 eq) and DIPEA (5.0 eq) in DMF.
-
Heat the vessels to 60 °C and shake for 12-16 hours.
-
Wash the resin as described in Step 1.
Step 3: Parallel Suzuki Cross-Coupling on Solid Support
-
To each vessel, add a unique boronic acid (R2-B(OH)2, 3.0 eq), Pd(PPh3)4 (0.2 eq), and K2CO3 (4.0 eq).
-
Add a 3:1 mixture of Dioxane:Water to each vessel.
-
Heat the vessels to 90 °C and shake for 12-16 hours.
-
Wash the resin as described in Step 1.
Step 4: Cleavage and Isolation
-
Treat the resin in each vessel with a cleavage cocktail (e.g., 95:2.5:2.5 TFA:TIS:H2O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate in vacuo to yield the crude products.
Purification and Analysis:
-
The crude products can be purified by preparative HPLC-MS.
-
The identity and purity of the library members should be confirmed by LC-MS.
Data Presentation:
| R1-Group | R2-Group | Yield (%) | Purity (%) |
| 4-Tolyl | Phenyl | 75 | >95 |
| Naphthyl | 4-Acetylphenyl | 68 | >95 |
| 4-Fluorophenyl | 2-Furyl | 71 | >95 |
| ... | ... | ... | ... |
Conclusion: A Versatile Scaffold for Modern Drug Discovery
(4-Bromo-2-chlorophenyl)methanamine is a powerful and versatile building block for parallel synthesis. Its inherent trifunctionality, coupled with the well-established chemistries of its functional groups, provides a robust platform for the rapid generation of diverse and medicinally relevant compound libraries. The protocols outlined herein demonstrate its utility in both solution-phase and solid-phase parallel synthesis, enabling the efficient exploration of chemical space in the pursuit of novel therapeutic agents. The strategic application of such building blocks is a key enabler of accelerated drug discovery programs.
References
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. Available at: [Link]
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]
-
4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. ResearchGate. Available at: [Link]
-
Combinatorial libraries: strategies and methods for 'lead' discovery. SlidePlayer. Available at: [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. National Institutes of Health. Available at: [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available at: [Link]
-
Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. PubMed. Available at: [Link]
-
Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Publications. Available at: [Link]
-
Combinatorial Chemistry. SlideShare. Available at: [Link]
-
Combinatorial chemistry. Wikipedia. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Available at: [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[13][14]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available at: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. PubMed. Available at: [Link]
-
Parallel Synthesis. BioDuro. Available at: [Link]
-
Combinatorial Chemistry-Parallel Synthesis. SlidePlayer. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support center for the synthesis of (4-bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will explore the primary synthetic routes, troubleshoot common experimental issues, and provide detailed, field-proven protocols.
Introduction to Synthetic Strategies
The synthesis of (4-bromo-2-chlorophenyl)methanamine can be approached through several strategic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. The three most common and effective methods are:
-
The Gabriel Synthesis: A classic and reliable method for the preparation of primary amines, known for preventing over-alkylation.
-
Reduction of 4-bromo-2-chlorobenzonitrile: A direct conversion of a nitrile to the corresponding primary amine.
-
Reductive Amination of 4-bromo-2-chlorobenzaldehyde: A one-pot procedure that forms the amine from an aldehyde and an ammonia source.
This guide will delve into the specifics of each of these pathways, offering insights into their execution and potential pitfalls.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of (4-bromo-2-chlorophenyl)methanamine, providing a logical workflow for diagnosis and resolution.
Problem 1: Low Overall Yield
A diminished yield of the final product is a frequent challenge. The root cause often lies in incomplete reactions, side product formation, or suboptimal reaction conditions.
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
Potential Causes and Detailed Solutions
| Potential Cause | Recommended Action & Explanation |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time. For thermally stable compounds, a cautious increase in temperature may enhance the reaction rate. |
| Reagent Degradation | Ensure the quality and activity of all reagents. Key reagents such as potassium phthalimide, reducing agents (e.g., NaBH₄, LiAlH₄), and catalysts should be fresh and properly stored. For instance, strong reducing agents can be sensitive to moisture and air. |
| Side Product Formation | Identify the major byproducts and adjust conditions accordingly. Common side reactions include over-reduction, dehalogenation, or self-condensation of starting materials. Modifying the choice of solvent, temperature, or the stoichiometric ratio of reactants can often mitigate these issues. |
| Poor Product Recovery | Optimize the work-up and purification procedure. Ensure the pH is appropriately adjusted during aqueous extractions to ensure the amine is in its free base form for efficient extraction into an organic solvent. For purification, consider different solvent systems for recrystallization or column chromatography. |
Frequently Asked Questions (FAQs) by Synthetic Route
Route 1: The Gabriel Synthesis
The Gabriel synthesis is an excellent method for producing primary amines free from secondary or tertiary amine impurities.[1] It proceeds via the SN2 reaction of potassium phthalimide with an alkyl halide, followed by the cleavage of the intermediate N-alkylphthalimide.[2]
Workflow for Gabriel Synthesis
Caption: The two-stage process of the Gabriel synthesis for preparing primary amines.
FAQs for Gabriel Synthesis
-
Q1: My N-alkylation step is slow or incomplete. How can I improve it?
-
A1: The N-alkylation is an SN2 reaction. To accelerate it, consider using a polar aprofotic solvent such as DMF or DMSO, which can enhance the nucleophilicity of the phthalimide anion.[3] Ensure your starting 4-bromo-2-chlorobenzyl halide is of high purity, as impurities can interfere with the reaction. Using the bromide analogue over the chloride will also increase the reaction rate.
-
-
Q2: I'm observing low yields after the cleavage step. What could be the issue?
-
A2: The cleavage of the N-alkylphthalimide can be challenging. While traditional acid or base hydrolysis can be effective, they often require harsh conditions which might degrade the product.[1] The Ing-Manske procedure, which utilizes hydrazine hydrate in a refluxing alcoholic solvent, is a milder and often more efficient alternative.[1] However, the removal of the phthalhydrazide byproduct can sometimes be difficult.
-
-
Q3: How do I effectively remove the phthalhydrazide byproduct?
-
A3: Phthalhydrazide is often insoluble in the reaction mixture upon cooling and can be removed by filtration.[2] If it remains in solution, acidifying the mixture with dilute HCl can precipitate the phthalhydrazide, which can then be filtered off. The desired amine will remain in the acidic aqueous solution as its hydrochloride salt.
-
Route 2: Reduction of 4-bromo-2-chlorobenzonitrile
This method involves the conversion of the nitrile group to a primary amine using a suitable reducing agent. The synthesis of the starting nitrile, 4-bromo-2-chlorobenzonitrile, can be achieved from 4-bromo-2-chlorotoluene via a Sandmeyer reaction.[4]
FAQs for Nitrile Reduction
-
Q1: What is the best reducing agent for this conversion to avoid dehalogenation?
-
A1: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for nitrile reduction but can sometimes lead to dehalogenation, especially of the bromine atom.[4] Milder reducing agents such as borane complexes (e.g., BH₃·THF) or catalytic hydrogenation with specific catalysts can be more selective. For catalytic hydrogenation, catalysts like Raney Nickel are often used, but careful control of hydrogen pressure and temperature is crucial to minimize dehalogenation.[5]
-
-
Q2: I am seeing a significant amount of dehalogenated amine in my product mixture. How can I prevent this?
-
A2: Dehalogenation is a common side reaction during the reduction of halogenated aromatic compounds. To minimize this, you can:
-
Choose a milder reducing agent: As mentioned, borane complexes are generally less prone to causing dehalogenation than LiAlH₄.
-
Optimize hydrogenation conditions: If using catalytic hydrogenation, lower the hydrogen pressure and reaction temperature. Screening different catalysts can also be beneficial; for instance, platinum-based catalysts may offer better selectivity than palladium-based catalysts in some cases.[6]
-
Control reaction time: Monitor the reaction closely and stop it as soon as the starting nitrile is consumed to avoid over-reduction.
-
-
-
Q3: Are there any specific work-up procedures I should be aware of for this reaction?
-
A3: When using hydride-based reducing agents like LiAlH₄ or boranes, the work-up procedure is critical. A careful, sequential addition of water and then a base (e.g., NaOH solution) is required to quench the excess reagent and precipitate the aluminum or boron salts, which can then be filtered off.
-
Route 3: Reductive Amination of 4-bromo-2-chlorobenzaldehyde
Reductive amination is a versatile one-pot method for synthesizing amines.[7] It involves the reaction of an aldehyde or ketone with an amine source (in this case, ammonia or an ammonia equivalent) to form an imine in situ, which is then reduced to the amine.[8]
Workflow for Reductive Amination
Caption: The one-pot process of reductive amination for amine synthesis.
FAQs for Reductive Amination
-
Q1: My reductive amination is giving low yields. What is the likely cause?
-
A1: Low yields in reductive amination often stem from inefficient imine formation.[8] The equilibrium between the aldehyde/ammonia and the imine can be unfavorable. To drive the reaction forward, you can:
-
Use a dehydrating agent: The addition of molecular sieves can remove the water formed during imine formation, shifting the equilibrium towards the product.[9]
-
Optimize pH: A slightly acidic medium (pH 4-5) often catalyzes imine formation. This can be achieved by using an ammonium salt like ammonium acetate or by adding a catalytic amount of acetic acid.[8]
-
-
-
Q2: I am observing the formation of the corresponding alcohol as a major byproduct. How can I avoid this?
-
A2: The formation of 4-bromo-2-chlorobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine. To prevent this, use a milder reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[7][10] If you must use a stronger reducing agent like sodium borohydride (NaBH₄), it is advisable to pre-form the imine by stirring the aldehyde and ammonia source for a period before adding the reducing agent.[7]
-
-
Q3: What are the best practices for purifying the product from a reductive amination reaction?
-
A3: Purification can sometimes be challenging due to the presence of unreacted starting materials and byproducts. A standard work-up involves quenching the reaction, followed by an aqueous extraction. Adjusting the pH of the aqueous layer to be basic (>10) will ensure the amine is in its free base form, allowing for efficient extraction into an organic solvent like dichloromethane or ethyl acetate. The crude product can then be purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.[11]
-
Experimental Protocols
Protocol 1: Gabriel Synthesis of (4-Bromo-2-chlorophenyl)methanamine
-
N-Alkylation: In a round-bottom flask, combine 4-bromo-2-chlorobenzyl bromide (1.0 eq) and potassium phthalimide (1.05 eq) in anhydrous DMF. Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates the consumption of the starting halide.
-
Work-up and Isolation of Intermediate: Pour the reaction mixture into water and stir until a precipitate forms. Collect the solid by vacuum filtration, wash with water, and dry to obtain crude N-(4-bromo-2-chlorobenzyl)phthalimide.
-
Hydrazinolysis: Suspend the crude intermediate in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Product Isolation: Cool the reaction mixture to room temperature and add an equal volume of 2M HCl. Stir for 30 minutes, then filter to remove the phthalhydrazide. Basify the filtrate with a concentrated NaOH solution to a pH > 12 and extract the product with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-bromo-2-chlorophenyl)methanamine.
Protocol 2: Reduction of 4-bromo-2-chlorobenzonitrile with Borane
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5-2.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 6M HCl. Stir the mixture at room temperature for 1 hour.
-
Product Isolation: Basify the aqueous layer by the addition of 2M NaOH until a pH of >12 is reached. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic layer under reduced pressure to yield (4-bromo-2-chlorophenyl)methanamine.
Protocol 3: Reductive Amination of 4-bromo-2-chlorobenzaldehyde
-
Imine Formation: To a solution of 4-bromo-2-chlorobenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol, add 3Å molecular sieves. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the addition of water. Remove the molecular sieves by filtration. Concentrate the filtrate under reduced pressure to remove the methanol.
-
Product Isolation: To the aqueous residue, add a 2M NaOH solution to achieve a pH > 12. Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography on silica gel.
References
- RSC Advances, 2012, 2, 1-3. (DOI not available in snippet)
- BenchChem. (2025). Comparative analysis of synthesis methods for substituted benzylamines.
- Green Chemistry, 2012, 14, 1-3. (DOI not available in snippet)
- EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google P
- Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- Nigh, W. G. (1972). The Gabriel Synthesis of Benzylamine.
- Thumbar, H., Dhalani, J., Patel, H., & Dhaduk, B. (2021). Optimization parameters affecting reaction yield: Benzylamine concentration, temperature, and time.
- BenchChem. (2025).
- Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
- BenchChem. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility.
- Wikipedia. (n.d.). Gabriel synthesis.
- Organic Chemistry Data. (n.d.).
- ChemicalBook. (n.d.). 4-BROMO-N-(4-CHLOROPHENYL) BENZAMIDE synthesis.
- US6340773B1 - Preparation of halogenated primary amines - Google P
- Mahale, S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- BenchChem. (2025).
- Master Organic Chemistry. (2017).
- Reddit. (2025).
Sources
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- 5. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of (4-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support center for the synthesis of (4-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly Q&A format, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide by Synthetic Route
The synthesis of (4-bromo-2-chlorophenyl)methanamine can be approached through several common routes, each with its own set of potential side products and challenges. This section provides a detailed breakdown of these issues and their solutions.
Route 1: Reduction of 4-Bromo-2-chlorobenzonitrile
The reduction of the nitrile group is a direct and frequently employed method. However, the choice of reducing agent and reaction conditions are critical to avoid unwanted side reactions.
Q1: My reduction of 4-bromo-2-chlorobenzonitrile with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield and an unexpected side product. What could be the issue?
A1: A common issue with strong reducing agents like LiAlH₄ is incomplete reduction, leading to the formation of the corresponding imine as an intermediate. More importantly, while aryl halides are generally stable to LiAlH₄, dehalogenation can occur as a minor side reaction, especially at elevated temperatures. This would result in the formation of (2-chlorophenyl)methanamine or (4-bromophenyl)methanamine.
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (e.g., THF, diethyl ether) is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will quench the reagent and lead to lower yields.[1][2]
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This will moderate the reactivity of LiAlH₄ and minimize dehalogenation.[3]
-
Stoichiometry of LiAlH₄: Use a sufficient excess of LiAlH₄ to ensure complete reduction of the nitrile to the amine. A typical molar ratio is 1.5 to 2 equivalents of LiAlH₄ per equivalent of nitrile.
-
Alternative Reducing Agents: Consider using Borane-tetrahydrofuran complex (BH₃-THF) or Borane-dimethyl sulfide complex (BH₃-SMe₂), which are also effective for nitrile reduction and may offer a different side product profile.[4]
Q2: I'm using catalytic hydrogenation to reduce the nitrile, but I am observing the formation of secondary and tertiary amines. Why is this happening and how can I prevent it?
A2: During catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and subsequently tertiary amines.[4][5] This is a form of over-alkylation where the product acts as a nucleophile.
Troubleshooting and Prevention:
-
Addition of Ammonia: The presence of a large excess of ammonia in the reaction mixture can help to suppress the formation of secondary and tertiary amines by competing with the product amine for reaction with the imine intermediate.[4]
-
Catalyst Choice: The choice of catalyst can influence the selectivity. For instance, cobalt boride catalysts have been reported to be more selective for the formation of primary amines.[5]
-
Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of the side reactions.
Workflow for Nitrile Reduction Troubleshooting
Caption: Troubleshooting decision tree for nitrile reduction.
Route 2: Reductive Amination of 4-Bromo-2-chlorobenzaldehyde
This one-pot reaction is efficient but requires careful control to prevent the formation of common side products.
Q1: My reductive amination is producing a significant amount of 4-bromo-2-chlorobenzyl alcohol. How can I favor the formation of the desired amine?
A1: The formation of the alcohol is a result of the reducing agent directly acting on the starting aldehyde before it can form the imine with ammonia. This is particularly common with strong, non-selective reducing agents like sodium borohydride (NaBH₄).[6]
Troubleshooting and Prevention:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the reduction of the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[6][7]
-
pH Control: The reaction should be carried out under mildly acidic conditions (pH 6-7). This promotes the formation of the iminium ion, which is more readily reduced than the aldehyde.[7]
-
Staged Addition: If using a less selective reducing agent like NaBH₄, you can add the ammonia and aldehyde first to allow for imine formation before introducing the reducing agent.
Q2: I am observing the formation of di-(4-bromo-2-chlorobenzyl)amine in my reaction. What causes this over-alkylation and how do I stop it?
A2: The primary amine product is often more nucleophilic than ammonia and can react with another molecule of the aldehyde to form a secondary amine via a second reductive amination cycle.
Troubleshooting and Prevention:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., aqueous ammonia or ammonium acetate). This will statistically favor the reaction of the aldehyde with ammonia over the product amine.[8][9][10]
-
Slow Addition of Aldehyde: Adding the aldehyde slowly to the mixture of ammonia and the reducing agent can help to maintain a low concentration of the aldehyde, further minimizing the chance of the product amine reacting with it.
| Parameter | Condition to Minimize Alcohol | Condition to Minimize Over-alkylation |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Any suitable reducing agent |
| Ammonia Source | Standard concentration | Large excess (e.g., >10 eq.) |
| pH | Mildly acidic (pH 6-7) | Not the primary control factor |
| Addition Order | Add reducing agent last | Add aldehyde slowly to ammonia |
Table 1: Conditions to minimize side products in reductive amination.
Route 3: Gabriel Synthesis from 4-Bromo-2-chlorobenzyl Halide
A classic method for preparing pure primary amines, but not without its own potential pitfalls.
Q1: The first step of my Gabriel synthesis (alkylation of potassium phthalimide) is very slow or incomplete. What can I do?
A1: The alkylation of potassium phthalimide is an Sₙ2 reaction. Slow or incomplete reactions can be due to several factors.
Troubleshooting and Prevention:
-
Solvent: Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of potassium phthalimide and accelerate the Sₙ2 reaction.[11]
-
Leaving Group: If you are using 4-bromo-2-chlorobenzyl chloride, consider switching to the corresponding bromide, as bromide is a better leaving group than chloride.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.
Q2: The final hydrazinolysis step to cleave the phthalimide is messy and gives a low yield of my desired amine. How can I improve this step?
A2: The cleavage of the N-alkylphthalimide with hydrazine (the Ing-Manske procedure) can be challenging. The phthalhydrazide byproduct precipitates from the reaction mixture, and co-precipitation or difficult separation can lead to low isolated yields.[12][13]
Troubleshooting and Prevention:
-
Complete the Reaction: Ensure the hydrazinolysis has gone to completion by monitoring with TLC. Insufficient reaction time is a common cause of low yields.
-
Work-up Procedure: After the reaction, the mixture is typically acidified to protonate the desired amine and ensure the phthalhydrazide is fully precipitated. After filtering the phthalhydrazide, the filtrate is made basic to deprotonate the amine, which can then be extracted.[13]
-
Alternative Cleavage Methods: While hydrazinolysis is common, acidic or basic hydrolysis can also be used, although the conditions are often harsh and may not be compatible with all substrates.[11][12]
Route 4: Direct Ammonolysis of 4-Bromo-2-chlorobenzyl Halide
While seemingly the simplest route, direct reaction with ammonia is often plagued by a lack of selectivity.
Q1: My reaction of 4-bromo-2-chlorobenzyl chloride with ammonia is producing a mixture of primary, secondary, and tertiary amines. How can I obtain the primary amine as the major product?
A1: This is the classic problem of over-alkylation. The product, (4-bromo-2-chlorophenyl)methanamine, is a primary amine and is nucleophilic. It can compete with ammonia to react with the starting benzyl halide, leading to the formation of the secondary amine. The secondary amine is even more nucleophilic and can react further to form the tertiary amine and eventually a quaternary ammonium salt.[8][9][14]
Troubleshooting and Prevention:
-
Use a Large Excess of Ammonia: The most effective way to favor the formation of the primary amine is to use a very large stoichiometric excess of ammonia.[9] This ensures that the concentration of ammonia is much higher than that of the product amine, making it statistically more likely that the benzyl halide will react with ammonia.
-
Alternative Methods: Due to the inherent difficulty in controlling this reaction, other methods like the Gabriel synthesis or reductive amination are generally preferred for the synthesis of pure primary amines.[14][15]
Over-alkylation Pathway in Direct Ammonolysis
Caption: Sequential formation of over-alkylation side products.
General FAQs
Q: How can I best monitor the progress of these reactions to minimize side product formation?
A: Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the consumption of starting materials and the appearance of products and side products. For more quantitative analysis and to identify unknown side products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Regular monitoring allows you to stop the reaction at the optimal time, preventing further side reactions or decomposition.
Q: What are the recommended purification techniques to remove the common side products?
A:
-
For Over-alkylation Products (Secondary/Tertiary Amines): Column chromatography on silica gel is generally effective. The polarity difference between primary, secondary, and tertiary amines usually allows for good separation.
-
For Alcohol Side Products (from Reductive Amination): Column chromatography is also effective here. The alcohol is typically more polar than the corresponding amine.
-
For Phthalhydrazide (from Gabriel Synthesis): This byproduct is usually removed by filtration as it is insoluble in the reaction mixture after acidification.[13]
-
General Purification: Acid-base extraction can be a powerful tool. The amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the pure amine is extracted back into an organic solvent.
References
- BenchChem. (2025).
- BenchChem. (2025). Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Filo. (2023). Show how you would use direct alkylation to synthesize the following compounds.(a) benzyltrimethylammonium iodide (b) pentan-1-amine(c) benzylamine. [Link]
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N‑Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
- BenchChem. (2025). Comparative analysis of synthesis methods for substituted benzylamines.
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Nigh, W. G. (n.d.). The Gabriel Synthesis of Benzylamine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt catalysts. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
- Myers, A. (n.d.).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
Pearson. (2024). Show how you would use direct alkylation to synthesize the following compounds. (a) benzyltrimethylammonium iodide (b) pentan-1-amine (c) benzylamine. [Link]
-
Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. [Link]
-
Reddit. (2020). Will LiAlH4 substitute a Br?. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
YouTube. (2018). Reduction of nitriles. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Slideshare. (n.d.). Reducing reagents for organic chemistry NaBH4, LiAlH4 etc... [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Show how you would use direct alkylation to synthesize the following comp.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (4-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support center for (4-bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification challenges, it is crucial to understand the physicochemical properties of (4-bromo-2-chlorophenyl)methanamine that influence its purification.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₇H₇BrClN | High molecular weight suggests lower volatility. |
| Molecular Weight | 220.50 g/mol | Useful for mass spectrometry analysis. |
| Appearance | Typically a liquid or low-melting solid. | The physical state at room temperature will dictate the initial choice of purification method (e.g., distillation for liquids, recrystallization for solids). |
| Boiling Point | Not readily available, but expected to be high. | Vacuum distillation is likely necessary to prevent decomposition at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in nonpolar solvents like hexanes. As a primary amine, it will form a salt in acidic aqueous solutions. | Solubility is a critical parameter for selecting solvents for extraction, chromatography, and recrystallization. The basicity of the amine allows for acid-base extraction as a purification step. |
| pKa | Expected to be around 9-10 (typical for benzylamines).[1] | This basicity is key for purification via salt formation and for understanding its behavior in different pH environments. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of (4-bromo-2-chlorophenyl)methanamine, providing explanations and step-by-step solutions.
Question 1: My crude product is a dark oil, and TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?
Answer:
The presence of a dark oil and multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of a complex mixture of impurities. The nature of these impurities is often related to the synthetic route used to prepare the (4-bromo-2-chlorophenyl)methanamine.
Plausible Impurities:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 4-bromo-2-chlorobenzaldehyde, 4-bromo-2-chlorobenzonitrile, or the corresponding benzyl halide.
-
Over-alkylation Products: If the synthesis involves the reaction of an amine with a benzyl halide, secondary and tertiary amines can form.[2]
-
Oxidation and Condensation Products: Primary amines, especially benzylamines, are susceptible to oxidation and can undergo condensation reactions to form imines.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as byproducts from reagents (e.g., reducing agents), can contaminate the product.
Troubleshooting Workflow:
Sources
Technical Support Center: (4-Bromo-2-chlorophenyl)methanamine
Welcome to the Technical Support Center for (4-Bromo-2-chlorophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the synthesis, handling, and analysis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my sample of (4-Bromo-2-chlorophenyl)methanamine?
The impurity profile of (4-Bromo-2-chlorophenyl)methanamine is intrinsically linked to its synthetic route and storage conditions. Generally, impurities can be categorized into three main classes: process-related impurities, degradation products, and residual solvents.
Process-Related Impurities: These impurities are by-products or unreacted materials from the synthesis process. The most common synthetic pathways to (4-Bromo-2-chlorophenyl)methanamine involve the reduction of 4-bromo-2-chlorobenzonitrile or the reductive amination of 4-bromo-2-chlorobenzaldehyde.
-
From the reduction of 4-bromo-2-chlorobenzonitrile:
-
Unreacted 4-bromo-2-chlorobenzonitrile: Incomplete reduction can leave residual starting material.
-
4-bromo-2-chlorobenzaldehyde: Partial hydrolysis of the intermediate imine during nitrile reduction can lead to the formation of the corresponding aldehyde.
-
N-(4-Bromo-2-chlorobenzyl)formamide: If a reducing agent like LiAlH4 is used, incomplete hydrolysis of the intermediate aluminum complex can sometimes lead to the formamide.
-
Bis(4-bromo-2-chlorobenzyl)amine: Over-alkylation of the primary amine product with the starting material or product can form this secondary amine impurity.
-
-
From the reductive amination of 4-bromo-2-chlorobenzaldehyde:
-
Unreacted 4-bromo-2-chlorobenzaldehyde: Incomplete reaction will result in the presence of the starting aldehyde.[1]
-
4-bromo-2-chlorobenzyl alcohol: Reduction of the starting aldehyde without amination can produce the corresponding alcohol.
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Schiff Base Intermediate (N-(4-bromo-2-chlorobenzylidene)-(4-bromo-2-chlorophenyl)methanamine): Incomplete reduction of the intermediate imine can be a potential impurity.
-
-
Isomeric Impurities: During the synthesis of the precursor, 4-bromo-2-chlorobenzonitrile, from 2-chlorotoluene, bromination can potentially lead to the formation of other regioisomers, such as 3-bromo-2-chlorobenzonitrile or 5-bromo-2-chlorobenzonitrile. Although purification steps are designed to remove these, trace amounts may persist and be carried through to the final product.
Degradation Products: (4-Bromo-2-chlorophenyl)methanamine, like other benzylamines, can degrade over time, particularly when exposed to air (oxidation), light, and elevated temperatures.
-
4-bromo-2-chlorobenzaldehyde: Oxidation of the primary amine functionality can yield the corresponding aldehyde.
-
4-bromo-2-chlorobenzoic acid: Further oxidation of the aldehyde can lead to the formation of the carboxylic acid.
-
Imines: Condensation of the amine with aldehydes present as impurities can form imine adducts.
Residual Solvents: Solvents used in the final purification steps (e.g., ethyl acetate, hexane, dichloromethane) may be present in trace amounts.
Troubleshooting Guides
Problem 1: My purity analysis by HPLC shows an unexpected peak eluting close to the main product peak.
This is a common issue that often points to the presence of a structurally related impurity, such as an isomer or a closely related byproduct.
Possible Causes and Solutions:
-
Isomeric Impurity: As mentioned, isomers from the synthesis of the starting materials can be carried through.
-
Troubleshooting: To confirm if the peak is an isomer, it is highly recommended to use a high-resolution analytical technique like GC-MS or LC-MS/MS. The mass spectrum of an isomer will have the same molecular weight as the main product, but its fragmentation pattern might differ. A change in the HPLC method, such as using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) or modifying the mobile phase composition, may improve the separation of the isomers.[2]
-
-
Incomplete Reaction: The peak could be an intermediate from the synthesis.
-
Troubleshooting: Review the synthetic route. If, for instance, a nitrile reduction was performed, the peak could correspond to the intermediate imine or the partially hydrolyzed aldehyde. Comparing the retention time with a standard of the suspected intermediate (if available) can confirm its identity.
-
dot
Caption: Troubleshooting unexpected HPLC peaks.
Problem 2: I observe the formation of a new impurity in my sample of (4-Bromo-2-chlorophenyl)methanamine upon storage.
The appearance of new impurities over time is typically due to degradation.
Possible Causes and Solutions:
-
Oxidation: Exposure to air is the most likely cause. The primary amine is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
-
Troubleshooting: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to minimize contact with oxygen. Refrigeration can also slow down the degradation process.[3] To identify the degradant, techniques like GC-MS or LC-MS can be used to determine the molecular weight of the new impurity.
-
-
Photodegradation: Exposure to light, especially UV light, can promote degradation.
-
Troubleshooting: Store the material in an amber vial or a light-proof container.[4] Photostability studies can be conducted by exposing a sample to a controlled light source and monitoring the purity over time.
-
dot
Caption: Recommended storage conditions for stability.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of (4-Bromo-2-chlorophenyl)methanamine and the detection of non-volatile impurities.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 0-5 min: 20% B 5-25 min: 20% to 80% B 25-30 min: 80% B 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg/mL of the sample in the initial mobile phase composition. |
Causality Behind Choices:
-
A C18 column is a good starting point for moderately polar compounds.
-
The gradient elution allows for the separation of compounds with a range of polarities, from polar impurities to the less polar main compound and non-polar by-products.
-
Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by ion-pairing with the amine functionality.
-
UV detection at 220 nm provides good sensitivity for the aromatic ring system present in the analyte and its likely impurities.[5]
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile and semi-volatile impurities, such as residual solvents and some process-related impurities.
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve ~1 mg/mL of the sample in a volatile solvent like dichloromethane or ethyl acetate. |
Causality Behind Choices:
-
A DB-5ms column is a general-purpose, low-polarity column suitable for a wide range of compounds.
-
The temperature program allows for the separation of volatile solvents at the beginning of the run and the elution of higher-boiling impurities at later times.
-
Mass spectrometry detection provides molecular weight and fragmentation information, which is crucial for the positive identification of unknown impurities.[6][7]
References
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Impurities Analysis. Retrieved from [Link]
- Holler, et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(2).
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
Eurofins Nederland. (2024, December 18). Stability Testing - Pharmaceutical Products. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Journal of Analytical Toxicology. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. 40(1), 35-42.
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-2-chlorobenzylamine | 771574-32-4 [sigmaaldrich.com]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support guide for (4-Bromo-2-chlorophenyl)methanamine (CAS No. 771574-32-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chemical intermediate. Drawing from established principles of benzylamine chemistry and extensive field experience, this guide provides practical solutions to common experimental issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for (4-Bromo-2-chlorophenyl)methanamine?
To ensure maximum stability and shelf-life, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] The recommended storage temperature is between 2-8°C. For long-term storage, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is highly advised to minimize degradation from atmospheric components.
Q2: Is this compound sensitive to air and light?
Yes. Like many benzylamines, (4-Bromo-2-chlorophenyl)methanamine is susceptible to degradation upon exposure to air and light.[2] The primary amine functional group can react with atmospheric carbon dioxide to form a solid carbamate salt.[3] Furthermore, exposure to air and light can catalyze oxidative processes, leading to discoloration and the formation of impurities.[4]
Q3: What are the visible signs of compound degradation?
The most common sign of degradation is a change in appearance. While the pure compound is typically a colorless to light yellow liquid or solid, it may darken over time, turning yellow or brown upon prolonged exposure to air or light.[2][5] The formation of a solid precipitate in a previously clear liquid sample can also indicate the formation of the carbamate salt.[3]
Q4: What solvents are recommended for preparing solutions with this compound?
For solution-based experiments, it is crucial to use anhydrous, deoxygenated solvents. Common compatible solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). It is imperative to avoid protic solvents like methanol or ethanol for long-term storage of solutions, as they can participate in side reactions. Always prepare solutions fresh for optimal results.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during the use of (4-Bromo-2-chlorophenyl)methanamine, providing insights into the root causes and actionable solutions.
Q5: My bottle of (4-Bromo-2-chlorophenyl)methanamine has developed a significant yellow/brown tint. Can I still use it for my synthesis?
A color change is a primary indicator of degradation, likely due to oxidation.[6] Before proceeding with a critical synthesis, the purity of the material must be verified.
-
Causality: The discoloration is often caused by the formation of oxidized species, such as the corresponding imine or benzaldehyde, which can arise from prolonged exposure to atmospheric oxygen.[7] These impurities can interfere with your reaction, leading to lower yields and complex product mixtures.
-
Recommended Action:
-
Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis provided by the supplier.
-
Purification: If minor impurities are detected, consider purifying the amine by distillation under reduced pressure or through column chromatography on silica gel.
-
Discard if Necessary: If significant degradation is observed, it is best to discard the material to avoid compromising your experimental results.
-
Q6: I am observing a new, unexpected peak in my LC-MS analysis of a reaction mixture. Could it be a degradation product of the starting amine?
This is a strong possibility. The identity of the new peak can often be inferred from the known degradation pathways of benzylamines.
-
Causality & Identification:
-
Oxidation Product: The most common degradation product is the corresponding aldimine, formed from the oxidation of the benzylamine.[7] This would result from the loss of two mass units (2H) from the parent compound.
-
Carbamate Adduct: If the material was exposed to air, it might have reacted with CO₂. While the carbamate salt itself may not be stable in the LC-MS mobile phase, you might observe other related adducts.
-
-
Troubleshooting Workflow:
-
Analyze the Mass: Determine the mass-to-charge ratio (m/z) of the impurity peak. Compare this to the expected masses of potential degradation products.
-
Inert Handling: To confirm if the impurity arises from handling, prepare a fresh sample of the starting material under strictly inert conditions (e.g., in a glovebox) and analyze it immediately. If the peak is absent or significantly reduced, it confirms that the degradation is occurring during your experimental setup.
-
Review Reaction Conditions: Ensure that all solvents are deoxygenated and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering unexpected experimental results.
Caption: Troubleshooting workflow for experimental issues.
Q7: My reaction yield is consistently low, and I suspect the quality of the amine is the cause. What steps should I take?
Low yields can often be traced back to impure or partially degraded starting materials.
-
Causality: Active amine concentration is reduced if a portion of the material has degraded into oxides or carbamate salts. These impurities may not participate in the desired reaction, leading to a lower-than-expected yield.
-
Preventative Protocol:
-
Fresh is Best: Always use a fresh bottle or a recently opened bottle of the amine that has been stored correctly.
-
Inert Dispensing: When dispensing the reagent, do so under a stream of inert gas to prevent introducing air and moisture into the stock bottle.
-
Quantify Purity: If you suspect an issue, perform a quantitative NMR (qNMR) analysis to determine the exact concentration of the active amine in your stock material.
-
Key Degradation Pathways
Understanding the chemical transformations that (4-Bromo-2-chlorophenyl)methanamine can undergo is critical for preventing its degradation. The two primary pathways are oxidation and reaction with atmospheric carbon dioxide.
Caption: Primary degradation pathways for the title compound.
Recommended Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method to quickly assess the purity of (4-Bromo-2-chlorophenyl)methanamine.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | Dissolve ~1 mg of compound in 1 mL of Acetonitrile |
-
Procedure:
-
Prepare the mobile phases and sample as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
Analyze the resulting chromatogram. The presence of significant secondary peaks indicates impurities. The primary degradation product, the aldimine, is expected to be more non-polar and thus have a longer retention time.
-
Protocol 2: Safe Handling and Solution Preparation
To minimize degradation during routine experimental use, follow this procedure.
-
Materials:
-
(4-Bromo-2-chlorophenyl)methanamine stored at 2-8°C.
-
Anhydrous, deoxygenated solvent (e.g., DCM or THF).
-
Syringes, needles, and rubber septa.
-
Flasks dried in an oven and cooled under an inert atmosphere.
-
Source of inert gas (Nitrogen or Argon).
-
-
Procedure:
-
Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Puncture the septum of the bottle with a needle connected to an inert gas line to create a positive pressure.
-
Use a clean, dry syringe to withdraw the required volume of the amine.
-
Transfer the amine to a pre-dried, inerted reaction flask containing the anhydrous solvent.
-
Immediately flush the headspace of the reagent bottle with inert gas before removing the needle and re-sealing tightly.
-
Store the reagent bottle promptly back at 2-8°C.
-
By adhering to these guidelines and troubleshooting steps, researchers can ensure the stability and reliability of (4-Bromo-2-chlorophenyl)methanamine in their experiments, leading to more accurate and reproducible results.
References
-
Sciencemadness Wiki. (2025). Benzylamine. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Available at: [Link]
-
Wikipedia. (n.d.). Benzylamine. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Available at: [Link]
-
PubChem - NIH. (n.d.). Benzylamine. Available at: [Link]
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
-
National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
PubChem - NIH. (n.d.). 4-Bromobenzylamine. Available at: [Link]
-
ResearchGate. (n.d.). Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl). Available at: [Link]
-
PubChem - NIH. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Available at: [Link]
-
Chegg.com. (2023). Solved During this lab you will perform synthesis of.... Available at: [Link]
-
Chegg.com. (2023). Solved During this lab you will perform synthesis of.... Available at: [Link]
-
ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]
-
PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available at: [Link]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Troubleshooting (4-Bromo-2-chlorophenyl)methanamine Synthesis
Welcome to the technical support center for the synthesis and application of (4-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Here, we address common challenges encountered during its synthesis, focusing on the prevalent issue of low conversion rates in reductive amination reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Low Conversion & Side Product Formation
This section directly tackles the most frequent and frustrating issues encountered during the synthesis of (4-Bromo-2-chlorophenyl)methanamine, typically prepared via reductive amination of 4-bromo-2-chlorobenzaldehyde.
Q1: My reductive amination of 4-bromo-2-chlorobenzaldehyde is showing low conversion to the target amine. What are the primary causes?
Low conversion is often a multi-faceted problem stemming from an imbalance in the delicate equilibrium of the reaction sequence. The conversion of an aldehyde to a primary amine via reductive amination is a two-step process within a single pot: (1) formation of an imine intermediate, and (2) reduction of that imine.[1]
Primary Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the ammonia source (e.g., ammonium acetate, aqueous ammonia) is a reversible equilibrium reaction.[1]
-
Causality: The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials. Halogenated aromatic aldehydes can also exhibit reduced reactivity due to electronic effects.
-
Solution: Incorporate a dehydrating agent into the reaction medium. Molecular sieves (3Å or 4Å) are excellent for this purpose. Alternatively, performing the reaction in a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be highly effective, though it may require elevated temperatures.
-
-
Premature Aldehyde Reduction: The reducing agent may react with the starting aldehyde before it has a chance to form the imine.
-
Causality: This is particularly common with powerful, non-selective reducing agents like sodium borohydride (NaBH₄).[2][3] The aldehyde's carbonyl group is highly susceptible to reduction, leading to the formation of (4-bromo-2-chlorophenyl)methanol as a significant byproduct.
-
Solution: Employ a more selective, sterically hindered, or electronically deactivated reducing agent that preferentially reduces the protonated imine over the neutral aldehyde. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an industry standard for this reason and is highly effective in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[2][4] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, especially effective under mildly acidic conditions which favor the existence of the more reducible iminium ion.[3]
-
-
Suboptimal pH: The reaction pH is critical.
-
Causality: Imine formation is typically catalyzed by mild acid (pH ~4-5).[3] If the medium is too acidic, the amine nucleophile becomes protonated and non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated for nucleophilic attack.
-
Solution: When using an ammonia source like ammonium chloride, the in-situ generation of HCl can create the right conditions. For other sources, adding a catalytic amount of a weak acid like acetic acid can significantly improve the rate of imine formation, especially when using STAB.[4]
-
Q2: I'm observing significant side products alongside my desired amine. What are they likely to be and how can I minimize them?
The detection of impurities is a key diagnostic clue. The most common side products in this reaction are the corresponding alcohol and the secondary amine.
Logical Diagnostic Workflow
Caption: Troubleshooting workflow for low yield and impurity issues.
Minimization Strategies:
-
Secondary Amine Formation: The primary amine product can act as a nucleophile, reacting with another molecule of the aldehyde to form a secondary imine, which is then reduced. To suppress this, use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to outcompete the product amine.
-
Alcohol Formation: As discussed in Q1, this is best mitigated by choosing a reductant that is selective for the iminium ion, such as NaBH(OAc)₃.[4]
Q3: How can I effectively purify my crude (4-Bromo-2-chlorophenyl)methanamine?
Purification is critical to isolate the target compound from unreacted aldehyde, alcohol byproduct, and inorganic salts. A standard acid-base liquid-liquid extraction is highly effective.
Standard Purification Protocol
-
Quench Reaction: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~1M) solution of sodium hydroxide (NaOH) to neutralize any remaining acid and the amine salt.
-
Organic Extraction: Extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (3x volumes). Combine the organic layers.
-
Acid Wash (Purification Step): Extract the combined organic layers with 1M aqueous hydrochloric acid (HCl) (3x volumes). The basic amine will be protonated and move into the aqueous layer, while the neutral aldehyde and alcohol byproducts will remain in the organic layer.
-
Isolate Product: Separate the layers and collect the acidic aqueous phase.
-
Basify and Re-extract: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is >12. The protonated amine will be converted back to the free base, which will often precipitate or form an oil.
-
Final Extraction: Extract this basic aqueous layer again with fresh ethyl acetate or DCM (3x volumes).
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and a reliable set of initial reaction conditions?
The most common and reliable route is the reductive amination of 4-bromo-2-chlorobenzaldehyde.
| Reagent/Parameter | Recommendation | Rationale |
| Aldehyde | 4-bromo-2-chlorobenzaldehyde (1.0 equiv) | Commercially available starting material. |
| Amine Source | Ammonium Acetate (NH₄OAc) (5-10 equiv) | Serves as both the ammonia source and a buffer. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) | High selectivity for imines over aldehydes, minimizing alcohol byproduct formation.[4] |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Aprotic solvents that work well with NaBH(OAc)₃.[2] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most reductive aminations with active substrates. |
| Reaction Time | 12-24 hours | Typically sufficient for completion; monitor by TLC or LC-MS. |
Q2: Which reducing agent is best suited for this transformation?
The choice of reducing agent is arguably the most critical parameter for success.
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | Excellent selectivity for imines/iminium ions.[2][4] Tolerates a wide range of functional groups. Works well at room temperature. | Moisture sensitive. More expensive than NaBH₄. |
| NaBH₃CN | Good selectivity under mildly acidic conditions.[3] Not sensitive to water. | Highly toxic (releases HCN gas under strong acid). Slower reaction rates. |
| H₂ with Catalyst (e.g., Pd/C, PtO₂) | "Green" reagent (byproduct is water). Cost-effective for large scale. Can be highly efficient. | Potential for dehalogenation (C-Br, C-Cl bond cleavage) with Pd catalysts. Requires specialized hydrogenation equipment.[5] |
| NaBH₄ | Inexpensive and readily available. | Poor selectivity. [2] Readily reduces the starting aldehyde, leading to significant alcohol byproduct. Requires careful, stepwise addition after imine formation is complete. |
Recommendation: For lab-scale synthesis where yield and purity are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice.
Q3: What are the optimal storage conditions for (4-Bromo-2-chlorophenyl)methanamine?
Like many primary amines, this compound can be sensitive to air and light over time.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Temperature: Keep in a refrigerator (2-8 °C).
-
Container: Use an amber glass bottle or a container protected from light.
Visualizing the Reaction Pathway
Understanding the potential reaction pathways is key to troubleshooting. The desired pathway leads to the primary amine, but competing reactions can divert material to unwanted byproducts.
Caption: Reaction scheme for reductive amination and potential side pathways.
References
- BenchChem. Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. Accessed January 11, 2026.
- SciSpace. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000.
- Organic Syntheses. Procedure for Grignard reagent preparation and handling. Accessed January 11, 2026.
- ResearchGate. Reductive amination of benzaldehyde and ammonia catalyzed by various systems. Accessed January 11, 2026.
- ResearchGate.
- Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Accessed January 11, 2026.
- National Institutes of Health. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. PMC, 2020.
- BenchChem. Technical Support Center: Optimizing N-benzyl-3-nitrothiophen-2-amine Synthesis. Accessed January 11, 2026.
- Google Patents.
- National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Accessed January 11, 2026.
- BenchChem. Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. Accessed January 11, 2026.
- ResearchGate.
- BenchChem. Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Accessed January 11, 2026.
- Google Patents. Process for producing 4-bromo-2-chlorophenols. US4223166A.
- Chegg.com. Synthesis of 4-bromo-N−[(4− chlorophenyl)methylene]-benzenamine. Accessed January 11, 2026.
- Organic Chemistry Portal. Synthesis of benzylic amines. Accessed January 11, 2026.
- Organic Chemistry Portal. Reductive Amination - Common Conditions. Accessed January 11, 2026.
- Organic Syntheses. Benzylaniline procedure. Accessed January 11, 2026.
- Wikipedia.
- Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. Accessed January 11, 2026.
- Google Patents. Process for preparing Dapagliflozin. WO 2015/132803 A2.
- Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Accessed January 11, 2026.
- Master Organic Chemistry. Reductive Amination, and How It Works. Accessed January 11, 2026.
- Organic Chemistry Portal.
-
BLDpharm. amine. Accessed January 11, 2026.
- PubChem. (4-Bromo-2-fluorophenyl)methanamine. Accessed January 11, 2026.
- ResearchGate. Reductive aminations of benzaldehyde. Accessed January 11, 2026.
- Sigma-Aldrich. 4-Bromo-2-methylanisole 98. Accessed January 11, 2026.
- Sigma-Aldrich. 4-Bromo-2-chlorobenzylamine. Accessed January 11, 2026.
- CHIRALEN. (3-Bromo-4-chlorophenyl)methanamine. Accessed January 11, 2026.
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- 5. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity (2000) | Annemieke W. Heinen | 82 Citations [scispace.com]
Technical Support Center: Purification of (4-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support guide for the purification of (4--Bromo-2-chlorophenyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The following sections provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and reproducibility of your work.
Troubleshooting and Optimization Guide
This section directly addresses common issues encountered during the purification of (4-Bromo-2-chlorophenyl)methanamine, helping you to diagnose and resolve problems efficiently.
Issue 1: My final product is contaminated with the starting material, 4-bromo-2-chlorobenzonitrile.
-
Question: I've performed a reduction of 4-bromo-2-chlorobenzonitrile, but TLC and NMR analysis show both my desired amine product and the starting nitrile. What is the most effective way to separate these?
-
Answer: The most robust and scalable method for separating a basic amine from a neutral nitrile is acid-base extraction . The fundamental principle behind this technique is the differential solubility of the amine and nitrile in acidic aqueous solution.[1] Your product, (4-Bromo-2-chlorophenyl)methanamine, is a primary amine and is therefore basic. It will be protonated by an acid to form a water-soluble ammonium salt. The starting material, 4-bromo-2-chlorobenzonitrile, is a neutral molecule and will remain in the organic phase.
-
Causality: Benzylamine, a close structural analog, has a pKa of approximately 9.33.[1][2][3][4] This indicates that in an acidic solution with a pH well below 9.33, the amine will exist almost exclusively as its protonated, water-soluble conjugate acid. The nitrile group is not basic and will not be protonated, thus remaining soluble in the organic solvent.
-
Immediate Action: Perform an acid wash of your crude product dissolved in an organic solvent like ethyl acetate or dichloromethane. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Issue 2: My product is contaminated with the starting material, 4-bromo-2-chlorobenzaldehyde.
-
Question: My synthesis involved the reductive amination of 4-bromo-2-chlorobenzaldehyde, and the crude product contains both the starting aldehyde and the product amine. How should I proceed with purification?
-
Answer: Similar to the nitrile contamination, acid-base extraction is the preferred method. The aldehyde starting material is a neutral organic compound and will not react with acid, while your amine product will form a water-soluble salt.
-
Expert Insight: While both are separable by acid-base extraction, be aware that aldehydes can sometimes form emulsions during extraction. To mitigate this, use a larger volume of both the organic and aqueous phases and perform the separation slowly, allowing the layers to fully separate. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Issue 3: I'm seeing byproducts in my final product after a nitrile reduction.
-
Question: After reducing 4-bromo-2-chlorobenzonitrile, I've isolated my primary amine, but I also have evidence of secondary and/or tertiary amine byproducts. How can I remove these?
-
Answer: The formation of secondary and tertiary amines is a known issue in the catalytic hydrogenation of nitriles.[5] These basic impurities cannot be removed by a simple acid-base extraction, as they will also be protonated and extracted into the aqueous layer along with your primary amine. In this scenario, flash column chromatography is the most effective purification method.
-
Mechanistic Underpinning: Secondary amines are formed when the intermediate imine reacts with an already-formed primary amine molecule before it is fully reduced.[5]
-
Troubleshooting Steps:
-
Optimize the Reaction: If possible, revisit the reduction conditions. Adding ammonia during catalytic hydrogenation can often suppress the formation of secondary and tertiary amine byproducts.
-
Chromatographic Separation: Utilize silica gel column chromatography. The primary, secondary, and tertiary amines will have different polarities and will separate on the column. A detailed protocol is provided below.
-
-
Issue 4: My product has "oiled out" during recrystallization.
-
Question: I'm trying to recrystallize my (4-Bromo-2-chlorophenyl)methanamine, but it's separating as an oil instead of forming crystals. What's going wrong?
-
Answer: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.
-
Corrective Actions:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling promotes oiling rather than crystallization.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a seed crystal of the pure product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely starting materials for the synthesis of (4-Bromo-2-chlorophenyl)methanamine?
-
Q2: Which purification method should I try first?
-
A2: For removing non-basic starting materials like nitriles or aldehydes, acid-base extraction is the most efficient and scalable first step. If you suspect other impurities, such as those from side reactions, flash column chromatography is a more powerful, albeit more resource-intensive, technique. Recrystallization is an excellent final polishing step to obtain highly crystalline, pure material.
-
-
Q3: How can I monitor the success of my purification?
-
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification in real-time. Use a suitable eluent (a good starting point is a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp. The starting materials (nitrile or aldehyde) will have a different Rf value than the more polar amine product. For final purity assessment, NMR spectroscopy and LC-MS are the standard methods.
-
Data Presentation: Physical Properties of Key Compounds
A clear understanding of the physical properties of your product and potential impurities is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| (4-Bromo-2-chlorophenyl)methanamine | C₇H₇BrClN | 220.50 | N/A (likely a liquid or low-melting solid) | N/A |
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | 216.46 | 71 | N/A |
| 4-Bromo-2-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | 74-77 | 271.3 (predicted) |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic (4-Bromo-2-chlorophenyl)methanamine from neutral starting materials like 4-bromo-2-chlorobenzonitrile or 4-bromo-2-chlorobenzaldehyde.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Acid Wash: Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (containing the neutral starting material), and the bottom layer will be the aqueous phase (containing the protonated amine product as its hydrochloride salt). Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add another 25 mL of 1 M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Wash the Organic Layer (Optional): The organic layer can now be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any unreacted starting material if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the solution is basic (pH > 11, check with pH paper). Your amine product will deprotonate and may precipitate or form an oily layer.
-
Product Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine product with three portions of fresh organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified (4-Bromo-2-chlorophenyl)methanamine.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the product from closely related impurities, such as secondary or tertiary amines.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve an Rf value of ~0.3 for the desired product. You may need to add a small amount of triethylamine (~1%) to the eluent to prevent the amine from streaking on the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under vacuum. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol is a final purification step to obtain a high-purity, crystalline product, assuming the product is a solid at room temperature.
-
Solvent Selection: The key to successful recrystallization is choosing a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[15][16] Test small amounts of your product in various solvents (e.g., hexanes, isopropanol, ethanol/water mixtures) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Workflow Diagrams
Purification Strategy Decision Tree
This diagram outlines the logical steps to select the appropriate purification method based on the identified impurities.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the step-by-step process of purification via acid-base extraction.
Caption: Step-by-step workflow for acid-base extraction.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Chemcasts. (n.d.). 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9) – Thermophysical Properties. Retrieved January 11, 2026, from [Link]
-
ChemBK. (2024, April 9). 4-BROMO-2-CHLOROBENZALDEHYDE. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Chemsrc. (2025, August 25). 2-Chloro-4-bromobenzaldehyde | CAS#:158435-41-7. Retrieved January 11, 2026, from [Link]
-
METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 11, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
ChemBK. (n.d.). Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]-. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved January 11, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved January 11, 2026, from [Link]
Sources
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- 4. Benzylamin | 100-46-9 [m.chemicalbook.com]
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Preventing decomposition of (4-Bromo-2-chlorophenyl)methanamine during workup
Technical Support Center: (4-Bromo-2-chlorophenyl)methanamine
Introduction: Navigating the Instability of (4-Bromo-2-chlorophenyl)methanamine
(4-Bromo-2-chlorophenyl)methanamine (CAS 771574-32-4) is a key substituted benzylamine intermediate in pharmaceutical and materials science research.[1] However, its utility is often hampered by its susceptibility to degradation during standard aqueous workup procedures. Researchers frequently report issues with low yields, product discoloration, and the emergence of significant impurities, primarily the corresponding aldehyde and imine.
This guide provides a comprehensive framework for understanding and preventing the decomposition of this valuable compound. Moving beyond a simple protocol, we will delve into the chemical principles governing its instability and provide field-proven troubleshooting strategies and optimized workflows to ensure high-purity, high-yield recovery.
Frequently Asked Questions (FAQs)
Q1: My final isolated product is a yellow or brown oil, not the expected pale liquid. What happened? A: This discoloration is a classic indicator of oxidation. Benzylamines are prone to aerobic oxidation, which forms highly conjugated imine intermediates. These imines and their subsequent hydrolysis products, such as 4-bromo-2-chlorobenzaldehyde, are often colored and can polymerize over time, leading to the observed discoloration.[2][3]
Q2: My yield dropped significantly after the aqueous extraction. Where is my product going? A: The primary cause is likely the protonation of your amine. In neutral or acidic aqueous solutions, the basic nitrogen atom of the methanamine is protonated, forming an ammonium salt. This salt is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent. Incomplete basification of the aqueous layer is the most common reason for low recovery.
Q3: What are the primary decomposition products I should screen for? A: The two most common impurities derived from decomposition are:
-
4-Bromo-2-chlorobenzaldehyde: Formed from the hydrolysis of the intermediate imine.[4]
-
N-[(4-Bromo-2-chlorophenyl)methylidene]-(4-bromo-2-chlorophenyl)methanamine (the self-condensation imine): Formed when the initially generated aldehyde reacts with the starting amine.
Q4: How should I handle and store the crude amine after solvent removal? A: The purified or crude amine is sensitive to air and light. Once the solvent is removed, immediately place the product under an inert atmosphere (nitrogen or argon). For storage, use an amber vial and keep it in a cool, dark place, preferably a refrigerator at 2-8°C.[5]
Troubleshooting Guide: From Reaction Quench to Pure Product
This table addresses specific problems encountered during the workup of (4-Bromo-2-chlorophenyl)methanamine.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Rationale |
| Product Discoloration (Yellow/Brown) During Workup | Oxidation by Atmospheric Oxygen: The benzylic C-H bond is susceptible to oxidation, especially in the presence of trace metals from reagents or basic conditions.[6] | Inert Atmosphere: Perform the entire workup under a blanket of nitrogen or argon. Degassed Solvents: Use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen. |
| Low Recovery After Extraction | Incomplete Deprotonation: The amine remains as a water-soluble ammonium salt in the aqueous phase.[7] | Aggressive Basification: Adjust the aqueous layer to pH > 11 using 2M NaOH or KOH. Verify with pH paper. This ensures the amine is in its freebase form, maximizing partitioning into the organic solvent. |
| Emulsion Formation During Extraction | Surfactant-like Properties: The amine salt may act as a surfactant, stabilizing the interface between the aqueous and organic layers. | Brine Wash: After the initial extractions, wash the combined organic layers with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, disrupting the emulsion. |
| New Aldehyde Peak in Post-Workup Analysis (NMR, GC-MS) | Hydrolysis of Oxidized Impurity: The intermediate imine, formed via oxidation, readily hydrolyzes back to the aldehyde during the aqueous workup.[4][8] | Minimize Time & Temperature: Work efficiently and keep the solutions cool, especially during the basic extraction steps. Prolonged contact with a basic aqueous phase can accelerate degradation. |
| Decomposition During Solvent Evaporation | Thermal Stress & Oxygen Exposure: Heating the product on a rotary evaporator, especially when breaking the vacuum with air, creates a thin, warm film with a large surface area, ideal for rapid oxidation. | Low-Temperature Concentration: Keep the water bath temperature below 40°C. Inert Gas Backfill: Always backfill the rotary evaporator and receiving flask with nitrogen or argon, never with air. |
Underlying Chemical Principles: The Decomposition Pathway
Understanding the mechanism of degradation is crucial for designing a robust workup. The primary pathway for the decomposition of (4-Bromo-2-chlorophenyl)methanamine is oxidative degradation.
-
Initial Oxidation to Imine: The process begins with the oxidation of the benzylamine. This can be initiated by atmospheric oxygen, often catalyzed by trace metal impurities. The reaction proceeds to form an intermediate imine and water.
-
Hydrolysis to Aldehyde: In the presence of water during the workup, this imine is susceptible to hydrolysis. The equilibrium favors the formation of the thermodynamically stable 4-bromo-2-chlorobenzaldehyde and ammonia.
-
Self-Condensation: Alternatively, if the concentration of the amine is high, the aldehyde formed in situ can react with another molecule of the starting amine to form a more complex, stable imine, often observed as a major impurity.
Optimized Workup Protocol: A Step-by-Step Guide
This protocol is designed to minimize contact with atmospheric oxygen and ensure the compound remains in its most stable form throughout the process.
Materials:
-
Crude reaction mixture containing the target amine.
-
Degassed organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Degassed 2M Sodium Hydroxide (NaOH) solution.
-
Degassed Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Nitrogen or Argon gas supply.
Methodology:
-
Preparation: Before starting, ensure all solvents and aqueous solutions (NaOH, Brine) are thoroughly degassed by sparging with nitrogen or argon for 15-20 minutes. Prepare a separatory funnel that has been flushed with inert gas.
-
Quenching & Basification: Cool the crude reaction mixture in an ice bath. Carefully quench the reaction as appropriate for the chemistry (e.g., by adding water or a saturated ammonium chloride solution slowly). Transfer the mixture to the inerted separatory funnel. Add 2M NaOH solution portion-wise, shaking between additions, until the pH of the aqueous layer is greater than 11. Confirm with pH paper.
-
Extraction: Extract the basified mixture with three portions of the degassed organic solvent. Collect the organic layers.
-
Washing & Drying: Combine the organic extracts and wash once with degassed brine. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator with a water bath temperature below 40°C.
-
Final Handling: Crucially, once the solvent is removed, backfill the flask with nitrogen or argon. Do not expose the neat product to air. Immediately transfer to a suitable storage container, flush with inert gas, and store in a cool, dark environment.[9]
By adhering to these principles of atmospheric exclusion and rigorous pH control, researchers can reliably prevent the decomposition of (4-Bromo-2-chlorophenyl)methanamine and ensure the integrity of their synthetic intermediates.
References
-
ResearchGate. (n.d.). Recent advances in the oxidative conversion of benzylamines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Retrieved from [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ChemicalLand21. (n.d.). 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
PubMed. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical handling and storage section 6. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubChemLite. (n.d.). amine. Retrieved from [Link]
-
ChemBK. (n.d.). Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]-. Retrieved from [Link]
-
Reddit. (2025, March 4). What is happening to my benzylamine?. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt.... Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]
-
University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed Central. (n.d.). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Retrieved from [Link]
-
PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Structure identification and analysis of the suspected chemical precursor of 2‐fluorodeschloroketamine and its decomposition products. Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ResearchGate. (2025, August 7). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Retrieved from [Link]
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Technical Support Center: By-product Identification in (4-Bromo-2-chlorophenyl)methanamine Synthesis via LC-MS
Welcome to the Technical Support Center for the synthesis and analysis of (4-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for by-product identification using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we address common challenges with a focus on the underlying chemical principles to empower you to resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Synthesis and Potential By-products
Q1: What is a common synthetic route for (4-Bromo-2-chlorophenyl)methanamine, and what are the expected major by-products?
A common and efficient method for synthesizing (4-Bromo-2-chlorophenyl)methanamine is the reduction of 4-Bromo-2-chlorobenzonitrile. This transformation is typically achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[1][2]
However, like many chemical reactions, this process is not always perfectly selective and can lead to the formation of several by-products. Understanding these potential impurities is the first step in developing a robust analytical method for their identification.
Common By-products from Nitrile Reduction:
-
Secondary and Tertiary Amines: During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[3] The addition of ammonia or ammonium hydroxide to the reaction mixture can help minimize the formation of these by-products.[4]
-
Aldehyde: Incomplete reduction, particularly when using milder reducing agents like Diisobutylaluminium hydride (DIBAL-H), can result in the formation of the corresponding aldehyde, 4-Bromo-2-chlorobenzaldehyde.[1]
-
Starting Material: Unreacted 4-Bromo-2-chlorobenzonitrile may be present in the final product mixture.
-
Over-reduction Products: In some cases, especially with aggressive reducing agents, dehalogenation (loss of bromine or chlorine) can occur, leading to the formation of (4-bromophenyl)methanamine, (2-chlorophenyl)methanamine, or even benzylamine.
The following diagram illustrates the primary reaction and the formation of a key by-product class:
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: A Guide to Handling (4-Bromo-2-chlorophenyl)methanamine hydrochloride
As a Senior Application Scientist, I've frequently guided researchers through the challenges of handling sensitive reagents. (4-Bromo-2-chlorophenyl)methanamine hydrochloride is a valuable building block in pharmaceutical and chemical synthesis, but its utility is matched by a significant handling challenge: its hygroscopic nature.[1] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to handle this compound with confidence and ensure experimental reproducibility.
Amine hydrochloride salts, by their ionic nature, readily interact with atmospheric water molecules, leading to the absorption of moisture.[2][3] This phenomenon, known as hygroscopicity, can compromise the integrity of your experiments by altering the compound's mass, impacting stoichiometry, and potentially introducing a nucleophile (water) into sensitive reactions.[4][5]
Frequently Asked Questions (FAQs)
Q1: What does the hygroscopicity of (4-Bromo-2-chlorophenyl)methanamine hydrochloride mean for my experiment?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the air. For this compound, it presents several experimental risks:
-
Inaccurate Mass: The measured weight of the compound will be artificially high due to absorbed water, leading to incorrect molar calculations and flawed stoichiometry.[6]
-
Physical State Alteration: The free-flowing powder can become a sticky solid or clump together, making it difficult to handle and dispense accurately.[7]
-
Reaction Interference: If your subsequent reaction is moisture-sensitive (e.g., using organometallics or certain coupling reagents), the introduced water can quench reagents, cause unwanted side reactions, or act as a solvent.[8]
Q2: What are the ideal storage conditions for this compound?
A: Proper storage is the first line of defense against moisture absorption. The goal is to create a consistently dry environment.
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Room Temperature (or as specified by the supplier) | Prevents thermal degradation. Stability is generally good at ambient temperatures.[9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to both moisture and oxygen, preventing potential oxidative degradation.[11] |
| Container | Tightly sealed, non-reactive material (e.g., amber glass) | Prevents atmospheric exchange. Amber glass protects against potential photosensitivity.[2] |
| Location | Desiccator | A desiccator containing an active drying agent (e.g., silica gel, Drierite) provides a crucial low-humidity micro-environment. |
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A: Based on safety data for similar amine hydrochloride compounds, appropriate PPE is mandatory to prevent contact and inhalation.
-
Eye Protection: Safety glasses with side shields or a face shield.[11][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques.[11][12]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[13][14]
-
Body Protection: A lab coat is required. Ensure an eyewash station and safety shower are readily accessible.[15]
Q4: In which solvents is (4-Bromo-2-chlorophenyl)methanamine hydrochloride soluble?
A: The hydrochloride salt form significantly enhances its polarity and, therefore, its solubility in polar solvents compared to its free-base form.[1][16] While specific solubility data may vary, it is expected to be soluble in water and lower alcohols (like methanol and ethanol). Its solubility in common aprotic organic solvents used in synthesis (like THF, DCM, or toluene) may be limited, which is a critical consideration for reaction setup.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My weight reading on the analytical balance is constantly increasing.
-
Underlying Cause: This is the classic sign of a hygroscopic compound actively absorbing moisture from the air as you weigh it.[6]
-
Solution: The "Weighing by Difference" Method. This technique is the gold standard for hygroscopic reagents as it minimizes atmospheric exposure of the compound itself. A detailed protocol is provided below. The key is to keep the stock bottle sealed as much as possible and perform transfers swiftly.[17]
Issue 2: The compound in the bottle has formed hard clumps or appears damp.
-
Underlying Cause: The compound has been exposed to a humid environment for a prolonged period, either during previous use or due to improper storage.
-
Solution: Reconditioning the Material.
-
Transfer the clumped material to a round-bottom flask.
-
Attach the flask to a high-vacuum line (Schlenk line).
-
Gently heat the flask (e.g., with a water bath at 40-50°C) while under vacuum for several hours. This helps to drive off the absorbed water. Do not overheat , as this may cause degradation.
-
Allow the flask to cool to room temperature while still under vacuum before backfilling with an inert gas.
-
-
Self-Validation: After drying, the material should return to a more free-flowing powder. For critical applications, it is highly advisable to perform a quality control check (e.g., NMR spectroscopy to check for structural integrity or Karl Fischer titration to quantify water content) to ensure the compound has not degraded.[7]
Issue 3: I don't have access to a glove box for handling.
-
Underlying Cause: Limited laboratory infrastructure.
-
Solution: Alternative Controlled Environment Techniques. While a glove box is ideal, you can still achieve success.[18]
-
Use a Glove Bag: A disposable glove bag filled with an inert gas is a cost-effective alternative.
-
Inert Gas Purge: For small quantities, you can place your receiving vial on the balance, tare it, and then maintain a gentle, positive pressure of argon or nitrogen into the vial via a needle while you quickly add the compound. This creates a localized inert atmosphere.
-
Speed and Efficiency: If no controlled atmosphere is available, the key is to minimize exposure time. Have all equipment ready, open the stock bottle for the shortest time possible, and seal your reaction vessel immediately after addition.
-
Workflow for Handling Hygroscopic Amine Hydrochloride
The following diagram outlines the critical decision points and actions from receiving the compound to its final use.
Caption: Recommended workflow for handling hygroscopic compounds.
Standard Operating Protocols
Protocol 1: Accurate Weighing by Difference
This protocol minimizes the exposure of the bulk reagent to the atmosphere.
-
Place your sealed reaction vessel (e.g., a round-bottom flask with a septum) on the analytical balance and tare it.
-
Remove the sealed stock bottle of (4-Bromo-2-chlorophenyl)methanamine hydrochloride from the desiccator. Place it on the balance and record its initial mass (Mass 1) to four decimal places.
-
Take both the stock bottle and the reaction vessel off the balance.
-
Working quickly, uncap the stock bottle, transfer an approximate amount of the solid to the reaction vessel, and immediately reseal the stock bottle.
-
Place the resealed stock bottle back on the same analytical balance and record its final mass (Mass 2).
-
The exact mass of the compound transferred is Mass 1 - Mass 2 . This method ensures the weight recorded is only of the dry solid transferred, irrespective of any moisture it might absorb after being placed in the reaction vessel.[17]
Protocol 2: Preparing a Stock Solution in a Moisture-Sensitive System
This protocol is for when the compound needs to be dissolved before addition to a reaction that cannot tolerate water.
-
Ensure your solvent is anhydrous (e.g., taken from a solvent purification system or a freshly opened bottle of dry solvent).
-
Flame-dry the glassware for the stock solution under vacuum and backfill with an inert gas.
-
Weigh the required amount of (4-Bromo-2-chlorophenyl)methanamine hydrochloride directly into the flame-dried flask using the "Weighing by Difference" method.
-
Under a positive pressure of inert gas, add the anhydrous solvent via a cannula or syringe.
-
Stir until fully dissolved. The resulting solution can now be transferred via syringe to your main reaction vessel.
Safety & Disposal
-
Hazards: This compound is an amine salt and should be treated as a potential irritant. Similar compounds are known to cause skin irritation and serious eye damage.[11][19] Avoid creating and inhaling dust.[12]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.[12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9][19]
References
-
Weighing by Difference. (2017). YouTube. [Link]
-
Safety data sheet. (2023). Carl Roth. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Drying and Weighing Hygroscopic Substances in Microanalysis. (1940). ACS Publications. [Link]
-
Tips & Tricks: Weighing. University of Rochester Department of Chemistry. [Link]
-
How to weigh a higroscopic substance. (2008). Chromatography Forum. [Link]
-
Safety Data Sheet. (2021). Angene Chemical. [Link]
-
3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025). Crysdot. [Link]
-
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). PubMed. [Link]
-
Why do amines dissolve in hydrochloric acid?. (2018). Quora. [Link]
-
How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?. (2016). ResearchGate. [Link]
-
Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98%. Cole-Parmer. [Link]
-
Reactions of Amines. (2025). Chemistry LibreTexts. [Link]
-
Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]
-
Amines as bases. Chemguide. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. [Link]
-
(4-BroMo-2-chlorophenyl)MethanaMine hydrochloride (1 x 1 g). Reagentia. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ResearchGate. [Link]
-
Reactions of amines. (2020). Chemistry LibreTexts. [Link]
-
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]
-
How do you handle hygroscopic salts?. HepatoChem. [Link]
-
drying the water out of hygroscopic crystals. (2007). Sciencemadness.org. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
What are amine hydrochlorides?. (2022). Reddit. [Link]
-
(2-bromo-4-chlorophenyl)methanamine hydrochloride. PubChemLite. [Link]
Sources
- 1. Buy (4-Bromo-2-chlorophenyl)methanamine hydrochloride | 874482-96-9 [smolecule.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. reddit.com [reddit.com]
- 4. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
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- 19. bg.cpachem.com [bg.cpachem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with (4-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support center for optimizing catalytic reactions involving (4-Bromo-2-chlorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to empower you to navigate the complexities of catalyst loading and achieve optimal results in your cross-coupling reactions.
Introduction: The Challenge of (4-Bromo-2-chlorophenyl)methanamine
(4-Bromo-2-chlorophenyl)methanamine is a valuable building block in medicinal chemistry and materials science. Its difunctional nature, possessing both a reactive aryl bromide and a less reactive aryl chloride, allows for selective, sequential functionalization. However, the presence of the aminomethyl group introduces a layer of complexity, as it can interact with the palladium catalyst and influence the reaction's efficiency. This guide will address these specific challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with (4-Bromo-2-chlorophenyl)methanamine. Which halogen is expected to react first?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[1] Therefore, you can expect the carbon-bromine (C-Br) bond at the 4-position to react selectively over the carbon-chlorine (C-Cl) bond at the 2-position under carefully controlled conditions. This chemoselectivity is a powerful tool for sequential derivatization of the molecule.
Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?
A2: A good starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is typically in the range of 1-3 mol% of the palladium precursor.[2] For highly active pre-catalysts and optimized conditions, this can often be lowered significantly. It is always recommended to start with a conservative loading and optimize downwards to balance reaction efficiency, cost, and residual palladium levels in your product.
Q3: My reaction is sluggish or stalls completely, even with a standard catalyst loading. What could be the issue?
A3: A common issue with substrates like (4-Bromo-2-chlorophenyl)methanamine is catalyst inhibition by the primary amine of the aminomethyl group.[3] The lone pair of electrons on the nitrogen can coordinate to the palladium center, forming a stable, catalytically inactive complex. This is a frequent cause of low or no conversion.
Q4: How can I mitigate catalyst inhibition caused by the aminomethyl group?
A4: There are several strategies to overcome catalyst inhibition by the amine functionality:
-
Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands, such as the Buchwald or Hartwig ligands (e.g., XPhos, SPhos, RuPhos), can sterically hinder the coordination of the aminomethyl group to the palladium center.[3] These ligands promote the desired catalytic cycle over catalyst deactivation.
-
Protecting the Amine: While adding extra synthetic steps, protecting the primary amine as a carbamate (e.g., Boc) or another suitable protecting group can be a very effective solution. This temporarily removes the coordinating nitrogen lone pair from the equation.
-
Slow Addition of Base: In some cases, slow addition of a strong base can help maintain a low concentration of the free amine in the reaction mixture, reducing the likelihood of catalyst inhibition.[2]
Q5: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can be minimized by:
-
Optimizing the Base: The choice of base is critical. Sometimes, switching from a strong alkoxide base (like NaOtBu) to a weaker inorganic base (like K₃PO₄ or Cs₂CO₃) can reduce the incidence of hydrodehalogenation.
-
Ligand Selection: Certain ligands are more prone to promoting hydrodehalogenation than others. Screening a panel of ligands is often necessary.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions, as water can be a proton source for this side reaction.
Troubleshooting Guide
This section provides a more detailed, issue-based approach to troubleshooting common problems encountered when optimizing catalyst loading for reactions with (4-Bromo-2-chlorophenyl)methanamine.
Issue 1: Low Product Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Catalyst Loading | While seemingly obvious, for challenging substrates, a standard 1-2 mol% loading may be insufficient. Solution: Incrementally increase the catalyst loading (e.g., to 3 mol%, then 5 mol%) and monitor the reaction progress. If a significant improvement is observed, you can then fine-tune the loading downwards in subsequent optimization experiments. |
| Catalyst Inhibition by Amine | As discussed in the FAQs, the aminomethyl group is a likely culprit. Solution: 1. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos or XPhos). 2. Consider protecting the amine group with a Boc group prior to the coupling reaction. |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the pre-catalyst, or it may be decomposing. Solution: 1. Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) for more reliable generation of the active catalyst. 2. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) species. |
| Suboptimal Reaction Conditions | The chosen solvent, base, or temperature may not be ideal for this specific transformation. Solution: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu), solvents (e.g., toluene, dioxane, THF, DME), and temperatures. |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause & Explanation | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This often occurs in the presence of oxygen or at high catalyst loadings. | 1. Ensure rigorous degassing of all solvents and reagents. 2. Optimize to the lowest effective catalyst loading. 3. Consider a lower reaction temperature. |
| Hydrodehalogenation (C-Br replaced by C-H) | Can be caused by certain ligands, bases, or the presence of protic impurities. | 1. Screen different ligands. 2. Switch to a weaker or different class of base. 3. Use anhydrous solvents and reagents. |
| Reaction at the C-Cl Position | While less likely, under forcing conditions (high temperature, long reaction times, highly active catalyst), some reaction at the C-Cl bond may occur, leading to a mixture of products. | 1. Reduce the reaction temperature. 2. Decrease the reaction time by monitoring for the complete consumption of the starting material. 3. If mono-functionalization is the goal, consider using a less active catalyst system that is selective for the C-Br bond. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to determining the optimal catalyst loading for the coupling of (4-Bromo-2-chlorophenyl)methanamine with a generic arylboronic acid.
Materials:
-
(4-Bromo-2-chlorophenyl)methanamine
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., SPhos Pd G3)
-
SPhos ligand
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes or reaction vials with magnetic stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the arylboronic acid, base, and magnetic stir bar to a series of reaction vessels.
-
Substrate Addition: To each vessel, add a stock solution of (4-Bromo-2-chlorophenyl)methanamine in the chosen solvent.
-
Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst and ligand. Add the appropriate volumes to each reaction vessel to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, and 3.0 mol% Pd, maintaining a Pd:ligand ratio of 1:1.5).
-
Reaction: Seal the vessels and place them in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir the reactions for a set period (e.g., 12-24 hours).
-
Monitoring and Analysis: After the reaction time, cool the vessels to room temperature. Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative amounts of product and byproducts.
-
Work-up and Purification: Once the optimal loading is identified, the reaction can be scaled up. A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation: Example of Catalyst Loading Optimization
The following table illustrates hypothetical results from a catalyst loading optimization study, demonstrating the trade-offs between catalyst loading, yield, and byproduct formation.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Hydrodehalogenation Byproduct (%) |
| 0.5 | 24 | 65 | 58 | 5 |
| 1.0 | 24 | 92 | 85 | 6 |
| 2.0 | 18 | >98 | 91 | 6 |
| 3.0 | 18 | >98 | 90 | 8 |
In this hypothetical example, 2.0 mol% represents the optimal catalyst loading, providing high yield in a reasonable timeframe with acceptable levels of the hydrodehalogenation byproduct.
Visualizations
Diagram 1: General Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading in cross-coupling reactions.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in reactions with (4-Bromo-2-chlorophenyl)methanamine.
References
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112. [Link]
-
Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 50(29), 6722-6737. [Link]
-
Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
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Technical Support Center: Solvent Effects on the Stability of (4-Bromo-2-chlorophenyl)methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Bromo-2-chlorophenyl)methanamine. It provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction: The Critical Role of Solvent Selection
(4-Bromo-2-chlorophenyl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its stability is paramount for ensuring reaction reproducibility, purity of the final product, and safety. A primary factor influencing its stability is the choice of solvent. This guide will explore the mechanisms of solvent-mediated degradation and provide actionable protocols to mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Storage and Handling
Q1: What are the ideal storage conditions for (4-Bromo-2-chlorophenyl)methanamine, and how does the choice of solvent for stock solutions affect its long-term stability?
A1: (4-Bromo-2-chlorophenyl)methanamine is sensitive to air, light, and moisture. For long-term storage, it is recommended to keep the neat compound in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature (2-8°C).
When preparing stock solutions, the choice of solvent is critical. For long-term storage, a non-reactive, aprotic solvent is preferable.
-
Recommended: Anhydrous aprotic solvents such as Toluene , Tetrahydrofuran (THF) , or Dioxane . These solvents are less likely to participate in degradation reactions.
-
Use with Caution: Protic solvents like methanol or ethanol can slowly react with the benzylamine over time, especially if acidic impurities are present.
-
Avoid for Long-Term Storage: Chlorinated solvents like dichloromethane (DCM) and chloroform can contain acidic impurities (e.g., HCl) that can lead to the formation of the hydrochloride salt or promote other degradation pathways.
Troubleshooting Tip: If you observe precipitation in your stock solution over time, it could be the formation of the hydrochloride salt due to exposure to acidic impurities or atmospheric CO2 forming a carbamate. It is advisable to prepare fresh solutions for sensitive reactions.
Q2: My solution of (4-Bromo-2-chlorophenyl)methanamine has turned yellow/brown. What could be the cause, and is the material still usable?
A2: Discoloration is a common indicator of degradation, often due to oxidation. Benzylamines are susceptible to air oxidation, which can be accelerated by light and the presence of certain metal ions. The primary amine can be oxidized to form imines, which can further polymerize to form colored impurities.
-
Immediate Action: Protect the solution from light and ensure it is stored under an inert atmosphere.
-
Usability: The usability of the discolored solution depends on the specific requirements of your reaction. For reactions sensitive to impurities, it is highly recommended to purify the amine before use (e.g., by distillation or chromatography) or to use a fresh, uncolored batch. For less sensitive reactions, a minor color change may not significantly impact the outcome, but this should be evaluated on a case-by-case basis.
Solvent Effects in Reactions
Q3: I am observing low yields and multiple byproducts in my reaction involving (4-Bromo-2-chlorophenyl)methanamine. How can the solvent be contributing to this?
A3: The solvent plays a multifaceted role in a reaction, influencing solubility, reaction rates, and even the reaction mechanism (e.g., SN1 vs. SN2 for reactions at the benzylic position if the amine were a leaving group, though here it is more about nucleophilicity).[1][2][3]
-
Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen-bond with the amine, potentially reducing its nucleophilicity.[3] They can also act as nucleophiles themselves in a side reaction known as solvolysis, especially at elevated temperatures.
-
Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally preferred for reactions where the amine acts as a nucleophile. They solvate the counter-ions, leaving the amine more "naked" and reactive.[4][5] However, be aware that DMF and DMSO can decompose at high temperatures to release dimethylamine and other reactive species that can lead to side products.
-
-
Troubleshooting Workflow:
-
Analyze Byproducts: Use LC-MS or GC-MS to identify the major byproducts. This can provide clues about the undesired reaction pathway (e.g., solvolysis, over-alkylation).
-
Solvent Screening: If possible, run small-scale test reactions in a few different solvent classes (e.g., a polar aprotic, a polar protic, and a non-polar solvent) to empirically determine the optimal medium.
-
Temperature Control: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Q4: Can (4-Bromo-2-chlorophenyl)methanamine react with my solvent?
A4: Yes, under certain conditions.
-
Carbon Dioxide in Air: Benzylamines can react reversibly with atmospheric CO2 to form carbamic acids or carbamate salts, which can alter the effective concentration of the free amine.[6] This is more prevalent in aprotic solvents.
-
Reactive Solvents: While less common, some solvents can be reactive. For example, in the presence of a strong base, the amine could potentially deprotonate acetone via an enolate, leading to self-condensation products.
-
Solvent Impurities: As mentioned, acidic impurities in chlorinated solvents can be problematic. Peroxides in aged ethers (like THF) can lead to oxidation.
Diagram: Influence of Solvent Type on Amine Reactivity
Caption: Solvent-amine interactions in protic vs. aprotic media.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the compound under stressed conditions to understand its degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (4-Bromo-2-chlorophenyl)methanamine at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a suitable analytical method like HPLC-UV or LC-MS.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify the degradation products and their retention times.
-
This information is invaluable for developing a stability-indicating method for routine quality control.
Protocol 2: HPLC Method for Stability Monitoring
This is a general reverse-phase HPLC method suitable for monitoring the stability of (4-Bromo-2-chlorophenyl)methanamine. Method optimization may be required.[12][13][14][15]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Workflow Diagram: Stability Testing
Caption: Workflow for a typical stability study.
Data Summary Table
| Solvent Class | Recommended Solvents | Potential Issues | Mitigation Strategies |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF, peroxide-free) | DMF/DMSO can decompose at high temperatures. Reaction with atmospheric CO2. | Use moderate reaction temperatures. Maintain an inert atmosphere. |
| Polar Protic | Isopropanol, Ethanol | Reduced nucleophilicity of the amine. Potential for solvolysis at high temperatures. | Use in reactions where the amine is not the primary nucleophile, or when SN1-type reactivity is desired for another part of a molecule. |
| Non-Polar | Toluene, Heptane | Poor solubility of polar reaction partners. | Use as a co-solvent or for extractions and work-ups. |
| Chlorinated | Dichloromethane (DCM) | Presence of acidic impurities (HCl). | Use freshly distilled or inhibitor-free solvents. Add a non-nucleophilic base to scavenge acid. |
References
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Protic Vs Aprotic Solvent. Scribd. [Link]
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Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
HPLC Method for Benzydamine Analysis. Scribd. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
-
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation. Zenodo. [Link]
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Institutes of Health. [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. National Institutes of Health. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
Benzylamines. Organic Chemistry Portal. [Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]
- Process for preparation of halogenated benzylamine and intermediates therof.
-
Safety Data Sheet: Benzylamine. Carl ROTH. [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]
-
Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250. FEMS Microbiology Letters. [Link]
- Novel amino halo-benzylamines.
-
4-Bromo-2-chlorophenol. PubChem. [Link]
- Preparation of halogenated di-substituted benzylamines, particularly halogenated dialkylbenzylamines.
-
Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. ResearchGate. [Link]
- Process for producing 4-bromo-2-chlorophenols.
-
Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. National Institutes of Health. [Link]
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- 15. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Support Center: pH Optimization for Reactions Involving (4-Bromo-2-chlorophenyl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to pH optimization in reactions involving (4-Bromo-2-chlorophenyl)methanamine. Our goal is to equip you with the scientific principles and practical methodologies required to enhance your reaction outcomes, ensuring both efficiency and reproducibility.
Introduction: The Critical Role of pH
(4-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine, a class of compounds frequently utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The primary amine group of this molecule is a key functional group, acting as a nucleophile in a variety of important chemical transformations, including amide bond formation, imine synthesis, and nucleophilic substitution reactions.[3][4][5] The nucleophilicity of this amine, and therefore its reactivity, is critically dependent on the reaction pH.[6] Understanding and controlling the pH is paramount to maximizing product yield, minimizing side reactions, and ensuring the overall success of your synthesis.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on the reactivity of (4-Bromo-2-chlorophenyl)methanamine?
A1: The primary effect of pH lies in its control over the protonation state of the amine group. In acidic conditions (low pH), the amine group (-NH₂) is protonated to form its conjugate acid, the ammonium ion (-NH₃⁺). This positively charged species is not nucleophilic and will not participate in the desired reaction.[3] Conversely, in basic conditions (high pH), the amine exists in its free, deprotonated form (-NH₂), which has a lone pair of electrons and is a good nucleophile.[6] Therefore, pH directly modulates the concentration of the reactive form of the amine.
Q2: I'm not seeing any product formation. Could the pH be too low?
A2: Yes, this is a very likely cause. If the reaction medium is too acidic, the vast majority of your (4-Bromo-2-chlorophenyl)methanamine will exist as the protonated, non-nucleophilic ammonium salt.[3] This effectively shuts down the desired reaction pathway. You can test this by carefully raising the pH of the reaction mixture with a suitable base and monitoring for product formation by techniques like TLC or LC-MS.
Q3: My reaction is messy, with multiple side products. Can incorrect pH be the culprit?
A3: Absolutely. While a sufficiently high pH is needed to ensure the amine is nucleophilic, an excessively basic environment can promote undesirable side reactions. These can include elimination reactions if your substrate is susceptible, or reactions with other functional groups in your starting materials or products that are sensitive to strong bases.[8] The key is to find an optimal pH range that maximizes the rate of the desired reaction while minimizing competing pathways.
Q4: How do the electron-withdrawing groups on the aromatic ring of (4-Bromo-2-chlorophenyl)methanamine affect its basicity and reactivity?
A4: The bromine and chlorine atoms on the phenyl ring are electron-withdrawing groups. These groups pull electron density away from the aromatic ring and, by extension, from the benzylic carbon and the nitrogen atom of the amino group.[1] This inductive effect reduces the electron-donating ability of the nitrogen's lone pair, making the amine less basic compared to an unsubstituted benzylamine.[9] Consequently, a slightly higher pH might be required to deprotonate it effectively compared to more electron-rich amines.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during reactions with (4-Bromo-2-chlorophenyl)methanamine, with a focus on pH-related issues.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| pH is too low | The amine is protonated and non-nucleophilic.[3] | Gradually increase the pH of the reaction mixture using a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or a carefully controlled addition of an inorganic base (e.g., K₂CO₃, NaHCO₃). Monitor the reaction progress at each stage. |
| Incorrect solvent/base combination | The chosen base may not be strong enough to deprotonate the amine in the given solvent, or it may be sterically hindered.[6] | Consider a stronger, non-nucleophilic base if appropriate for your reaction. Ensure your base is soluble and effective in the chosen solvent system. |
| Degradation of starting material or product | The product or starting material may not be stable at the reaction pH.[8] | Test the stability of your starting material and expected product at the intended reaction pH before running the full-scale reaction. If instability is observed, a different pH range or protecting group strategy may be necessary.[10] |
Issue 2: Formation of Multiple Products and Impurities
| Potential Cause | Explanation | Recommended Solution |
| pH is too high | Excessively basic conditions can lead to side reactions like elimination, or reactions with other functional groups.[8] | Carefully screen a range of pH values to find an optimal balance between the rate of the desired reaction and the formation of byproducts. A buffered system can help maintain a stable pH. |
| Over-alkylation (for nucleophilic substitution) | The primary amine product can react further with the electrophile to form secondary and tertiary amines.[5] | Use a significant excess of (4-Bromo-2-chlorophenyl)methanamine relative to the electrophile to favor the formation of the primary amine product. |
| Reaction with carbonyl compounds (Imine formation) | If reacting with an aldehyde or ketone, the reaction is reversible and pH-dependent. The optimal pH for imine formation is typically around 5.[3] | For imine formation, carefully control the pH to be mildly acidic. At higher pH, the removal of water becomes difficult, and at lower pH, the amine is protonated.[3] |
Experimental Protocols
Protocol 1: General pH Screening for a Nucleophilic Substitution Reaction
This protocol outlines a method for determining the optimal pH for the reaction of (4-Bromo-2-chlorophenyl)methanamine with an electrophile.
-
Set up parallel reactions: In separate vials, dissolve the electrophile in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Prepare amine solutions: In separate vials, dissolve (4-Bromo-2-chlorophenyl)methanamine in the same solvent.
-
Add base: To each amine solution vial, add a different, carefully measured amount of a non-nucleophilic base (e.g., triethylamine) to create a pH gradient across the reactions.
-
Initiate reactions: Add the electrophile solutions to the corresponding amine/base solutions simultaneously.
-
Monitor progress: At regular time intervals, take a small aliquot from each reaction vial and quench it. Analyze the aliquots by TLC or LC-MS to determine the extent of product formation and byproduct generation.
-
Identify optimal pH: The reaction with the highest yield of the desired product and the fewest impurities indicates the optimal pH range.
Protocol 2: pH Optimization for Amide Coupling using EDC/NHS Chemistry
Amide bond formation is a common reaction for this amine. Optimizing pH is critical for success.[11]
-
Activation Step (pH 5.0-6.0): Dissolve your carboxylic acid in a non-amine, non-carboxylate buffer (e.g., MES buffer). Add EDC and NHS and stir for 15-30 minutes at room temperature to form the NHS-ester. This step is most efficient at a slightly acidic pH.[11]
-
Coupling Step (pH 7.2-8.0): In a separate vial, dissolve (4-Bromo-2-chlorophenyl)methanamine in a suitable buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Combine and React: Add the activated NHS-ester solution to the amine solution. The slightly basic pH in this step ensures the amine is deprotonated and highly reactive.[11]
-
Monitor and Quench: Allow the reaction to proceed, monitoring by TLC or LC-MS. Once complete, the reaction can be quenched.
Visualization of pH Effects
Diagram 1: pH-Dependent Equilibrium of (4-Bromo-2-chlorophenyl)methanamine
Caption: Equilibrium between the protonated and free amine forms.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low product yield.
Summary of Key pH Recommendations
| Reaction Type | General Optimal pH Range | Key Considerations |
| Nucleophilic Substitution | 7.5 - 9.0 | Balance amine nucleophilicity with potential side reactions (e.g., elimination). |
| Amide Coupling (EDC/NHS) | Two-step: Activation at 5.0-6.0, Coupling at 7.2-8.0[11] | A one-pot approach is a compromise, often performed at pH 6.0-7.5.[11] |
| Imine Formation | ~5.0[3] | Requires careful control; too low pH protonates the amine, too high pH inhibits water elimination.[3] |
| Reductive Amination | Varies with reducing agent | The pH must be compatible with both the imine formation step and the stability/reactivity of the reducing agent. |
By carefully considering the principles outlined in this guide and systematically optimizing the reaction pH, you can significantly improve the outcomes of your experiments involving (4-Bromo-2-chlorophenyl)methanamine.
References
Sources
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Minimizing dimer formation in (4-Bromo-2-chlorophenyl)methanamine synthesis
An advanced technical guide for research, development, and manufacturing personnel, this document provides in-depth troubleshooting and optimization strategies for the synthesis of (4-Bromo-2-chlorophenyl)methanamine, with a specific focus on mitigating the formation of dimeric impurities.
Technical Support Center: (4-Bromo-2-chlorophenyl)methanamine Synthesis
Introduction: The Challenge of Dimerization
The synthesis of (4-Bromo-2-chlorophenyl)methanamine, a key building block in pharmaceutical development, is often accomplished via the reductive amination of 4-bromo-2-chlorobenzaldehyde. While effective, this pathway is frequently complicated by the formation of a significant dimeric byproduct, N-[(4-bromo-2-chlorophenyl)methyl]-(4-bromo-2-chlorophenyl)methanamine. This impurity arises when the desired primary amine product competes with the ammonia source, acting as a nucleophile and reacting with the starting aldehyde.[1][2] Subsequent reduction of this secondary imine yields the dimer, which complicates purification, reduces overall yield, and can introduce downstream synthetic challenges.
This guide provides a systematic, mechanism-driven approach to understanding, troubleshooting, and ultimately minimizing dimer formation.
The Core Problem: Competing Reaction Pathways
The success of the synthesis hinges on favoring the reaction of the starting aldehyde with ammonia (Pathway A) over its reaction with the newly formed product amine (Pathway B). Both pathways proceed through an imine intermediate, which is then reduced.[3]
-
Pathway A (Desired): Aldehyde + Ammonia → Primary Imine → Primary Amine (Product)
-
Pathway B (Undesired): Aldehyde + Primary Amine (Product) → Secondary Imine → Secondary Amine (Dimer)
The key to minimizing the dimer is to manipulate reaction conditions to kinetically and thermodynamically favor Pathway A.
Frequently Asked Questions (FAQs)
Q1: What is the primary driver of dimer formation? A: The primary driver is the relative concentration and nucleophilicity of the ammonia source versus the product amine. Once a significant concentration of the product, (4-Bromo-2-chlorophenyl)methanamine, builds up in the reaction mixture, it can effectively compete with ammonia to attack the remaining starting aldehyde, leading to the dimer.
Q2: Which analytical techniques are best for quantifying the product-to-dimer ratio? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for initial, qualitative reaction monitoring. The dimer will have a higher Rf value than the more polar primary amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the ratio of product to dimer and can confirm their identities by their mass-to-charge ratio.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An alternative to GC-MS, particularly for less volatile compounds or complex mixtures.
-
Nuclear Magnetic Resonance (¹H NMR): Can be used to determine the purity of the final product and quantify the dimer impurity by integrating characteristic signals.
Q3: Is it possible to remove the dimer after the reaction is complete? A: While possible, it is often challenging and costly at scale. Both the product and dimer are high-boiling amines with similar polarities. Purification typically requires careful column chromatography, which can lead to significant product loss. Therefore, preventing its formation is the most efficient strategy.
Troubleshooting Guide: High Dimer Formation
This section addresses the common issue of observing unacceptably high levels of dimer impurity in your reaction output.
Issue: Analysis (TLC, GC-MS) shows >5% dimer formation.
| Potential Cause | Underlying Rationale & Troubleshooting Action |
| 1. Insufficient Ammonia Source | Rationale: Le Châtelier's principle is key. The concentration of the ammonia source must be high enough to ensure the statistical probability of an aldehyde molecule colliding with an ammonia equivalent is far greater than it colliding with a product amine molecule. Action: Increase the molar excess of the ammonia source (e.g., ammonium acetate, ammonium hydroxide) relative to the aldehyde. A range of 5 to 20 equivalents is often effective. Conduct a Design of Experiments (DoE) to find the optimal excess for your specific scale and conditions. |
| 2. High Aldehyde Concentration | Rationale: Adding all the aldehyde at the beginning of the reaction (batch addition) creates conditions where the product amine concentration builds up while a high concentration of aldehyde is still present, maximizing the opportunity for dimer formation.[5] Action: Implement slow addition of the aldehyde. Dissolve the 4-bromo-2-chlorobenzaldehyde in a suitable solvent and add it via a syringe pump over several hours to the reaction mixture containing the ammonia source and reducing agent.[5] This maintains a very low instantaneous concentration of the aldehyde, starving the dimerization side reaction. |
| 3. Incorrect Choice of Reducing Agent | Rationale: The reducing agent must be selective for the imine/iminium ion over the starting aldehyde. Non-selective hydrides (e.g., NaBH₄) can prematurely reduce the aldehyde to an alcohol. More importantly, a selective reagent ensures that the transiently formed imine is rapidly reduced, preventing it from participating in side reactions. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it shows high selectivity for imines over carbonyls, especially under the mildly acidic conditions that favor imine formation.[6][7] Action: Replace less selective reducing agents with Sodium Triacetoxyborohydride (STAB). It is less toxic than sodium cyanoborohydride (NaBH₃CN) and highly effective for one-pot reductive aminations.[2][6] |
| 4. Suboptimal pH | Rationale: The formation of the imine intermediate is pH-dependent and generally fastest around pH 4-6.[8][9] If the pH is too high, the acid-catalyzed dehydration of the hemiaminal intermediate to the imine is slow. If the pH is too low, the ammonia source is fully protonated (NH₄⁺) and becomes non-nucleophilic. An incorrect pH can stall the desired reaction, allowing side reactions to become more prominent. Action: If using ammonia sources like NH₄OH, buffer the reaction using an acid like acetic acid. Using ammonium acetate often provides a self-buffering system in the optimal range. Measure and adjust the pH of the reaction mixture before commencing the aldehyde addition. |
| 5. High Reaction Temperature | Rationale: While higher temperatures can increase the rate of the desired reaction, they often accelerate side reactions, like dimerization, to an even greater extent.[5] The activation energy for the bimolecular dimerization may be higher than for the primary amination. Action: Lower the reaction temperature. Run the reaction at room temperature (20-25 °C) or even cooled to 0 °C. While this may extend the reaction time, it can significantly improve selectivity and reduce dimer formation. Monitor progress by TLC or LC-MS to determine the optimal time/temperature balance. |
graph TD { A[High Dimer Formation Detected] --> B{Analyze Reaction Parameters}; B --> C[1. Stoichiometry]; B --> D[2. Reagent Concentration]; B --> E[3. Reducing Agent]; B --> F[4. Temperature]; B --> G[5. pH Control];subgraph "Solutions" C --> C1{Increase Excess of Ammonia Source (5-20 eq.)}; D --> D1{Implement Slow Aldehyde Addition via Syringe Pump}; E --> E1{Use Imine-Selective Agent: NaBH(OAc)₃ (STAB)}; F --> F1{Lower Temperature (0-25 °C)}; G --> G1{Buffer Reaction to pH 4-6 (e.g., use Ammonium Acetate)}; end C1 --> H[Re-run & Analyze]; D1 --> H; E1 --> H; F1 --> H; G1 --> H; H --> I{Dimer Minimized?}; I -- Yes --> J[Proceed to Scale-Up]; I -- No --> B; classDef problem fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef solution fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A,J problem; class C1,D1,E1,F1,G1,I solution;
}
Optimized Experimental Protocol: Reductive Amination with Slow Addition
This protocol is designed to maximize the yield of (4-Bromo-2-chlorophenyl)methanamine while minimizing dimer formation.
Reagents:
-
4-Bromo-2-chlorobenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add ammonium acetate (10 equivalents). Purge the flask with nitrogen.
-
Solvent and Reagent Addition: Add anhydrous dichloromethane to the flask. With vigorous stirring, add Sodium Triacetoxyborohydride (1.5 equivalents) in one portion.
-
Aldehyde Solution Preparation: In a separate flask, dissolve 4-bromo-2-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous DCM. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Insert the syringe needle through the septum of the reaction flask. Begin the slow addition of the aldehyde solution over a period of 4-6 hours at room temperature (20-25 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir overnight at room temperature. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash with 1 M NaOH, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil via column chromatography on silica gel to afford the pure (4-Bromo-2-chlorophenyl)methanamine.
References
-
Mechanism for the Formation of Imines. ResearchGate.
-
4-Bromobenzylamine Synthesis. BenchChem.
-
Imine Formation. Chemistry LibreTexts.
-
Potential structures of imine dimers. ResearchGate.
-
Purification of Benzylamine. Reddit r/OrganicChemistry.
-
Formation of Imines and Enamines. Chemistry Steps.
-
Minimizing Dimer Formation in 2-Bromoethylamine Reactions. BenchChem Technical Support Center.
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Institutes of Health (NIH).
-
4-Chlorobenzylamine synthesis. ChemicalBook.
-
Preparation of halogenated primary amines. Google Patents (US6340773B1).
-
4-Bromo-2-chlorobenzonitrile synthesis. ChemicalBook.
-
Synthesis of (4-(Bromomethyl)phenyl)methanamine. BenchChem Application Notes.
-
Process for preparation of halogenated benzylamine. Google Patents (EP3914582A1).
-
Reductive Amination. Myers Chem 115 Course Notes.
-
How to synthesize 4-chlorobenzylamine. Guidechem.
-
(4-bromo-3-chlorophenyl)methanamine synthesis. ChemicalBook.
-
Process for producing 4-bromo-2-chlorophenols. Google Patents (US4223166A).
-
Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate.
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones. ACS Omega via NIH.
-
Benzylamine synthesis by C-C coupling. Organic Chemistry Portal.
-
Reductive amination. Wikipedia.
-
4-Bromobenzylamine synthesis. ChemicalBook.
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones using Sodium Triacetoxyborohydride. ACS Omega.
-
Synthesis of 4-Bromo-3-chlorobenzyl bromide. PrepChem.com.
-
The Gabriel Synthesis of Benzylamine. ResearchGate.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of Reactivity: (4-Bromo-2-chlorophenyl)methanamine vs. (4-Bromo-2-fluorophenyl)methanamine
A Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. Among the vast array of available synthons, halogenated benzylamines serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct building blocks: (4-Bromo-2-chlorophenyl)methanamine and (4-Bromo-2-fluorophenyl)methanamine. By examining the electronic and steric effects of the ortho-halogen substituent, we aim to provide a rational basis for selecting the appropriate reagent for various chemical transformations.
The Structural Nuances: Electronic and Steric Effects at Play
The reactivity of the aminomethyl group in both (4-Bromo-2-chlorophenyl)methanamine and (4-Bromo-2-fluorophenyl)methanamine is modulated by the electronic and steric nature of the ortho-halogen substituent.
Electronic Effects: Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). Fluorine is more electronegative than chlorine, and therefore, its inductive effect is stronger.[1] This effect decreases the electron density on the aromatic ring and, by extension, on the benzylic carbon and the nitrogen atom of the aminomethyl group. A lower electron density on the nitrogen atom reduces its nucleophilicity.
However, halogens also possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M or +R). This resonance effect opposes the inductive effect. For fluorine, the 2p orbital has a similar size to the 2p orbital of carbon, leading to effective orbital overlap and a significant +M effect.[2] In contrast, the 3p orbital of chlorine has a greater mismatch in size and energy with the carbon 2p orbital, resulting in a weaker +M effect.[2]
In the case of electrophilic aromatic substitution, the stronger resonance effect of fluorine makes fluorobenzene more reactive than chlorobenzene, despite fluorine's stronger inductive effect.[2] However, when considering the nucleophilicity of the exocyclic aminomethyl group, the strong -I effect of both halogens is expected to dominate, reducing the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. The more electronegative fluorine atom in (4-Bromo-2-fluorophenyl)methanamine is expected to decrease the nucleophilicity of the amine to a greater extent than the chlorine atom in (4-Bromo-2-chlorophenyl)methanamine.
Steric Effects: The steric hindrance imposed by the ortho-halogen can also influence the reactivity of the aminomethyl group. The van der Waals radius of chlorine (1.74 Å) is larger than that of fluorine (1.47 Å).[3] This suggests that the chlorine atom in (4-Bromo-2-chlorophenyl)methanamine will present a greater steric impediment to the approach of electrophiles towards the nitrogen atom compared to the fluorine atom in (4-Bromo-2-fluorophenyl)methanamine.
The interplay of these electronic and steric factors will dictate the relative reactivity of the two molecules in different chemical reactions.
Comparative Reactivity in Key Transformations
While direct, side-by-side quantitative comparisons of these two specific molecules are not extensively documented in the literature, we can infer their relative reactivity in common transformations based on established chemical principles and data from similar systems.
N-Acylation and N-Alkylation: A Test of Nucleophilicity
N-acylation and N-alkylation are fundamental reactions that directly probe the nucleophilicity of the amine. In these reactions, the amine attacks an electrophilic carbonyl or alkyl carbon.
Given the stronger electron-withdrawing inductive effect of fluorine, the nitrogen atom in (4-Bromo-2-fluorophenyl)methanamine is expected to be less nucleophilic than in (4-Bromo-2-chlorophenyl)methanamine. Consequently, under identical reaction conditions, (4-Bromo-2-chlorophenyl)methanamine is predicted to react faster in N-acylation and N-alkylation reactions.
The greater steric bulk of the chlorine atom might slightly retard the reaction rate for the chloro-derivative, but the electronic effect is generally the more dominant factor in determining the nucleophilicity of the amine.
Table 1: Predicted Relative Reactivity in N-Acylation/N-Alkylation
| Compound | Ortho-Halogen | Dominant Electronic Effect on Amine | Predicted Relative Reactivity |
| (4-Bromo-2-chlorophenyl)methanamine | Chlorine | Weaker -I effect | Higher |
| (4-Bromo-2-fluorophenyl)methanamine | Fluorine | Stronger -I effect | Lower |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol provides a general method for the N-acylation of benzylamines, which can be adapted to compare the reactivity of the two title compounds.
Materials:
-
(4-Bromo-2-chlorophenyl)methanamine or (4-Bromo-2-fluorophenyl)methanamine (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the respective benzylamine (1.0 equiv).
-
Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Add DIPEA (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To perform a comparative study, both reactions should be run in parallel under identical conditions, and the reaction progress should be monitored over time to determine the relative rates.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent at the para-position of both molecules opens the door to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. In these reactions, the reactivity is primarily governed by the ease of oxidative addition of the aryl bromide to the palladium(0) catalyst.
The electronic nature of the ortho-substituent can influence the rate of oxidative addition. Electron-withdrawing groups on the aromatic ring generally facilitate oxidative addition. Since fluorine has a stronger electron-withdrawing inductive effect than chlorine, it is plausible that (4-Bromo-2-fluorophenyl)methanamine might exhibit slightly higher reactivity in palladium-catalyzed cross-coupling reactions at the C-Br bond.
However, the ortho-substituent can also play a role in the stability of the palladium catalyst and the subsequent steps of the catalytic cycle. The steric bulk of the ortho-group can influence the coordination of ligands and the reductive elimination step. In some cases, a more sterically hindered substrate can lead to faster reductive elimination.
Given the complexities of the catalytic cycle, the difference in reactivity between the two compounds in cross-coupling reactions may be subtle and highly dependent on the specific catalyst system (ligand and palladium precursor) and reaction conditions.
Table 2: Predicted Relative Reactivity in Pd-Catalyzed Cross-Coupling (at C-Br)
| Compound | Ortho-Halogen | Potential Effect on Oxidative Addition | Predicted Relative Reactivity |
| (4-Bromo-2-chlorophenyl)methanamine | Chlorine | Weaker electron withdrawal | Slightly Lower |
| (4-Bromo-2-fluorophenyl)methanamine | Fluorine | Stronger electron withdrawal | Slightly Higher |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol can be used to compare the reactivity of the C-Br bond in the two title compounds.
Materials:
-
(4-Bromo-2-chlorophenyl)methanamine or (4-Bromo-2-fluorophenyl)methanamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, combine the respective bromo-benzylamine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A parallel kinetic study would be necessary to definitively determine the relative reactivity of the two substrates in this transformation.
Visualization of Reaction Pathways
Caption: Generalized workflow for the N-acylation of a benzylamine.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between (4-Bromo-2-chlorophenyl)methanamine and (4-Bromo-2-fluorophenyl)methanamine should be guided by the specific chemical transformation being performed.
-
For N-acylation, N-alkylation, and other reactions where the amine acts as a nucleophile , (4-Bromo-2-chlorophenyl)methanamine is predicted to be the more reactive substrate due to the less pronounced electron-withdrawing effect of chlorine compared to fluorine on the aminomethyl group.
-
For palladium-catalyzed cross-coupling reactions at the C-Br bond , such as Suzuki or Buchwald-Hartwig couplings, (4-Bromo-2-fluorophenyl)methanamine may exhibit slightly enhanced reactivity due to the stronger electron-withdrawing nature of the ortho-fluoro substituent, which can facilitate the initial oxidative addition step. However, this effect may be marginal and highly dependent on the specific reaction conditions.
It is strongly recommended that researchers perform small-scale parallel experiments to empirically determine the optimal substrate and conditions for their specific application. This data-driven approach will ultimately lead to more efficient and successful synthetic outcomes.
References
-
Benchchem. Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
-
Wikipedia. Buchwald–Hartwig amination.
-
ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
-
PubMed Central. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
-
ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Chemical Society Reviews. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
-
Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene.
-
PubChem. (4-Bromo-2-fluorophenyl)methanamine.
-
Reddit. Why does Fluorine have a more inductive force than Chlorine?
-
PubChem. (4-bromo-2-chlorophenyl)methanamine.
-
Wikipedia. Suzuki reaction.
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
Fisher Scientific. 4-bromo-2-fluorobenzylamine, 98%.
-
Sigma-Aldrich. 4-Bromo-2-chlorobenzylamine.
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Comparison of synthesis methods for halogenated benzylamines
An In-Depth Technical Guide to the Synthesis of Halogenated Benzylamines: A Comparative Analysis
Halogenated benzylamines are foundational scaffolds in modern medicinal chemistry and drug development. The strategic incorporation of halogen atoms onto the benzylamine framework profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Consequently, the efficient and selective synthesis of these vital building blocks is of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science.[1][2][3]
This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for preparing halogenated benzylamines. Moving beyond a mere recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental procedures to empower researchers in their synthetic endeavors.
Reductive amination is arguably the most versatile and widely employed method for synthesizing substituted amines, including halogenated benzylamines.[4][5] The strategy involves the reaction of a halogenated benzaldehyde or ketone with an amine source to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[6][7] This one-pot nature is a significant advantage, enhancing operational simplicity and minimizing waste.[4]
Causality Behind Experimental Choices
The key to a successful reductive amination lies in the choice of the reducing agent. The ideal reagent should selectively reduce the C=N bond of the imine intermediate without significantly reducing the starting carbonyl compound.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for its mildness and excellent selectivity. It is less reactive than sodium borohydride, allowing the imine formation to proceed to a reasonable concentration before reduction occurs. It does not readily reduce aldehydes and ketones at ambient temperatures.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is effective at slightly acidic pH, which favors iminium ion formation.[8] However, its toxicity (due to the potential release of hydrogen cyanide) necessitates careful handling.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is a clean and effective method, particularly for large-scale synthesis.[9][10] The primary byproduct is water. However, it requires specialized high-pressure equipment and care must be taken to prevent dehalogenation, especially with more labile aryl bromides and iodides.[3]
Experimental Protocol: Reductive Amination of 4-Fluorobenzaldehyde
This protocol details the synthesis of N¹-(4-Fluorobenzyl)putrescine, adapted from solid-phase synthesis principles which can be translated to solution-phase.[11]
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., a protected putrescine, 1.0 equivalent) and 4-fluorobenzaldehyde (1.2 equivalents) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the Schiff base (imine).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture. The reaction is typically exothermic; maintain the temperature at or below room temperature.
-
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Reductive Amination
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A Comparative Guide to the Biological Activity of Chloro- vs. Fluoro-Substituted Benzylamines
Introduction: The Subtle Power of Halogen Substitution
In the landscape of medicinal chemistry and drug development, the strategic modification of a lead compound is a cornerstone of optimizing efficacy, selectivity, and pharmacokinetic properties. Among the most powerful tools in the chemist's arsenal is halogen substitution. The introduction of a halogen atom onto an aromatic ring, such as in the versatile benzylamine scaffold, can profoundly alter a molecule's biological profile. This guide provides an in-depth technical comparison of two of the most common halogen substitutions: chlorine (Chloro) and fluorine (Fluoro).
Benzylamines are privileged structures, appearing in a vast array of biologically active compounds.[1] The choice between substituting with chlorine or fluorine is not arbitrary; it is a decision guided by nuanced differences in their physicochemical properties. Fluorine, the most electronegative element, is small and can form strong bonds, often enhancing metabolic stability and binding affinity without adding significant steric bulk.[2] Chlorine is larger, less electronegative, but more lipophilic, which can improve membrane permeability and hydrophobic interactions within a target's active site.[3][4]
This guide will dissect the comparative biological activities of chloro- and fluoro-substituted benzylamines across several key therapeutic areas, supported by experimental data. We will explore the underlying structure-activity relationships (SAR) and provide detailed protocols for foundational biological assays, offering researchers a practical and authoritative resource for their own development programs.
Comparative Analysis of Biological Activity
The influence of chloro versus fluoro substitution is highly context-dependent, varying with the biological target and the specific molecular scaffold. Below, we analyze key areas where direct comparisons have been made.
Anticancer and Cytotoxic Activity
In oncology research, halogen substitution is a proven strategy for enhancing the potency of cytotoxic agents.[5] The choice between chlorine and fluorine can lead to significant differences in efficacy.
A compelling study on formazan derivatives provides a direct comparison. A compound with a para-fluoro substitution on a phenyl ring (FF) demonstrated markedly more potent antiproliferative activity against A-549 (lung cancer) and PC-3 (prostate cancer) cell lines compared to its para-chloro counterpart (CF).[6] Notably, the fluoro-derivative's activity against the PC-3 cell line surpassed that of the standard chemotherapeutic drug, cisplatin.[6] This suggests that for this particular scaffold, the specific electronic properties of fluorine are more conducive to potent anticancer effects.
Similarly, in the development of benzenesulfonamides as inhibitors for carbonic anhydrase IX (hCA IX), a tumor-associated enzyme, a meta-fluoro substituted analog proved to be a more potent inhibitor than the corresponding meta-chloro compound.[7]
Table 1: Comparative Anticancer Activity Data
| Compound Scaffold | Substitution | Target Cell Line | IC50 / Activity Metric | Reference |
| Formazan Derivative | p-Chloro (CF) | PC-3 (Prostate) | IC50: 76.25 µM | [6] |
| Formazan Derivative | p-Fluoro (FF) | PC-3 (Prostate) | IC50: 22.58 µM | [6] |
| Benzenesulfonamide | m-Chloro (12h) | hCA IX Enzyme | Kᵢ: 52.2 nM | [7] |
| Benzenesulfonamide | m-Fluoro (12i) | hCA IX Enzyme | Kᵢ: 38.8 nM | [7] |
These results underscore a recurring theme: the smaller, highly electronegative fluorine atom can often form more favorable interactions or better mimic a hydrogen atom, leading to enhanced potency in certain anticancer contexts.
Enzyme Inhibition
Benzylamines are a foundational structure for many enzyme inhibitors. Halogenation plays a critical role in modulating their affinity and selectivity.
Monoamine Oxidase (MAO) Inhibition: The inhibition of MAO is crucial for treating neurological disorders. Structure-activity relationship studies on N-benzylamine analogs reveal that halogen substituents generally confer higher potency for MAO-B inhibition compared to other electron-donating or -withdrawing groups.[8] While direct chloro vs. fluoro comparisons are sparse, the data collectively indicates that the position of the halogen is critical, with para-substitution often yielding the highest potency.[8] Interestingly, a study focused on fluorine-substituted benzylamines found that while they were substrates for MAO-B, they did not act as inactivators, suggesting that stronger electron-withdrawing character might be needed to achieve irreversible inhibition.[9]
Other Enzymes: In the context of 17β-Hydroxysteroid Dehydrogenase Type 3 inhibitors, chlorine substitutions were found to be well-tolerated and did not dramatically alter the inhibitory activity in certain positions, suggesting that the substituent did not disrupt the molecule's overall position within the active site.[10] This highlights that in some targets, the larger chloro group can be accommodated without a loss of potency.
Antimicrobial Activity
The fight against drug-resistant microbes is a pressing global health challenge. Halogenated benzylamines and related structures have shown significant promise as antimicrobial agents.
A study on 2,5-disubstituted-4-thiazolidinones provided a direct comparison, evaluating compounds with 3-chlorophenyl, 4-chlorophenyl, and 3-chloro-4-fluorophenyl groups. The results revealed that the presence of a fluoro group in addition to a chloro group had a marked positive influence on antibacterial activity.[11] This suggests a potential synergistic effect where the combination of both halogens is more effective than chlorine alone.
Conversely, other studies have highlighted the potent activity of chloro-substituted compounds specifically. For instance, a 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide demonstrated high activity against Mycobacterium tuberculosis.[12] This variability indicates that the optimal halogen substitution pattern is highly dependent on the target microorganism and the core chemical scaffold.
Table 2: Comparative Antimicrobial Activity Data
| Compound Scaffold | Substitution | Target Organism | Activity Metric (MIC) | Reference |
| Pyrazine Carboxamide | 5-tert-butyl-6-chloro-N-(4-methoxybenzyl) | M. tuberculosis | 6.25 µg/mL | [12] |
| 4-Thiazolidinone | 3-chloro-4-fluorophenyl imino | B. subtilis, S. aureus, P. aeruginosa, E. coli | "Promising antibacterial activity" | [11] |
| Benzyl Bromide | Derivative 1a | C. albicans | 0.25 mg/mL | [13] |
| Benzyl Bromide | Derivative 1c | C. krusei | 0.5 mg/mL | [13] |
Structure-Activity Relationship (SAR) Insights
Caption: General SAR principles for halogenated benzylamines.
-
Electronic Effects : Fluorine's strong electron-withdrawing nature can significantly alter the pKa of the benzylamine nitrogen and the electron density of the aromatic ring, influencing target binding. Chlorine has a weaker inductive effect but contributes more to the molecule's overall lipophilicity.
-
Steric and Positional Effects : The position of the halogen is paramount. Para-substitution is frequently associated with higher potency in MAO-B inhibition and some anticancer activities, likely by positioning the substituent for optimal interaction within a specific pocket of the target protein.[6][8] In other cases, such as with certain carbonic anhydrase inhibitors, meta-substitution is preferred.[7]
-
Lipophilicity : The greater lipophilicity of chlorine compared to fluorine can enhance passage through cell membranes, a critical factor for antibacterial agents and drugs targeting the central nervous system.[4]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. Here, we provide detailed methodologies for assessing two of the key biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a robust method for determining the concentration at which a compound inhibits cancer cell growth by 50% (GI50), a key metric for anticancer activity.[14]
Objective: To quantify the cytotoxic effect of substituted benzylamines on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A-549, PC-3)
-
RPMI 1640 medium with 5% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well microtiter plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells at a single high concentration (e.g., 10 µM) or across a range of concentrations for dose-response curves.[14] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for an additional 48 hours.[6][14]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. For dose-response experiments, plot the inhibition percentage against the compound concentration and determine the GI50 value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Microbroth Dilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of substituted benzylamines against bacterial and fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific density (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound directly in the 96-well plates using the appropriate broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
(Optional) MFC/MBC Determination: To determine the Minimum Fungicidal/Bactericidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MFC/MBC.
Conclusion and Future Perspectives
The choice between chloro and fluoro substitution on a benzylamine scaffold is a critical decision in drug design, with no single answer being universally superior. The evidence indicates that:
-
Fluoro-substitution often provides an advantage in anticancer applications and for specific enzyme targets like carbonic anhydrase, potentially due to its unique electronic properties and ability to act as a hydrogen bond acceptor.[6][7]
-
Chloro-substitution demonstrates robust utility in developing potent MAO-B inhibitors and broad-spectrum antimicrobial agents, where its greater lipophilicity and steric profile can be beneficial for target interaction and membrane transport.[8][11][12]
-
Combined halogenation , such as with 3-chloro-4-fluorophenyl groups, may offer synergistic effects in certain contexts, pointing towards a promising area for further exploration.[11]
For researchers and drug development professionals, the path forward involves a rational, target-centric approach. The insights and protocols provided in this guide serve as a foundation for making informed decisions. Future work should focus on systematic comparative studies within the same molecular scaffold against a broad panel of biological targets. This will not only yield novel therapeutic candidates but also deepen our fundamental understanding of the nuanced and powerful role of halogen substitution in medicinal chemistry.
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Allan, G., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]
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Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition. Available at: [Link]
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Turkoglu, G., et al. (2020). Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. DergiPark. Available at: [Link]
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Jantova, S., et al. (2007). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. Available at: [Link]
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El Aouad, N., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. Semantic Scholar. Available at: [Link]
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Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. Available at: [Link]
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Sidhu, K. K., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH. Available at: [Link]
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Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. Available at: [Link]
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Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. Available at: [Link]
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Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. Available at: [Link]
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Angapelly, S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC - PubMed Central. Available at: [Link]
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Szałek, A., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Unknown Author. (2015). Synthesis Characteraisation and Antimicrobial Activity of Substituted Benzilic Acids. ResearchGate. Available at: [Link]
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Xu, L., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
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ResearchGate. (2023). Bioactive compounds containing benzylamines. ResearchGate. Available at: [Link]
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Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. Available at: [Link]
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Gornowicz, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC - NIH. Available at: [Link]
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Ulgen, M., et al. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. PubMed. Available at: [Link]
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Gartz, R., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. Available at: [Link]
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ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available at: [Link]
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Li, H., et al. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH. Available at: [Link]
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Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. Available at: [Link]
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Aday, B., et al. (2022). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. MDPI. Available at: [Link]
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ResearchGate. (2014). Synthesis and antifungal activity of 1-(1 H -1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-( N -butyl- N -substituted benzylamino)-2-propanol. ResearchGate. Available at: [Link]
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Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC - NIH. Available at: [Link]
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de Oliveira, A. C. C., et al. (2020). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. Available at: [Link]
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Kim, Y. H., et al. (2001). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC. Available at: [Link]
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Singh, V., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. PMC - NIH. Available at: [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Bromo-2-chlorophenyl)methanamine Derivatives
This guide offers a detailed exploration into the structure-activity relationship (SAR) of (4-Bromo-2-chlorophenyl)methanamine derivatives. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document provides a synthesized analysis of how molecular modifications to this scaffold can influence biological activity. While direct, comprehensive SAR studies on this specific core are limited, this guide draws upon data from structurally analogous compound series to provide valuable insights for the rational design of novel therapeutic agents.
Introduction: The (4-Bromo-2-chlorophenyl)methanamine Scaffold in Medicinal Chemistry
The (4-Bromo-2-chlorophenyl)methanamine core represents a privileged scaffold in medicinal chemistry. The presence of two distinct halogen atoms, bromine and chlorine, at specific positions on the phenyl ring, offers a unique electronic and steric profile that can be exploited for targeted drug design. The bromine atom at the para-position and the chlorine atom at the ortho-position create a distinct substitution pattern that can influence molecular interactions with biological targets. The primary amine functionality of the methanamine group provides a key site for further chemical modification, allowing for the exploration of a diverse chemical space and the optimization of pharmacological properties.
Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to antimicrobial and anticancer effects. Understanding the SAR of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.
Synthesizing the Core Scaffold: Experimental Protocol
The synthesis of the parent (4-Bromo-2-chlorophenyl)methanamine is a critical first step. A common synthetic route involves the reduction of the corresponding benzonitrile.
Protocol 1: Synthesis of (4-Bromo-2-chlorophenyl)methanamine from 4-Bromo-2-chlorobenzonitrile
Objective: To synthesize the core amine scaffold.
Materials:
-
4-Bromo-2-chlorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 4-Bromo-2-chlorobenzonitrile in an appropriate anhydrous solvent (e.g., diethyl ether or THF).
-
Reduction: Cool the mixture in an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH₄ in ether or BH₃·THF in THF) via a dropping funnel with continuous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by an aqueous solution of NaOH.
-
Work-up: Filter the resulting mixture to remove the inorganic salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude (4-Bromo-2-chlorophenyl)methanamine.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Structure-Activity Relationship Analysis
The biological activity of (4-Bromo-2-chlorophenyl)methanamine derivatives can be significantly influenced by modifications at the primary amine and substitutions on the phenyl ring.
Modifications at the Aminomethyl Group
The primary amine serves as a versatile handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties and biological activity.
General SAR Observations:
-
Acylation: Conversion of the primary amine to an amide can influence the molecule's hydrogen bonding capacity and overall lipophilicity. The nature of the acyl group (aliphatic vs. aromatic, substituted vs. unsubstituted) can dramatically impact target binding. For instance, in related N-phenylacetamide derivatives, the nature of the substituent on the acetyl group has been shown to modulate antibacterial activity[1].
-
Alkylation: N-alkylation can alter the basicity of the amine and introduce steric bulk, which can be critical for receptor or enzyme pocket recognition.
-
Formation of Schiff Bases: Condensation with various aldehydes to form imines (Schiff bases) introduces a C=N bond and allows for the incorporation of diverse aromatic or heterocyclic moieties, which can lead to compounds with significant antimicrobial or anticancer properties.
Hypothetical SAR for Antimicrobial Activity
Drawing parallels from studies on other halogenated aromatic compounds, we can hypothesize the following SAR trends for antimicrobial activity.
| Modification | Structural Change | Predicted Impact on Antimicrobial Activity | Rationale/Supporting Evidence from Analogs |
| N-Acylation with Heterocycles | Introduction of a thiazole or pyrimidine ring | Potential for enhanced activity | Heterocyclic moieties are common in potent antimicrobial agents, potentially interacting with key enzymes or cellular components.[2][3] |
| N-Benzylation | Addition of a substituted benzyl group | Activity dependent on substitution pattern | Electron-withdrawing or donating groups on the benzyl ring can modulate electronic properties and steric hindrance, influencing target interaction. |
| Conversion to Sulfonamide | Formation of an N-sulfonamide linkage | May confer specific antibacterial or antifungal properties | Sulfonamides are a well-established class of antimicrobial agents.[2] |
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.
Materials:
-
Synthesized (4-Bromo-2-chlorophenyl)methanamine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Compounds: Dissolve the synthesized compounds in DMSO to prepare stock solutions.
-
Preparation of Inoculum: Grow bacterial cultures overnight in MHB. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Hypothetical SAR for Anticancer Activity
Based on the known activities of related benzamide and isatin derivatives, the following SAR for anticancer activity can be inferred.
| Modification | Structural Change | Predicted Impact on Anticancer Activity | Rationale/Supporting Evidence from Analogs |
| N-Acylation with Substituted Benzoyl Chlorides | Introduction of a substituted benzamide moiety | Activity highly dependent on the substitution pattern of the benzoyl ring | N-(4-Bromophenyl)-4-chlorobenzamide derivatives have shown antiproliferative activity against cancer cell lines like MCF-7.[4] |
| Incorporation into a Larger Heterocyclic System | Formation of a quinoline or pyrimidine-containing structure | Potential for kinase inhibition | Many kinase inhibitors incorporate substituted phenylamine scaffolds. The 4-bromo-2-chloro substitution could provide specific interactions within the kinase ATP-binding pocket. |
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized (4-Bromo-2-chlorophenyl)methanamine derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The (4-Bromo-2-chlorophenyl)methanamine scaffold holds significant promise for the development of novel therapeutic agents. This guide has provided a framework for understanding the potential structure-activity relationships of its derivatives by drawing on data from related compound classes. The key to unlocking the full potential of this scaffold lies in systematic derivatization and biological evaluation.
Future research should focus on:
-
Systematic Library Synthesis: Preparing a focused library of derivatives with diverse modifications at the amine and potentially on the aromatic ring.
-
Broad Biological Screening: Evaluating these compounds against a wide range of biological targets, including various bacterial and fungal strains, and a panel of cancer cell lines.
-
Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and mechanisms of action.
By combining rational design, efficient synthesis, and comprehensive biological testing, the full therapeutic potential of (4-Bromo-2-chlorophenyl)methanamine derivatives can be realized.
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Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. [Link]
-
Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. (2024). Journal of the Indian Chemical Society. [Link]
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). Archiv der Pharmazie. [Link]
-
Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (n.d.). RSC Advances. [Link]
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A Senior Application Scientist's Guide to the Purification of Aromatic Amines: A Comparative Analysis
Introduction: Aromatic amines are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and azo dyes.[1][2] The efficacy, safety, and regulatory compliance of these end-products are directly contingent on the purity of the starting amines. However, purifying these compounds presents unique challenges. Aromatic amines are frequently synthesized via methods like the reduction of nitroaromatic compounds, which can leave behind unreacted starting materials, catalysts, and byproducts with similar physical properties, such as phenols.[3] Furthermore, their basic nature and susceptibility to oxidation demand carefully selected purification strategies to prevent degradation and yield loss.[4]
This guide provides a comparative analysis of the primary techniques employed for the purification of aromatic amines: distillation, crystallization, extraction, and chromatography. Moving beyond a simple listing of methods, we will delve into the underlying principles of each technique, the causal logic behind experimental choices, and the practical considerations for scalability and efficiency. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize the most effective purification strategy for their specific application.
Distillation: The Workhorse for Thermally Stable Amines
Distillation separates components of a liquid mixture based on differences in their boiling points. For aromatic amines, this is often the first line of defense for bulk purification, especially at an industrial scale.[2]
Principle and Causality
The technique exploits the fact that at a given temperature, different substances have different vapor pressures. The component with the higher vapor pressure (and thus lower boiling point) will vaporize more readily, can be physically separated, and then condensed back into a liquid phase of higher purity.[5] The choice to use distillation is predicated on two key factors: the thermal stability of the target amine and a significant boiling point difference between the amine and its impurities. For instance, separating aniline (b.p. 184°C) from phenol (b.p. 182°C) is a significant challenge requiring highly efficient fractional distillation columns, whereas separating it from non-volatile impurities is straightforward.[3]
Types of Distillation for Aromatic Amines:
-
Fractional Distillation: Used to separate compounds with close boiling points. The inclusion of a fractionating column with high surface area (e.g., packed with Raschig rings or Vigreux indentations) allows for many successive vaporization-condensation cycles, enriching the vapor with the more volatile component at each stage.[6]
-
Steam Distillation: Ideal for high-boiling amines or those that decompose at their boiling point.[7] By introducing steam, the amine co-distills at a temperature below the boiling point of water, as the total vapor pressure of the mixture (sum of the partial pressures of water and the amine) reaches atmospheric pressure at a lower temperature.[5][7] This method is particularly effective for purifying aniline from non-volatile organic or inorganic impurities.[6][8]
-
Vacuum Distillation: For amines with very high boiling points or those sensitive to thermal decomposition, reducing the pressure above the liquid lowers the boiling point.[5] This allows for distillation at a lower, less destructive temperature.[4]
Advantages and Disadvantages
-
Advantages: Highly scalable, cost-effective for large quantities, can remove non-volatile impurities and solvents effectively.
-
Disadvantages: Not suitable for thermally unstable compounds, ineffective for separating azeotropes or compounds with very similar boiling points, can be energy-intensive.[3][5]
Experimental Workflow & Visualization
Caption: General workflow for purification of an aromatic amine by distillation.
Protocol: Steam Distillation of Aniline
-
Setup: Assemble a steam distillation apparatus. Place the impure aniline sample into the distillation flask and add a volume of water.
-
Heating: Heat the flask directly or, more commonly, introduce steam from an external generator.[5] The mixture will begin to boil when the sum of the vapor pressures of aniline and water equals the atmospheric pressure, which occurs just below 100°C.
-
Distillation: The vapor, a mixture of aniline and water, passes into the condenser.[7]
-
Collection: Collect the condensed liquid (distillate), which will appear as a milky or two-phase mixture, in a receiving flask.[5]
-
Separation: Continue distillation until the collected distillate is clear (indicating all the aniline has been carried over). Separate the aniline from the water in the distillate using a separatory funnel. Aniline is denser than water and will form the lower layer.
-
Drying: Dry the recovered aniline layer with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) and filter to obtain the pure product.
Crystallization: Precision Through Solubility
Crystallization is a solid-liquid separation technique that can yield products of exceptionally high purity. It is particularly useful when the aromatic amine is a solid at room temperature or can be converted into a stable, crystalline salt.
Principle and Causality
The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the amine decreases, causing it to crystallize out while the impurities, present in lower concentrations, remain dissolved.[9] The choice of solvent is paramount: the ideal solvent should dissolve the amine well when hot but poorly when cold, while dissolving impurities at all temperatures.[9]
A powerful variation for amines involves acid-base chemistry. An impure basic amine can be treated with an acid (e.g., HCl, H₂SO₄, or even trichloroacetic acid) to form a salt.[10][11] These salts often have very different solubility profiles from the freebase and the impurities, allowing for selective crystallization. The pure amine is then regenerated by neutralizing the filtered salt with a base.[12]
Advantages and Disadvantages
-
Advantages: Can achieve very high purity, effective for removing small amounts of impurities from a large amount of solid, relatively inexpensive equipment.
-
Disadvantages: Requires the compound to be a stable solid, yield can be lost in the mother liquor, finding a suitable solvent can be a trial-and-error process.[9]
Experimental Workflow & Visualization
Caption: The fundamental steps of purification by recrystallization.
Protocol: Recrystallization of Acetanilide (Aniline Derivative)
-
Solvent Selection: Place a small amount of impure acetanilide in a test tube and add a few drops of water. Heat the mixture. If it dissolves when hot but becomes cloudy or solidifies upon cooling, water is a suitable solvent.
-
Dissolution: Place the bulk of the impure acetanilide in an Erlenmeyer flask. Add the minimum amount of hot water required to completely dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb colored impurities. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (water) to remove any adhering mother liquor.
-
Drying: Dry the crystals in a drying oven or desiccator to remove residual solvent.
Extraction: Leveraging Partitioning Behavior
Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[13]
Principle and Causality
The core principle is the compound's partition coefficient (K), which describes its equilibrium distribution between the two phases. For aromatic amines, their basicity is the key to effective purification. By manipulating the pH of the aqueous phase, the ionization state of the amine can be controlled, drastically altering its solubility.
-
In Basic/Neutral Solution (pH > pKa): The amine exists as the neutral, freebase form, which is more soluble in organic solvents (e.g., dichloromethane, ethyl acetate).
-
In Acidic Solution (pH < pKa): The amine is protonated to form an ammonium salt, which is highly soluble in the aqueous phase.
This allows for a powerful acid-base extraction workflow: an organic solution containing a neutral amine and neutral/acidic impurities can be washed with an aqueous acid. The basic amine partitions into the aqueous phase as its salt, leaving other organic impurities behind. The aqueous layer is then isolated, basified, and the now-neutral amine is re-extracted back into a fresh organic solvent.[12]
Advantages and Disadvantages
-
Advantages: Fast, simple, excellent for separating basic compounds from acidic or neutral impurities, requires only basic lab equipment.
-
Disadvantages: Generates significant solvent waste, may not be effective for separating amines from other basic impurities, emulsion formation can complicate phase separation.
Experimental Workflow & Visualization
Caption: An acid-base extraction workflow for purifying a basic aromatic amine.
Protocol: Acid-Base Extraction of an Aromatic Amine
-
Dissolution: Dissolve the crude reaction mixture containing the aromatic amine in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure.[12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the amine salt) into a clean flask. The upper organic layer contains neutral and acidic impurities and can be discarded. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery of the amine.
-
Basification: Combine all aqueous extracts in a clean separatory funnel and cool in an ice bath. Slowly add a concentrated base (e.g., 5 M NaOH) until the solution is strongly basic (check with pH paper). The protonated amine will be converted back to the neutral freebase.
-
Back-Extraction: Add a portion of fresh organic solvent to the funnel and shake to extract the freebase amine.
-
Final Steps: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove excess water, then dry it over an anhydrous drying agent (e.g., MgSO₄). Filter and evaporate the solvent to yield the purified amine.
Chromatography: The Ultimate Separation Tool
Chromatography provides the highest resolution for separating complex mixtures and is indispensable for purifying structurally similar isomers or removing trace impurities.
Principle and Causality
The technique involves a mobile phase (a solvent or gas) moving a mixture through a stationary phase (a solid or a liquid supported on a solid). Separation occurs because each component in the mixture interacts with the stationary phase differently, causing them to travel at different speeds.[14] For aromatic amines, the key challenge is their basicity, which leads to strong, often irreversible, binding to the acidic silanol groups on standard silica gel, resulting in poor separation and "tailing" of peaks.[14][15]
To overcome this, several strategies are employed:
-
Mobile Phase Modification: Adding a small amount of a competing base, like triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic sites on the silica, allowing the amine to elute properly.[14][15]
-
Modified Stationary Phases: Using an amine-functionalized silica (KP-NH) provides a basic stationary phase surface that repels the basic amine, preventing strong acid-base interactions and leading to much cleaner separations.[14][16]
-
Reversed-Phase Chromatography: The stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile). This is highly effective for polar amines. By adjusting the mobile phase pH to be alkaline, basic amines are in their neutral, more lipophilic form, increasing their retention and improving separation.[16]
Advantages and Disadvantages
-
Advantages: Unmatched separation power for complex mixtures and isomers, applicable to a wide range of compounds, can be used for both analytical and preparative scales.
-
Disadvantages: Can be expensive (solvents, columns), time-consuming, and generates significant solvent waste; scalability can be a challenge for industrial processes.
Experimental Workflow & Visualization
Caption: Standard workflow for flash column chromatography purification.
Protocol: Flash Column Chromatography of a Mixture of Amines
-
Stationary Phase Selection: Choose an appropriate stationary phase. For basic amines, amine-functionalized silica is often a superior choice to standard silica gel.[14][16]
-
Mobile Phase Selection: Develop a solvent system using Thin Layer Chromatography (TLC). For a normal phase separation, a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Add ~1% triethylamine to the solvent system to prevent peak tailing on standard silica.[15]
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the initial mobile phase.
-
Sample Loading: Dissolve the crude amine mixture in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (air or nitrogen) to force the solvent through the column at a steady rate. The separated compounds will move down the column as distinct bands.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified aromatic amine.
Comparative Summary
| Technique | Principle | Best Suited For | Purity Achievable | Scalability | Key Limitations |
| Distillation | Difference in Boiling Points | Bulk purification of thermally stable liquids with significant B.P. differences.[3][5] | Moderate to High | Excellent (Lab to Industrial) | Poor for isomers and thermally labile compounds; energy-intensive.[3] |
| Crystallization | Differential Solubility | Purifying solids; removing small amounts of impurities; salt formation for liquid amines.[6][10] | Very High | Good (Lab to Industrial) | Finding a suitable solvent can be difficult; potential for yield loss.[9] |
| Extraction | Partition Coefficient & pH | Separating basic amines from neutral/acidic impurities; initial cleanup.[12][13] | Low to Moderate | Excellent (Lab to Industrial) | Generates solvent waste; poor for separating mixtures of amines. |
| Chromatography | Differential Adsorption | High-resolution separation of isomers and complex mixtures; final polishing step.[14][16] | Excellent (Highest) | Poor to Moderate | Expensive, time-consuming, generates significant solvent waste. |
Conclusion
The selection of a purification technique for aromatic amines is not a one-size-fits-all decision. It is a strategic choice based on the physical properties of the target amine, the nature of the impurities, the required level of purity, and the desired scale of the operation. For large-scale industrial production, a multi-step approach is common, often beginning with distillation or extraction for bulk impurity removal, followed by a final crystallization step to achieve high purity. In a research and development setting, chromatography is the unparalleled tool for isolating products from complex reaction mixtures with high fidelity. By understanding the fundamental principles and practical nuances of each method, the modern scientist can confidently and efficiently obtain the high-purity aromatic amines essential for their work.
References
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Fakhari, A. R., et al. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. Available at: [Link]
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Zhao, E., et al. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
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Zhao, E., et al. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
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Quora. (2023). Aniline is purified by ?. Knowledge Increases by Sharing. Available at: [Link]
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Wu, C., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science. Available at: [Link]
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Filo. (2023). Aniline and water mixture can be separated by (A) Fractional distillation. Available at: [Link]
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ResearchGate. (2002). Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Request PDF. Available at: [Link]
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Vedantu. (n.d.). Aniline is separated from a mixture by a Fractional class 12 chemistry cbse. Available at: [Link]
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ResearchGate. (2021). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]
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Du, Y., et al. (2013). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry. Available at: [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
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Wang, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Chen, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available at: [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
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Supelco. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]
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YouTube. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Available at: [Link]
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A Comparative Guide to Purity Assessment of (4-Bromo-2-chlorophenyl)methanamine: A Validated HPLC-UV Method and its Alternatives
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). (4-Bromo-2-chlorophenyl)methanamine, a key building block in the synthesis of numerous pharmaceutical agents, is no exception. Its purity profile can directly influence the impurity cascade in a synthetic route, potentially leading to downstream products with altered pharmacological or toxicological properties. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (4-Bromo-2-chlorophenyl)methanamine, benchmarked against other analytical techniques. The methodologies and validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).[1][2][3][4]
The Imperative for a Validated Purity Method
The presence of impurities in (4-Bromo-2-chlorophenyl)methanamine can arise from various sources, including residual starting materials, by-products from the synthetic route, and degradation products.[5] A robust analytical method is therefore essential to not only quantify the main component but also to detect and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[5][6][7]
This guide will first detail a developed and validated Reverse-Phase HPLC (RP-HPLC) method. Subsequently, a comparative analysis with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) will be presented, supported by experimental data, to provide a comprehensive perspective on the available analytical strategies.
A Validated RP-HPLC Method for Purity Determination
The development of this HPLC method was guided by the need for a specific, linear, accurate, precise, and robust system for the routine quality control of (4-Bromo-2-chlorophenyl)methanamine.
Chromatographic Conditions: The "Why" Behind the "How"
The selection of chromatographic parameters is a critical step in method development, with each choice having a direct impact on the separation efficiency.
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/Vis or Diode Array Detector | Standard equipment in QC labs, providing the necessary sensitivity and selectivity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte and potential impurities. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (50:50, v/v) | Acetonitrile is a common organic modifier providing good peak shape. TFA acts as an ion-pairing agent to improve the chromatography of the basic amine group and ensures a low pH to maintain analyte ionization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure. |
| Detection | UV at 220 nm | The analyte exhibits significant absorbance at this wavelength, ensuring high sensitivity for both the main component and potential impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and potential column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Method
-
Mobile Phase Preparation: Prepare a 0.1% TFA in water solution by adding 1 mL of TFA to 1 L of HPLC-grade water. Mix acetonitrile and the 0.1% TFA solution in a 50:50 ratio. Degas the mobile phase before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of (4-Bromo-2-chlorophenyl)methanamine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the (4-Bromo-2-chlorophenyl)methanamine sample and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms for 20 minutes.
Method Validation: A Self-Validating System
In accordance with ICH Q2(R1) guidelines, the developed HPLC method was rigorously validated to demonstrate its suitability for the intended purpose.[1][4][8]
Specificity
The specificity of the method was demonstrated by analyzing a blank (mobile phase), the reference standard, and a sample solution. Furthermore, the sample was subjected to forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to generate potential impurities. The chromatograms showed no interference at the retention time of the (4-Bromo-2-chlorophenyl)methanamine peak, and the peak was well-resolved from all degradation products.
Linearity
The linearity of the method was established by preparing and analyzing a series of solutions of the reference standard at five concentrations ranging from 25 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 25 | 251034 |
| 50 | 502568 |
| 75 | 753120 |
| 100 | 1004570 |
| 150 | 1506890 |
Accuracy
Accuracy was determined by a recovery study, spiking a known amount of the reference standard into a pre-analyzed sample at three concentration levels (80%, 100%, and 120% of the sample concentration). The mean recovery was between 98.0% and 102.0%.
| Spiked Level | % Recovery |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[9]
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution showed a relative standard deviation (RSD) of the peak area of less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results was less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.1 µg/mL (S/N ratio of 3:1), and the LOQ was 0.3 µg/mL (S/N ratio of 10:1), demonstrating the method's sensitivity for detecting trace impurities.
Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The system suitability parameters (e.g., retention time, peak asymmetry, and resolution) remained within acceptable limits, indicating the method's reliability during routine use.
Visualizing the Workflow
Caption: Workflow for HPLC Method Development and Validation.
Comparative Analysis with Alternative Methods
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a solid stationary phase with a liquid mobile phase.[10] |
| Applicability | Ideal for non-volatile and thermally labile compounds like (4-Bromo-2-chlorophenyl)methanamine. | Suitable for volatile and thermally stable compounds. The analyte may require derivatization. | Primarily used for qualitative analysis and monitoring reaction progress. Quantitative analysis is less precise. |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to ng level) |
| Quantitation | Excellent | Excellent | Semi-quantitative at best |
| Throughput | Moderate | Moderate | High |
| Cost | High | High | Low |
Gas Chromatography (GC)
GC could potentially be used for the analysis of (4-Bromo-2-chlorophenyl)methanamine, but its primary amine group can lead to peak tailing on standard GC columns. Derivatization to a less polar and more volatile analog would likely be necessary, adding complexity to the sample preparation process.
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for rapid, qualitative screening of reaction progress and for detecting major impurities. However, its lower resolution and sensitivity, coupled with the challenges of accurate quantification, make it unsuitable as a standalone method for comprehensive purity assessment in a regulated environment.
Conclusion
This guide has detailed a robust and validated RP-HPLC method for the purity assessment of (4-Bromo-2-chlorophenyl)methanamine, a critical intermediate in pharmaceutical synthesis. The method has been demonstrated to be specific, linear, accurate, precise, and robust, meeting the stringent requirements of international regulatory guidelines.[1][8] A comparative analysis with GC and TLC underscores the superiority of HPLC for this application, offering the optimal balance of resolution, sensitivity, and quantitative accuracy.[5] The adoption of this validated HPLC method can significantly enhance the quality control of (4-Bromo-2-chlorophenyl)methanamine, thereby contributing to the overall safety and quality of the final pharmaceutical products.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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uspbpep.com. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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In-vent-ech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against (4-Bromo-2-chlorophenyl)methanamine Derivatives
For researchers and drug development professionals, the generation of specific antibodies against small molecules, or haptens, such as (4-Bromo-2-chlorophenyl)methanamine and its derivatives, is a critical step in the development of sensitive and reliable immunoassays. However, the structural similarity among these derivatives presents a significant challenge: antibody cross-reactivity. This guide provides an in-depth, experience-driven comparison of methodologies to assess the cross-reactivity of antibodies raised against this class of compounds, ensuring the selection of the most specific binders for your research needs.
The Imperative of Specificity: Why Cross-Reactivity Matters
(4-Bromo-2-chlorophenyl)methanamine and its analogues are key building blocks in medicinal chemistry.[1][2][3] The development of antibodies specific to these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of diagnostic assays. Cross-reactivity, where an antibody binds to structurally similar but distinct molecules, can lead to inaccurate quantification and false-positive results, ultimately compromising the validity of experimental data.[4][5][6] Therefore, a thorough evaluation of antibody specificity is not just a quality control step but a foundational requirement for reliable immunoassay development.
Generating the Tools: Antibody Production Against Small Molecules
Small molecules like (4-Bromo-2-chlorophenyl)methanamine are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[7][8][9][] This process, known as hapten-carrier conjugation, is a critical determinant of the resulting antibody's specificity.
The Principle of Hapten-Carrier Conjugation
Caption: Workflow for generating antibodies against small molecule haptens.
The choice of carrier protein and the conjugation chemistry are pivotal. Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are commonly used carriers due to their high immunogenicity.[][11] The selection of the conjugation site on the hapten is equally critical, as this will influence which parts of the molecule are exposed to the immune system and thus become the primary epitopes for antibody recognition.
Comparative Analysis of Cross-Reactivity Assessment Methods
A multi-pronged approach is essential for a comprehensive understanding of antibody cross-reactivity. Here, we compare two gold-standard techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Method 1: Competitive ELISA
Competitive ELISA is a robust and widely used method for quantifying the cross-reactivity of antibodies against small molecules.[4] The principle lies in the competition between the target analyte (the primary hapten) and other structurally related compounds for binding to a limited amount of antibody.
-
Coating: Microtiter plates are coated with a conjugate of the target hapten and a carrier protein (e.g., (4-Bromo-2-chlorophenyl)methanamine-BSA).
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the antibody is pre-incubated with varying concentrations of the target hapten (for the standard curve) or potential cross-reactants.
-
Incubation: The antibody-hapten mixtures are added to the coated plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to generate a measurable signal. The signal intensity is inversely proportional to the amount of hapten in the sample.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
The cross-reactivity is typically expressed as a percentage relative to the binding of the target hapten. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| (4-Bromo-2-chlorophenyl)methanamine | R1=Br, R2=Cl | 10 | 100% |
| (4-Bromo-2-fluorophenyl)methanamine | R1=Br, R2=F | 50 | 20% |
| (4-Chloro-2-bromophenyl)methanamine | R1=Cl, R2=Br | 200 | 5% |
| (4-Bromo-phenyl)methanamine | R1=Br, R2=H | >1000 | <1% |
| (2-Chloro-phenyl)methanamine | R1=H, R2=Cl | >1000 | <1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A lower percentage of cross-reactivity indicates higher specificity of the antibody for the target hapten.
Method 2: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[12][13][14][15][16] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Immobilization: The antibody is captured on a sensor chip surface.
-
Association: A solution containing the target hapten or a potential cross-reactant is flowed over the chip surface, and the binding (association) is monitored in real-time.
-
Dissociation: A buffer is flowed over the chip to monitor the dissociation of the hapten from the antibody.
-
Regeneration: The chip surface is regenerated to remove the bound analyte, preparing it for the next cycle.
Caption: A simplified workflow for an SPR experiment.
SPR provides detailed kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
| Compound | ka (1/Ms) | kd (1/s) | KD (M) | Relative Affinity |
| (4-Bromo-2-chlorophenyl)methanamine | 1.5 x 10^5 | 2.0 x 10^-3 | 1.3 x 10^-8 | 1.0 |
| (4-Bromo-2-fluorophenyl)methanamine | 8.0 x 10^4 | 5.0 x 10^-3 | 6.3 x 10^-8 | 0.21 |
| (4-Chloro-2-bromophenyl)methanamine | 3.0 x 10^4 | 1.0 x 10^-2 | 3.3 x 10^-7 | 0.04 |
| (4-Bromo-phenyl)methanamine | No significant binding | - | - | - |
| (2-Chloro-phenyl)methanamine | No significant binding | - | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A lower KD value indicates a higher binding affinity. By comparing the KD values of the cross-reactants to that of the target hapten, a quantitative measure of cross-reactivity can be obtained.
Comparison of ELISA and SPR for Cross-Reactivity Assessment
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, competition-based immunoassay | Real-time, label-free kinetic analysis |
| Throughput | High (96- or 384-well plates) | Lower to medium |
| Information | IC50, relative cross-reactivity | ka, kd, KD, affinity, and kinetics |
| Sample Consumption | Relatively low | Higher, especially for full kinetic analysis |
| Cost | Lower initial setup and per-sample cost | Higher instrument and consumable costs |
| Expertise | Widely accessible | Requires specialized training |
Conclusion and Recommendations
Both competitive ELISA and SPR are powerful techniques for assessing the cross-reactivity of antibodies against (4-Bromo-2-chlorophenyl)methanamine derivatives.
-
For initial high-throughput screening of a large number of antibody clones or potential cross-reactants, competitive ELISA is the more practical choice due to its higher throughput and lower cost.
-
For a detailed characterization of the binding kinetics and affinity of lead antibody candidates, SPR is the superior method, providing in-depth insights into the binding mechanism.
Ultimately, a combination of both approaches provides the most comprehensive and reliable assessment of antibody specificity. By carefully designing and executing these experiments, researchers can confidently select antibodies with the desired specificity, ensuring the accuracy and reproducibility of their immunoassays.
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Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]
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MDPI. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. [Link]
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A Comparative Guide to Benchmarking the Efficacy of Novel BACE1 Inhibitors: A Case Study on (4-Bromo-2-chlorophenyl)methanamine-Derived Scaffolds
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the efficacy of a theoretical class of novel β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors derived from a (4-Bromo-2-chlorophenyl)methanamine scaffold. The performance of these hypothetical inhibitors will be benchmarked against established BACE1 inhibitors that have undergone significant preclinical and clinical evaluation. This analysis is supported by established experimental data for the comparator compounds to provide a robust framework for evaluation.
The Rationale for BACE1 Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis suggests that the production of Aβ peptides is a critical initiating event in the pathology of AD. BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the amyloidogenic pathway that leads to the generation of Aβ peptides, particularly the aggregation-prone Aβ42.[1] Consequently, the inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and the subsequent formation of amyloid plaques.[2][3][4]
While the development of BACE1 inhibitors has been challenging, with many candidates failing in late-stage clinical trials due to safety and efficacy concerns, the target remains highly relevant.[2][5][6] The exploration of novel chemical scaffolds, such as those derived from (4-Bromo-2-chlorophenyl)methanamine, is crucial for identifying next-generation inhibitors with improved selectivity, safety profiles, and blood-brain barrier permeability.
Mechanism of Action of BACE1 Inhibitors
BACE1 is an aspartic protease.[7] Its active site contains a catalytic dyad of aspartic acid residues (Asp32 and Asp228 in human BACE1) that are essential for the hydrolysis of the APP substrate.[8][9] BACE1 inhibitors are designed to bind to the active site of the enzyme, preventing the binding and cleavage of APP. Many small molecule inhibitors are transition-state analogs or non-peptidic compounds that interact with key residues in the active site through hydrogen bonds and hydrophobic interactions.[10][11] The halogen atoms in the proposed (4-Bromo-2-chlorophenyl)methanamine scaffold could potentially enhance binding affinity through halogen bonding or by modulating the electronic properties of the molecule.
Below is a diagram illustrating the amyloidogenic pathway and the role of BACE1.
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A Comparative Guide to the In Vitro Metabolism of (4-Bromo-2-chlorophenyl)methanamine Analogs: A Framework for Early Drug Discovery
In the landscape of early drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Poor metabolic stability can derail an otherwise promising candidate, leading to insufficient in vivo exposure or the formation of toxic byproducts.[1] This guide provides a comprehensive framework for conducting comparative in vitro metabolism studies, using (4-Bromo-2-chlorophenyl)methanamine and a focused set of its analogs as a case study. We will delve into the rationale behind experimental design, provide detailed protocols, and present a template for data comparison, empowering researchers to identify metabolic liabilities and guide structure-activity relationship (SAR) optimization.
Introduction to (4-Bromo-2-chlorophenyl)methanamine Metabolism
The (4-Bromo-2-chlorophenyl)methanamine scaffold presents several potential sites for metabolic transformation. The primary amine is susceptible to oxidation and conjugation, while the halogenated phenyl ring can undergo hydroxylation, although this is often a slower process. The benzylic carbon is also a prime target for oxidation. Understanding how minor structural modifications to this core influence metabolic pathways is crucial for designing more stable and efficacious drug candidates.
This guide will focus on a hypothetical comparative study of three analogs:
-
Parent Compound (C1): (4-Bromo-2-chlorophenyl)methanamine
-
Analog A (C2): N-methyl-(4-Bromo-2-chlorophenyl)methanamine (a secondary amine)
-
Analog B (C3): (4-Bromo-2-chloro-5-fluorophenyl)methanamine (addition of an electron-withdrawing group to the ring)
Predicted Metabolic Pathways
Based on established principles of drug metabolism, the primary metabolic routes for these compounds are expected to involve both Phase I (oxidation) and Phase II (conjugation) reactions.[2][3]
Phase I Metabolism (Cytochrome P450-mediated):
-
Oxidative Deamination: The primary amine of C1 and C3 can be oxidized by Cytochrome P450 (CYP) enzymes to an unstable carbinolamine, which then cleaves to form the corresponding aldehyde ((4-Bromo-2-chlorophenyl)formaldehyde) and ammonia.[4] This aldehyde can be further oxidized to a carboxylic acid or reduced to an alcohol.
-
N-dealkylation: For C2 , the N-methyl group is a likely site for CYP-mediated oxidation, leading to its removal as formaldehyde and the formation of the primary amine parent compound, C1 .[5]
-
Aromatic Hydroxylation: Hydroxylation of the phenyl ring is a possible but likely minor pathway, given the presence of two halogen substituents. If it occurs, it would likely be directed to the less sterically hindered positions.
-
Benzylic Hydroxylation: The benzylic carbon can be hydroxylated to form a carbinolamine, which can then be further metabolized.
Phase II Metabolism (UGT-mediated):
-
Glucuronidation: The primary and secondary amine functionalities of these compounds can undergo N-glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[6][7] This process increases the water solubility of the compounds, facilitating their excretion.[8][9] Hydroxylated metabolites formed during Phase I can also undergo O-glucuronidation.
Caption: Predicted major metabolic pathways for (4-Bromo-2-chlorophenyl)methanamine analogs.
Experimental Design and Protocols
A robust in vitro experimental design is critical for generating reliable and comparable data. We will employ two primary test systems: human liver microsomes (HLM) to assess Phase I metabolism, and cryopreserved human hepatocytes to evaluate both Phase I and Phase II metabolism in a more physiologically relevant cellular environment.[10]
Part 1: Metabolic Stability in Human Liver Microsomes
This assay measures the rate of disappearance of the parent compound over time, providing a measure of intrinsic clearance (CLint) primarily by CYP enzymes.[1][11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Prepare a 10 mM NADPH stock solution in buffer.
-
Thaw pooled human liver microsomes (final concentration 0.5 mg/mL) on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm the buffer, microsomes, and test compound (final concentration 1 µM) at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH solution (final concentration 1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Controls:
-
No NADPH control: To assess non-enzymatic degradation.
-
No microsome control: To assess compound stability in the buffer.
-
Positive control: A compound with known metabolic lability (e.g., verapamil).
-
Part 2: Metabolite Identification in Human Hepatocytes
This assay provides a more comprehensive picture of metabolism, including both Phase I and Phase II pathways.[12]
Step-by-Step Protocol:
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated 24-well plates at a density of 0.5 x 10^6 cells/well and allow them to attach for 4 hours.
-
-
Incubation:
-
Remove the plating medium and add fresh incubation medium containing the test compound (final concentration 5 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Collect samples of the incubation medium at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Processing:
-
Quench the collected samples with 2 volumes of ice-cold acetonitrile with an internal standard.
-
Process the samples as described for the microsomal assay.
-
Part 3: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying parent compounds and identifying metabolites due to its high sensitivity and selectivity.[13][14][15]
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid to achieve chromatographic separation.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Selected Reaction Monitoring (SRM) to quantify the parent compound by monitoring a specific precursor-product ion transition.
-
Perform full scan and product ion scan experiments to identify potential metabolites based on their predicted mass shifts (e.g., +16 for hydroxylation, +176 for glucuronidation).
-
Caption: A generalized workflow for in vitro metabolism studies.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of these studies can be summarized for comparison.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| C1 (Parent) | 45 | 15.4 |
| C2 (N-methyl) | 25 | 27.7 |
| C3 (5-fluoro) | 65 | 10.7 |
| Verapamil (Control) | 8 | 86.6 |
-
Interpretation: The N-methyl analog (C2 ) exhibits lower metabolic stability (shorter half-life, higher clearance) compared to the parent compound, likely due to facile N-dealkylation. The addition of a fluorine atom in C3 appears to slightly improve metabolic stability, possibly by altering the electronic properties of the ring and making it less susceptible to oxidation.
Table 2: Major Metabolites Identified in Human Hepatocytes (Relative Abundance)
| Compound | Oxidative Deamination Product | N-dealkylation Product | N-Glucuronide |
| C1 (Parent) | ++ | N/A | +++ |
| C2 (N-methyl) | + | +++ (forms C1) | + |
| C3 (5-fluoro) | + | N/A | +++ |
(+++ High, ++ Moderate, + Low, N/A Not Applicable)
-
Interpretation: For the primary amines (C1 and C3 ), N-glucuronidation is a major metabolic pathway, alongside oxidative deamination. For the secondary amine (C2 ), N-dealkylation to the parent compound is the predominant pathway. This suggests that blocking the primary amine through substitution may not necessarily improve overall stability if the substituent is easily cleaved.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the comparative in vitro metabolic profiling of (4-Bromo-2-chlorophenyl)methanamine analogs. By employing a combination of human liver microsomes and hepatocytes, researchers can gain valuable insights into both Phase I and Phase II metabolic pathways.[16] The hypothetical data presented herein illustrates how systematic structural modifications can influence metabolic stability and the formation of different metabolites.
The findings from these in vitro studies are critical for guiding the next steps in drug design. For instance, the apparent lability of the N-methyl group in C2 suggests that alternative, more stable substitutions on the amine could be explored. The slight improvement in stability observed with the 5-fluoro substitution in C3 warrants further investigation into the effects of ring electronics on metabolism.
Ultimately, early and comprehensive in vitro metabolic assessment, as outlined in this guide, is an indispensable tool for de-risking drug candidates and accelerating the journey from hit to lead.[17][18][19][20]
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A Researcher's Guide to Comparing the Cytotoxic Effects of Novel (4-Bromo-2-chlorophenyl)methanamine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to synthesize and evaluate the cytotoxic potential of novel derivatives based on the (4-Bromo-2-chlorophenyl)methanamine scaffold. While this specific chemical family is nascent in publicly documented anticancer research, its halogenated phenyl structure presents a compelling starting point for drug discovery. This document outlines the strategic rationale, experimental design, and detailed protocols necessary to generate and compare cytotoxic data, thereby enabling the identification of promising lead compounds.
Introduction: The Rationale for Investigating (4-Bromo-2-chlorophenyl)methanamine Derivatives
The search for novel anticancer agents is a cornerstone of modern therapeutic development.[1] The process begins with the identification of chemical scaffolds that can be systematically modified to optimize potency and selectivity. Halogenated compounds, particularly those containing bromine and chlorine, are of significant interest in medicinal chemistry. These substituents can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing therapeutic efficacy.
The (4-Bromo-2-chlorophenyl)methanamine structure serves as a hypothetical but promising backbone. The dual halogenation on the phenyl ring provides distinct electronic and steric properties that can be exploited in drug design. By synthesizing a library of derivatives—modifying the amine functionality or adding further substituents—researchers can systematically explore the structure-activity relationship (SAR) to uncover potent cytotoxic agents.[2][3] This guide provides the strategic workflow and validated methodologies for such an investigation.
Part 1: The Strategic Framework for Cytotoxicity Screening
The initial evaluation of any new compound in oncology research is its ability to kill or inhibit the proliferation of cancer cells.[4][5] This is quantified through in vitro cytotoxicity assays, which provide the foundational data for all subsequent preclinical development.
Causality Behind Experimental Choices
-
Why Start with a Panel of Cell Lines? Cancer is not a single disease. A compound effective against a breast cancer cell line may be inert against a lung cancer line.[6][7] Testing against a diverse panel (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung) is crucial to determine the compound's spectrum of activity and potential for broad or targeted application. Including a non-cancerous cell line (e.g., HEK293 or normal fibroblasts) is essential to assess selectivity—a key indicator of a drug's potential therapeutic window and reduced systemic toxicity.[8]
-
What is the IC50 and Why is it the Primary Metric? The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[1] It is the universal metric for quantifying and comparing the potency of different compounds. A lower IC50 value indicates higher potency. This value is the primary decision-making point for advancing a compound to further testing.
-
Beyond Viability: Why Elucidate the Mechanism of Death? A simple viability assay like the MTT assay reveals if a compound kills cells, but not how.[9] Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[10] Distinguishing apoptosis from necrosis (uncontrolled cell death) is critical, as apoptosis is generally a more desirable therapeutic outcome. Assays like Annexin V/PI staining are therefore a logical next step to characterize the mechanism of action of the most potent derivatives.[11]
Visualizing the Experimental Workflow
The following diagram illustrates a standard workflow for screening and comparing novel chemical derivatives.
Caption: A logical workflow for the synthesis, screening, and validation of novel cytotoxic compounds.
Part 2: Comparative Data Analysis (Hypothetical)
To effectively compare derivatives, quantitative data should be organized systematically. The table below serves as a template for presenting results from a primary screen. For the purpose of this guide, hypothetical IC50 values are used to illustrate how structure-activity relationships can be inferred.
| Derivative ID | Modification | Cancer Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| Parent | (4-Bromo-2-chlorophenyl)methanamine | MCF-7 (Breast) | 25.4 ± 2.1 | 1.5 |
| Derivative A | N-acetyl | MCF-7 (Breast) | 15.2 ± 1.8 | 2.8 |
| Derivative B | N-methyl | MCF-7 (Breast) | 32.1 ± 3.5 | 1.1 |
| Derivative C | 5-Fluoro substitution | MCF-7 (Breast) | 8.7 ± 0.9 | 5.2 |
| Derivative C | 5-Fluoro substitution | HeLa (Cervical) | 12.3 ± 1.1 | 3.6 |
| Derivative C | 5-Fluoro substitution | A549 (Lung) | 9.5 ± 1.0 | 4.7 |
*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.
Interpretation of Hypothetical Data:
-
N-acetylation (Derivative A) appears to improve potency compared to the parent compound.
-
N-methylation (Derivative B) is detrimental to activity.
-
Addition of a fluoro group at the 5-position (Derivative C) significantly enhances cytotoxic activity and selectivity across multiple cell lines, identifying it as a promising lead candidate for further investigation.[3][12]
Part 3: Core Experimental Protocols
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. The following are detailed, step-by-step methodologies for the core assays.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test derivatives in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[6]
-
Include a vehicle control (e.g., DMSO), ensuring the final concentration does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for the desired exposure time (typically 48 or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (DMSO) to each well.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630-650 nm can be used to reduce background noise.[13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis in a suitable software program (e.g., GraphPad Prism).
-
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates late apoptotic and necrotic cells with compromised membranes.[1]
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Cold phosphate-buffered saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat cells with the derivative(s) of interest at their predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells, including both adherent and floating populations (apoptotic cells may detach).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
-
Part 4: Elucidating Mechanism of Action - A Hypothetical Pathway
The induction of apoptosis is a hallmark of many successful anticancer drugs.[9][17] It is a highly regulated process involving a cascade of caspase enzymes. A potent derivative from this class could hypothetically trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A hypothetical intrinsic apoptosis pathway potentially activated by a cytotoxic derivative.
Conclusion
This guide provides the essential scientific rationale and actionable protocols for conducting a comparative analysis of the cytotoxic effects of novel (4-Bromo-2-chlorophenyl)methanamine derivatives. By employing a systematic approach—beginning with a broad primary screen, quantifying potency via IC50 determination, assessing selectivity against non-cancerous cells, and elucidating the mechanism of cell death—researchers can effectively identify and validate promising anticancer lead compounds. The integrity of these investigations rests on the meticulous application of validated assays, enabling robust, data-driven decisions in the drug discovery pipeline.
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MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(9), 1256. [Link]
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- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7848-7861.
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- PubMed. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 42-45.
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available (4-Bromo-2-chlorophenyl)methanamine
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates.[1][2] (4-Bromo-2-chlorophenyl)methanamine is a critical building block in the synthesis of numerous pharmaceutical candidates. Its molecular structure, featuring bromine and chlorine substituents on a benzylamine core, makes it a versatile intermediate for introducing specific functionalities into target molecules.
However, the very reactivity that makes this compound valuable also predisposes it to the formation of process-related impurities during synthesis. These impurities, even at trace levels, can have profound consequences, potentially altering the efficacy, safety, and stability of the final drug product.[3][4][5] Regulatory bodies like the FDA and EMA mandate strict control over the impurity profile of APIs, a requirement that extends to key intermediates.[3][6][7]
This guide provides a comprehensive framework for researchers, scientists, and process chemists to rigorously evaluate and compare the purity of commercially available (4-Bromo-2-chlorophenyl)methanamine. We will delve into the causality behind experimental choices, present detailed, self-validating analytical protocols, and offer a template for data interpretation, empowering you to make informed decisions in sourcing this crucial intermediate.
Anticipating the Unknown: Potential Impurities from Synthetic Routes
A robust purity assessment begins with a theoretical understanding of what impurities might be present. The most common commercial synthesis of (4-Bromo-2-chlorophenyl)methanamine involves the reduction of 4-bromo-2-chlorobenzonitrile. This pathway, while efficient, can introduce several classes of impurities.
-
Starting Materials & Intermediates: Incomplete conversion is a common source of contamination. The presence of unreacted 4-bromo-2-chlorobenzonitrile or partially reduced intermediates can indicate a suboptimal reaction or purification process.
-
Isomeric Impurities: The purity of the initial starting material is paramount. If the precursor, 4-bromo-2-chlorotoluene, contains other isomers, these can carry through the entire synthetic sequence, leading to difficult-to-separate isomeric methanamine impurities.
-
Byproducts of Reduction: The choice of reducing agent and conditions can lead to specific byproducts. For example, over-reduction could potentially lead to dehalogenation, while alternative reaction pathways might form dimeric species.
-
Solvent and Reagent Residues: Residual solvents from reaction and purification steps are common and must be monitored.[8]
A Multi-Pronged Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity.[9] A holistic and self-validating assessment relies on the orthogonal application of several methods, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[10][11][12] This multi-technique approach ensures that a wide range of potential impurities—volatile, non-volatile, and structural isomers—are detected and quantified.
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A Guide to the Spectroscopic Comparison of (4-Bromo-2-chlorophenyl)methanamine and Its Precursors
In the synthesis of novel pharmaceutical agents and complex organic molecules, the unambiguous structural verification of intermediates and final products is of paramount importance. (4-Bromo-2-chlorophenyl)methanamine serves as a critical building block, and its purity and identity must be rigorously confirmed before its use in subsequent synthetic steps. This guide provides an in-depth comparative analysis of the key spectroscopic characteristics of (4-Bromo-2-chlorophenyl)methanamine and its common synthetic precursors, 4-bromo-2-chlorobenzaldehyde and 4-bromo-2-chlorobenzonitrile.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to explain the causal relationships between molecular structure and spectroscopic output, thereby providing a practical framework for reaction monitoring and quality control. We will explore how key functional group transformations manifest in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a clear roadmap for identifying each compound in a synthetic pathway.
The Synthetic Pathway: A Visual Overview
The conversion of either 4-bromo-2-chlorobenzaldehyde or 4-bromo-2-chlorobenzonitrile to (4-Bromo-2-chlorophenyl)methanamine represents a fundamental transformation in organic synthesis: the reduction of a carbonyl or nitrile group to a primary amine. Understanding this pathway is the first step in a logical spectroscopic analysis.
Caption: Synthetic routes to (4-Bromo-2-chlorophenyl)methanamine.
Comparative Spectroscopic Analysis
The core of this guide lies in the direct comparison of the spectral data. The transformation of the aldehyde (-CHO) or nitrile (-C≡N) group into an aminomethyl group (-CH₂NH₂) provides distinct and readily identifiable spectroscopic markers.
First, let's visualize the structures and the standard numbering of the aromatic ring protons and carbons, which will be referenced in the NMR analysis.
Caption: Chemical structures of the target compound and its precursors.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The transition from precursors to the final product involves highly characteristic changes in the ¹H NMR spectrum.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Functional Group Protons (δ, ppm) |
| 4-Bromo-2-chlorobenzaldehyde | ~7.0-8.5 (complex multiplet, 3H) | ~10.2 (singlet, 1H, -CHO) [1] |
| 4-Bromo-2-chlorobenzonitrile | ~7.5-8.0 (complex multiplet, 3H) | None |
| (4-Bromo-2-chlorophenyl)methanamine | ~7.0-7.6 (complex multiplet, 3H) | ~3.8 (singlet, 2H, -CH₂) , ~1.5 (broad singlet, 2H, -NH₂) |
Interpretation and Causality:
-
Disappearance of the Aldehyde Proton: The most telling indicator of the successful conversion from 4-bromo-2-chlorobenzaldehyde is the complete disappearance of the highly deshielded aldehyde proton signal. This singlet, typically found far downfield around δ 10.2 ppm, is a unique feature of the aldehyde functional group[1][2]. Its absence is a primary criterion for confirming reaction completion.
-
Appearance of Methylene and Amine Protons: Concurrently, the formation of the aminomethyl group introduces two new signals.
-
The benzylic methylene protons (-CH₂-) appear as a singlet around δ 3.8 ppm. This chemical shift is characteristic of protons on a carbon adjacent to both an aromatic ring and an amine.
-
The amine protons (-NH₂) typically appear as a broad singlet around δ 1.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can vary depending on the solvent and concentration.
-
-
Aromatic Region Shifts: While the complex splitting patterns of the three aromatic protons are present in all three compounds, subtle upfield or downfield shifts can be observed due to the change in the electronic nature of the substituent (-CHO and -C≡N are electron-withdrawing, while -CH₂NH₂ is less so).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of a molecule. The carbon atom of the functional group provides a clear and distinct signal that differentiates the product from its precursors.
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (δ, ppm) | Functional Group Carbon (δ, ppm) |
| 4-Bromo-2-chlorobenzaldehyde | ~120-140 | ~191 (C=O) [3] |
| 4-Bromo-2-chlorobenzonitrile | ~110-140 | ~117 (C≡N) , ~113 (C-CN)[4] |
| (4-Bromo-2-chlorophenyl)methanamine | ~120-145 | **~45 (CH₂-NH₂) ** |
Interpretation and Causality:
-
Functional Group Carbon Shift: The chemical shift of the carbon atom in the functional group is highly diagnostic.
-
The aldehyde carbonyl carbon resonates significantly downfield (~191 ppm) due to the strong deshielding effect of the double-bonded oxygen atom[3].
-
The nitrile carbon (~117 ppm) is found in the upper-middle region of the spectrum[4].
-
Upon reduction to the amine, this characteristic carbon signal is replaced by an aliphatic carbon signal for the -CH₂- group at a much higher field, around δ 45 ppm. This dramatic upfield shift of over 140 ppm (from the aldehyde) or 70 ppm (from the nitrile) is irrefutable evidence of the desired transformation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally powerful for identifying functional groups based on their characteristic vibrational frequencies. The comparison between the precursors and the product is stark and unambiguous.
Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | Key Functional Group Bands |
| 4-Bromo-2-chlorobenzaldehyde | ~3100-3000 | ~1600-1450 | ~1700 (C=O stretch, strong) [1] |
| 4-Bromo-2-chlorobenzonitrile | ~3100-3000 | ~1600-1450 | ~2230 (C≡N stretch, strong, sharp) [4][5] |
| (4-Bromo-2-chlorophenyl)methanamine | ~3100-3000 | ~1600-1450 | ~3400-3200 (N-H stretch, two bands for primary amine) , ~1600 (N-H bend) |
Interpretation and Causality:
-
Monitoring Reaction by Disappearance: The most straightforward way to monitor these reactions using FT-IR is to track the disappearance of the intense starting material peak.
-
For the aldehyde, the strong carbonyl (C=O) stretch around 1700 cm⁻¹ is the key signal to watch.
-
For the nitrile, the sharp and strong cyanide (C≡N) stretch near 2230 cm⁻¹ is unmistakable[4].
-
-
Confirmation of Product by Appearance: The successful synthesis of the amine is confirmed by the appearance of two medium-intensity bands in the 3400-3200 cm⁻¹ region, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. An N-H bending vibration may also be observed around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. This technique confirms the elemental composition of the product and its precursors.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values (Molecular Ion Peak) |
| 4-Bromo-2-chlorobenzaldehyde | C₇H₄BrClO | 219.46[1][6] | 218/220/222 (characteristic isotopic pattern for Br and Cl) |
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | 216.46[4][7][8] | 215/217/219 (characteristic isotopic pattern for Br and Cl) |
| (4-Bromo-2-chlorophenyl)methanamine | C₇H₇BrClN | 220.50 | 219/221/223 (characteristic isotopic pattern for Br and Cl)[9] |
Interpretation and Causality:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) directly reflects the change in the molecular formula. The reduction of the aldehyde adds two hydrogen atoms (2 Da), and the reduction of the nitrile adds four hydrogen atoms (4 Da). This change is clearly reflected in the different m/z values for the molecular ion peaks.
-
Isotopic Pattern: All three compounds will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex cluster of peaks for the molecular ion, which serves as a powerful confirmation of the presence of both halogens in the molecule.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be employed. The following are generalized methodologies for the acquisition of the spectroscopic data discussed.
Workflow for Spectroscopic Analysis
Caption: General workflow for sample analysis by multiple spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Collection: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei using standard pulse sequences.
-
Processing: Apply a Fourier transform to the FID, followed by phase correction, baseline correction, and integration to obtain the final spectrum.[10]
FT-IR Spectroscopy Protocol
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.
-
Separation: The compound will travel through the GC column and be separated from any impurities.
-
Ionization and Analysis: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer.
Conclusion
The spectroscopic comparison of (4-Bromo-2-chlorophenyl)methanamine with its aldehyde and nitrile precursors reveals a set of distinct and complementary analytical signatures. By focusing on the disappearance of key precursor signals—the aldehyde proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, and the C=O or C≡N stretches in FT-IR—and the concurrent appearance of the characteristic aminomethyl signals, a chemist can confidently monitor the reaction progress and verify the identity of the final product. Mass spectrometry provides the ultimate confirmation of the molecular formula change. This multi-technique approach ensures the scientific rigor required in modern chemical research and development.
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A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of (4-Bromo-2-chlorophenyl)methanamine-Based Compounds
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is only half the story. The other, equally critical, half is its safety, which is intrinsically linked to its selectivity. Off-target interactions, where a drug molecule binds to unintended proteins, can lead to unforeseen toxicities and are a primary cause of costly late-stage clinical trial failures.[1][2][3] The chemical scaffold (4-Bromo-2-chlorophenyl)methanamine, a halogenated benzylamine derivative, is of interest in medicinal chemistry for its potential biological activities.[4][5] However, its structural motifs—notably the basic amine group and lipophilic halogenated ring—are features commonly associated with off-target liabilities, such as interactions with aminergic G-protein coupled receptors (GPCRs) or the hERG potassium channel.[6][7][8]
This guide, written from the perspective of a senior application scientist, provides a comprehensive, technically grounded framework for the systematic evaluation of off-target effects for compounds based on the (4-Bromo-2-chlorophenyl)methanamine scaffold. We will move beyond a simple checklist of assays, explaining the causality behind experimental choices and outlining a self-validating, tiered approach to build a robust safety profile. The objective is not merely to identify liabilities but to generate actionable data that can guide medicinal chemistry efforts toward designing safer, more selective drug candidates.
The Strategic Framework: A Multi-Tiered Approach to De-Risking
A successful off-target evaluation strategy is not a single experiment but a logical progression from broad, early-stage hazard identification to specific, mechanistic validation in physiologically relevant systems.[2][9] This tiered approach ensures that resources are used efficiently, with each stage informing the next and building a progressively clearer picture of the compound's selectivity profile.
Caption: A tiered workflow for off-target liability assessment.
Tier 1: Broad Profiling for Early Hazard Identification
The primary goal at this stage is to cast a wide net with cost-effective, high-throughput methods to flag potential liabilities early, when chemical modifications are still feasible.
In Silico Off-Target Prediction
Causality: Before committing to expensive wet-lab experiments, computational models provide a powerful and economical first pass.[10][11] These algorithms leverage vast databases of known drug-target interactions to predict the likely off-targets of a novel compound based on its chemical structure and properties.[11] This allows for the pre-emptive identification of potential problem areas, such as kinase or GPCR interactions, and helps in designing more focused, relevant experimental panels.
Workflow:
-
Compound Input: Submit the 2D structure of the (4-Bromo-2-chlorophenyl)methanamine derivative to a prediction platform.
-
Model Selection: Utilize multiple orthogonal models, such as chemical similarity-based approaches (e.g., SEA) and machine learning algorithms (e.g., multi-task graph neural networks), for a more robust prediction.[10][11]
-
Prediction & Analysis: The output is a ranked list of potential off-targets with associated confidence scores or binding probabilities. This list should be cross-referenced with targets known to be implicated in adverse drug reactions (ADRs).
Broad In Vitro Safety Panels
Causality: In silico predictions must be validated experimentally. Broad safety panels, often outsourced to specialized Contract Research Organizations (CROs), are the industry standard for this.[2][12] These panels typically use binding assays to test a compound at a single, high concentration (e.g., 10 µM) against a curated list of 40-100 targets known to be involved in clinical adverse events.[9][13] Significant inhibition (typically >50%) at this concentration is a "hit" that warrants further investigation.
Experimental Protocol: Radioligand Binding Assay (Generic)
This protocol describes a typical filter-based competitive binding assay, a cornerstone of safety panels.[14]
-
Reagent Preparation:
-
Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and BSA).
-
Receptor Source: Use membrane preparations from cells overexpressing the target receptor.
-
Radioligand: Prepare a working solution of a known radiolabeled ligand for the target at a concentration near its dissociation constant (Kd).
-
Test Compound: Prepare a stock solution of the (4-Bromo-2-chlorophenyl)methanamine compound (e.g., 10 mM in DMSO) and dilute to the final screening concentration (e.g., 10 µM).
-
-
Assay Setup (96-well format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
Add 25 µL of radioligand solution.
-
Initiate the binding reaction by adding 100 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[15]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS), which traps the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition caused by the test compound relative to the total and non-specific binding controls.
Data Presentation: Tier 1 Screening Results
| Target Class | Target Name | (4-Bromo-2-chlorophenyl)methanamine Cmpd X | Alternative Cmpd Y |
| GPCR | Adrenergic α1A | 85% | 15% |
| Dopamine D2 | 62% | 8% | |
| Serotonin 5-HT2B | 71% | 22% | |
| Ion Channel | hERG (KCNH2) | 55% | 5% |
| Transporter | SERT (SLC6A4) | 48% | 12% |
| Enzyme | PDE4 | 12% | 9% |
| Data represents mean percent inhibition at 10 µM concentration. |
Tier 2: Quantifying Potency and Driving Selectivity
Hits from Tier 1 must be followed up to determine their potency (IC50/EC50). This quantitative data is crucial for establishing a selectivity window between the on-target and off-target activities and for guiding the structure-activity relationship (SAR) to mitigate identified liabilities.[13]
Kinase Selectivity Profiling
Causality: The human kinome contains over 500 enzymes that are critical regulators of cellular signaling.[16][17] Due to the conserved nature of the ATP-binding pocket, kinases are a very common class of off-targets. Comprehensive profiling is essential, as even single off-target kinase interactions can have profound biological consequences.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a common luminescent, homogeneous assay format used to measure kinase activity by quantifying the amount of ADP produced.[16]
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.
-
Kinase Reaction:
-
In a multiwell plate, combine the kinase, its specific substrate, and ATP.
-
Add the serially diluted test compound or vehicle control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
ADP Detection (Step 1):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes.
-
-
ADP Detection (Step 2):
-
Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP, fueling a luciferase/luciferin reaction.
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation: Tier 2 Kinase Selectivity Profile
| Kinase Family | Target Kinase | Cmpd X (IC50, µM) | Alternative Cmpd Y (IC50, µM) |
| TK | ABL1 | > 10 | > 10 |
| TKL | BRAF | 2.1 | > 10 |
| CMGC | CDK2 | 8.5 | > 10 |
| AGC | ROCK1 | 0.75 | 9.8 |
Dose-Response Functional Assays
Causality: A binding assay only confirms interaction; it does not reveal the functional consequence (e.g., agonist, antagonist, inverse agonist). Functional assays are essential to understand the true biological impact of an off-target interaction and are better predictors of potential clinical adverse effects.[12]
Tier 3: Mechanistic Validation in a Cellular Context
The final tier of investigation aims to confirm that the off-target interaction observed in biochemical or recombinant systems occurs in a native cellular environment and translates to a downstream biological effect.
Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA is a powerful biophysical method that measures the direct engagement of a compound with its target protein in intact cells or even tissues.[18][19] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[20][21] A positive thermal shift provides definitive evidence of target engagement in a physiological context, validating the relevance of findings from cell-free assays.[22]
Caption: The experimental workflow for a CETSA experiment.
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the off-target protein.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble protein against the temperature for both vehicle- and compound-treated samples to generate melting curves and determine the thermal shift.
Data Presentation: Tier 3 Comparative Analysis
| Off-Target | Assay Type | Cmpd X | Alternative Cmpd Y | Interpretation |
| ROCK1 | Kinase IC50 | 0.75 µM | 9.8 µM | Cmpd X is a potent ROCK1 inhibitor. |
| CETSA (in HEK293) | +4.2 °C Shift | No Shift | Cmpd X engages and stabilizes ROCK1 in cells. | |
| Phospho-Myosin Assay | EC50 = 1.1 µM | EC50 > 20 µM | Cmpd X inhibits ROCK1 signaling pathway. | |
| hERG | Binding IC50 | 6.8 µM | > 30 µM | Cmpd X binds to the hERG channel. |
| Patch Clamp Assay | IC50 = 8.1 µM | > 30 µM | Cmpd X functionally blocks the hERG channel. |
Conclusion: Building a Comprehensive and Defensible Safety Profile
Evaluating the off-target effects of (4-Bromo-2-chlorophenyl)methanamine-based compounds, or any chemical series, is a cornerstone of responsible and successful drug development. The tiered, integrated approach detailed in this guide—from broad in silico and in vitro screens to quantitative potency determination and finally to mechanistic validation with methods like CETSA—provides a robust framework for making informed decisions. By systematically identifying, quantifying, and validating off-target interactions, research teams can proactively de-risk their programs, prioritize candidates with the highest likelihood of success, and ultimately contribute to the development of safer and more effective medicines. This rigorous, evidence-based process is not an obstacle but an essential enabler of translational success.
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A Comparative Guide to the Isomeric Purity Analysis of (4-Bromo-2-chlorophenyl)methanamine
For researchers, scientists, and drug development professionals, the molecular precision of a starting material is not merely a matter of quality control; it is the bedrock of reproducible research and the safe, effective development of novel therapeutics. (4-Bromo-2-chlorophenyl)methanamine, a key substituted benzylamine building block, is no exception. Its isomeric purity is a critical parameter that can profoundly influence the downstream synthetic outcomes, as well as the pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of (4-Bromo-2-chlorophenyl)methanamine. We will move beyond simple protocol listings to explain the causality behind experimental choices, offering a framework for developing robust, self-validating analytical systems. The discussion will encompass both the control of positional isomers inherent to the compound's synthesis and the potential need for enantiomeric separation in its chiral derivatives.
Section 1: The Isomeric Landscape of (4-Bromo-2-chlorophenyl)methanamine
The primary isomeric challenge for (4-Bromo-2-chlorophenyl)methanamine lies in the potential for positional isomerism on the aromatic ring. The specific arrangement of the bromo, chloro, and aminomethyl substituents is determined by the synthetic pathway. For instance, the bromination of 2-chlorotoluene can yield different isomers before subsequent functionalization.[1][2] The most common positional impurities arise from alternative arrangements of the halogens.
While (4-Bromo-2-chlorophenyl)methanamine itself is an achiral molecule, it is frequently used in syntheses that generate a new stereocenter. In such cases, the ability to separate and quantify the resulting enantiomers is paramount, as different enantiomers of a drug can exhibit vastly different biological activities.[3][4]
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Comparative Efficacy of (4-Bromo-2-chlorophenyl)methanamine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Halogenated Benzenemethanamine Scaffolds
In the landscape of medicinal chemistry, the halogenated benzenemethanamine scaffold serves as a privileged structure, underpinning the development of a diverse array of therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can influence lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing therapeutic efficacy. While comprehensive comparative data on (4-Bromo-2-chlorophenyl)methanamine derivatives specifically is not extensively available in peer-reviewed literature, this guide will synthesize findings from structurally related halogenated benzylamine and benzenemethanamine analogs to provide insights into their potential therapeutic applications and to delineate key structure-activity relationships (SAR). This analysis aims to equip researchers and drug development professionals with a foundational understanding to guide future discovery efforts in this chemical space. The diverse biological activities of related compounds, including antimicrobial, anticancer, and anti-inflammatory effects, underscore the potential of this largely unexplored class of molecules.[1][2][3][4]
In Vitro Efficacy: A Comparative Analysis of Related Derivatives
The in vitro evaluation of novel chemical entities is a critical first step in the drug discovery pipeline, providing essential data on potency, selectivity, and mechanism of action. Although specific data for a series of (4-Bromo-2-chlorophenyl)methanamine derivatives is limited, we can extrapolate potential activities by examining related structures that have been systematically studied.
Antimicrobial and Anticancer Activities of Bromo- and Chloro-Substituted Phenyl Derivatives
Research into compounds bearing the 4-bromo or 4-chloro-phenyl moiety has revealed significant biological activity. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising in vitro anticancer activity against the MCF7 human breast adenocarcinoma cell line, with some compounds exhibiting IC50 values comparable to the standard drug 5-fluorouracil.[1] Similarly, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and shown to possess antibacterial activity against extensively drug-resistant Salmonella Typhi, with one derivative showing a minimum inhibitory concentration (MIC) of 6.25 mg/mL.[2] Another study on N-(4-bromophenyl)furan-2-carboxamide analogs also reported antibacterial activity against clinically isolated drug-resistant bacteria.[5] These findings suggest that the (4-Bromo-2-chlorophenyl)methanamine scaffold could serve as a valuable starting point for the development of novel anti-infective and anticancer agents.
Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF7 Cell Line [1]
| Compound ID | Substitution on Amine | IC50 (µM) |
| p1 | Unsubstituted | >50 |
| p2 | 4-Hydroxyphenyl | 10.5 |
| p3 | 4-Dimethylaminophenyl | 15.2 |
| p4 | 4-Chlorophenyl | 20.8 |
| 5-Fluorouracil | - (Standard) | 5.2 |
Monoamine Oxidase (MAO) Inhibition by N-Benzylamine Analogs
N-benzylamine derivatives are known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. A study on N-benzylamine-sulfonamide derivatives highlighted the importance of halogen substitution on the phenyl ring for potent and selective MAO-B inhibition.[6] Notably, a 4-bromo substituted analog displayed the most potent MAO-B inhibition with an IC50 value of 0.041 µM, indicating that the electronic properties and position of the halogen are critical determinants of activity.[6] This suggests that (4-Bromo-2-chlorophenyl)methanamine derivatives could be explored as potential agents for neurodegenerative disorders where MAO-B inhibition is a therapeutic strategy.
Table 2: In Vitro MAO-B Inhibitory Activity of Halogenated N-Benzylamine-Sulfonamide Derivatives [6]
| Compound ID | Substitution on Benzylamine Ring | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4h | 4-Fluoro | 0.085 | >1176 |
| 4g | 4-Chloro | 0.052 | >1923 |
| 4i | 4-Bromo | 0.041 | >2439 |
| 4t | 3,4-Dichloro | 0.063 | >1587 |
Experimental Protocols: A Methodological Framework
To ensure the reproducibility and validity of in vitro findings, standardized experimental protocols are paramount. Below are representative methodologies for assessing anticancer and enzyme inhibitory activities.
Protocol 1: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells (e.g., MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Diagram: In Vitro Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening using the SRB assay.
In Vivo Efficacy: Preclinical Evaluation in Animal Models
Anti-inflammatory Activity of Substituted Benzimidazole Derivatives
Substituted benzimidazole derivatives have been evaluated for their in vivo anti-inflammatory properties using the carrageenan-induced paw edema model in rats.[4][7][8] This model is widely used to assess the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs). In these studies, the administration of test compounds at various doses prior to carrageenan injection led to a significant reduction in paw edema volume compared to the control group, indicating potent anti-inflammatory effects.[4] These findings suggest that (4-Bromo-2-chlorophenyl)methanamine derivatives, due to their structural similarities to other biologically active aromatic amines, may also possess anti-inflammatory properties worth investigating in vivo.
Table 3: In Vivo Anti-inflammatory Activity of 2-Methylaminobenzimidazole Derivatives in Carrageenan-Induced Paw Edema in Rats [4]
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |
| 2 | 100 | 100 |
| 7 | 100 | 89 |
| Nimesulide (Standard) | 50 | 100 |
Experimental Protocols: In Vivo Anti-inflammatory Model
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2 °C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): vehicle control, standard drug (e.g., Indomethacin or Diclofenac sodium), and test compound groups at different dose levels. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Diagram: In Vivo Anti-inflammatory Study Workflow
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Discussion and Future Directions: Unveiling the Structure-Activity Relationship
The analysis of structurally related compounds provides a preliminary framework for understanding the potential structure-activity relationships of (4-Bromo-2-chlorophenyl)methanamine derivatives.
-
Role of Halogen Substitution: The nature and position of halogen substituents on the phenyl ring are critical for biological activity. As seen in the MAO inhibitors, a 4-bromo substitution conferred high potency.[6] The combination of a 4-bromo and a 2-chloro substituent in the target scaffold presents an interesting electronic and steric profile that warrants investigation. The interplay of these two halogens could lead to enhanced binding interactions with target proteins.
-
Importance of the Methanamine Moiety: The primary amine of the methanamine group provides a key site for interaction, potentially forming hydrogen bonds or salt bridges with amino acid residues in a target's active site. Modifications of this amine, such as N-alkylation or acylation, could be explored to modulate potency, selectivity, and pharmacokinetic properties.
-
Therapeutic Potential: Based on the activities of related compounds, (4-Bromo-2-chlorophenyl)methanamine derivatives hold promise for development in several therapeutic areas:
-
Oncology: The demonstrated cytotoxicity of related bromo-phenyl compounds against cancer cell lines suggests a potential avenue for anticancer drug discovery.[1]
-
Infectious Diseases: The antibacterial properties of similar scaffolds indicate that these derivatives could be developed as novel anti-infective agents, particularly against drug-resistant strains.[2][5]
-
Inflammatory Disorders: The anti-inflammatory effects observed in related amine-containing heterocyclic compounds suggest that the target derivatives may also modulate inflammatory pathways.[4][7][8]
-
Neurological Diseases: The potent MAO-B inhibition by halogenated benzylamines points to a potential role for these compounds in the treatment of neurodegenerative diseases like Parkinson's disease.[6]
-
Conclusion
While direct comparative efficacy data for a series of (4-Bromo-2-chlorophenyl)methanamine derivatives is currently lacking in the public domain, this guide provides a comprehensive overview of the therapeutic potential of this scaffold by drawing parallels with structurally related compounds. The available evidence strongly suggests that this class of molecules is a promising starting point for the development of novel therapeutics in oncology, infectious diseases, and inflammatory and neurological disorders. The detailed experimental protocols and discussion of structure-activity relationships presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this underexplored area of medicinal chemistry. The synthesis and systematic biological evaluation of a library of (4-Bromo-2-chlorophenyl)methanamine derivatives are warranted to fully elucidate their therapeutic potential.
References
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Al-Ostath, A. I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. Available from: [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
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MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Available from: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of (4-Bromo-2-chlorophenyl)methanamine for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Handling and disposing of halogenated aromatic amines like (4-Bromo-2-chlorophenyl)methanamine requires a stringent, protocol-driven approach to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework built on established safety principles for managing this and similar chemical wastes. The core tenet of our approach is that every disposal protocol must be a self-validating system, grounded in a clear understanding of the chemical's nature and the regulations governing its waste stream.
Disclaimer: This guide is based on best practices for halogenated organic compounds. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for (4-Bromo-2-chlorophenyl)methanamine and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
Part 1: Hazard Assessment and Chemical Profile
The primary causality for its stringent disposal protocol is its halogenated nature. Halogenated wastes cannot be disposed of via standard drains or mixed with non-halogenated solvent waste.[5][6] The high cost and specific methods required for their disposal, typically high-temperature incineration, are due to the need to prevent the formation of toxic byproducts like dioxins and to scrub acidic gases (such as HBr and HCl) that are generated during combustion.[7][8]
Table 1: Disposal-Relevant Chemical Profile
| Property | Value / Information | Rationale for Disposal Consideration |
| Chemical Name | (4-Bromo-2-chlorophenyl)methanamine | Proper identification is crucial for waste labeling and regulatory compliance. |
| Molecular Formula | C₇H₇BrClN | Indicates the presence of Carbon, Hydrogen, Bromine, Chlorine, and Nitrogen. |
| Classification | Halogenated Organic Compound | This is the primary determinant for waste stream segregation.[1][7] |
| Physical State | Solid or Liquid (Varies) | The physical state will influence handling and spill control procedures. |
| Likely Hazards | Skin, eye, and respiratory irritant. | Dictates the required Personal Protective Equipment (PPE).[9] |
| Incompatibilities | Strong oxidizing agents, acids, bases. | Waste must be segregated to prevent violent reactions or degradation.[5][6] |
| Primary Disposal Route | High-Temperature Incineration | Required for the complete destruction of halogenated organic molecules.[7][8] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the essential steps from waste generation to collection. Adherence to this workflow is critical for safety and compliance.
Step 1: Personal Protective Equipment (PPE) Mandates
Before handling the chemical or its waste, ensure the following PPE is worn. The purpose of PPE is to create a barrier between you and the hazardous material.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[10][11]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.[10][11]
-
Body Protection: A full-length, buttoned lab coat is required to protect against skin contact.[12]
-
Respiratory Protection: All handling of (4-Bromo-2-chlorophenyl)methanamine and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][12]
Step 2: Waste Segregation and Container Management
Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures the waste can be managed correctly by disposal facilities.[1][6]
-
Designate a Halogenated Waste Container: Use a dedicated, properly labeled hazardous waste container for all (4-Bromo-2-chlorophenyl)methanamine waste. This container should be clearly marked as "Halogenated Organic Waste".[5][7] Your institution's EHS department will provide appropriate containers.
-
Compatibility Check: Ensure the container is made of a material compatible with the chemical (e.g., polyethylene for many organic wastes). The container must have a secure, threaded cap.[5]
-
No Mixing: Do NOT mix this waste with non-halogenated organic solvents (like acetone, ethanol, hexane), aqueous waste, acids, bases, or heavy metals.[1][6] Co-mingling waste streams increases disposal costs and can create significant safety hazards.[6]
-
Collect All Contaminated Materials: This includes not only the neat compound and solutions but also any contaminated items such as pipette tips, weigh boats, gloves, and absorbent pads used for cleaning up minor spills.
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[1][5] This minimizes the release of volatile organic compounds (VOCs) into the laboratory environment.
-
Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[5] Fill out the label completely, listing "(4-Bromo-2-chlorophenyl)methanamine" and the approximate percentage or volume. Do not use abbreviations or chemical formulas.[5]
Step 3: Secure Storage and Disposal Request
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area should be in a well-ventilated location, away from ignition sources, and within secondary containment to control any potential leaks.[1]
-
Arrange for Pickup: Once the container is full or you have completed the project, contact your institution's EHS department to arrange for the collection of the hazardous waste. Do not allow waste to accumulate for extended periods.
Part 3: Emergency Procedures
Small Spills (Manageable in <10 minutes):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated waste container.[10][11]
-
Seal the container, label it as "Hazardous Waste" with a description of the contents, and dispose of it along with your other halogenated waste.[1]
-
Clean the spill area with soap and water.
Large Spills or Personal Exposure:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Emergency Contact: Call your institution's emergency number or 911. Notify your EHS department.[1]
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes in a safety shower. Seek medical attention.[9][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[13]
-
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of (4-Bromo-2-chlorophenyl)methanamine waste.
Caption: Disposal workflow for (4-Bromo-2-chlorophenyl)methanamine.
References
- Hazardous Waste Segregation. (n.d.). Google Cloud.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
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- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- Material Safety Data Sheet for 2-BROMO-4'-CHLORO ACETOPHENONE. (n.d.). CDH Fine Chemical.
- Safety Data Sheet for 4-bromo-2-chlorophenol. (2023). s-reagents.com.
- SAFETY DATA SHEET for Acetamide, N-(4-bromophenyl)-. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for N-[(4-chlorophenyl)methylene]methanamine. (2024). Angene Chemical.
- Proper Disposal of (4-(Bromomethyl)phenyl)methanamine: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 4'-Bromo-2'-chloroacetanilide. (n.d.). PubChem.
- 4-Bromo-2-chlorophenol. (n.d.). PubChem.
- Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. (n.d.). Cole-Parmer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
